molecular formula C7H14F2N2 B3082226 1-(2,2-Difluoroethyl)piperidin-4-amine CAS No. 1119499-74-9

1-(2,2-Difluoroethyl)piperidin-4-amine

Cat. No.: B3082226
CAS No.: 1119499-74-9
M. Wt: 164.2 g/mol
InChI Key: GNQSOMJHGLZMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C7H14F2N2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-6(10)2-4-11/h6-7H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQSOMJHGLZMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296636
Record name 1-(2,2-Difluoroethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119499-74-9
Record name 1-(2,2-Difluoroethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119499-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoroethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-difluoroethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a multitude of biological receptors. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)piperidin-4-amine, a valuable building block that combines the piperidine core with a difluoroethyl moiety, making it of significant interest to researchers and scientists in drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a piperidine ring N-substituted with a 2,2-difluoroethyl group, and a primary amine at the 4-position. This unique combination of functional groups offers multiple avenues for further chemical modification.

Structure:

  • Molecular Formula: C₇H₁₄F₂N₂

  • IUPAC Name: this compound

  • CAS Number: 1119499-74-9[4]

  • Molecular Weight: 164.20 g/mol [4]

The presence of the geminal difluoro group on the ethyl substituent significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound DihydrochlorideReference(s)
CAS Number 1119499-74-91201694-08-7[4],[5]
Molecular Formula C₇H₁₄F₂N₂C₇H₁₆Cl₂F₂N₂[4],[5]
Molecular Weight 164.20 g/mol 237.12 g/mol [4]
Appearance Predicted: Liquid or low-melting solidPredicted: Crystalline solidGeneral Knowledge
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Soluble in water and polar protic solventsGeneral Knowledge
pKa (Piperidine N) Predicted: Lower than typical piperidines (~11)-[2]

Synthesis and Mechanistic Insights

A robust and versatile synthesis of this compound can be achieved through a three-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This strategy involves the protection of the primary amine, N-alkylation of the piperidine nitrogen, and subsequent deprotection.

Experimental Protocol

Step 1: Protection of the Primary Amine

The initial step involves the protection of the exocyclic primary amine of piperidin-4-amine to prevent its reaction in the subsequent N-alkylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.[6][7]

  • Reaction: Piperidin-4-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system of dioxane and water.[8]

  • Rationale: The base neutralizes the carbonic acid byproduct, driving the reaction to completion. The Boc group selectively protects the more nucleophilic primary amine.

Step 2: N-Alkylation of the Piperidine Nitrogen

The N-alkylation of the Boc-protected intermediate is the key step for introducing the 2,2-difluoroethyl moiety. This is typically achieved via a nucleophilic substitution reaction using a suitable 2,2-difluoroethylating agent.[9][10]

  • Reaction: The Boc-protected piperidin-4-amine is reacted with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate, in an aprotic polar solvent like acetonitrile or DMF. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is used to scavenge the acid generated.[3][11]

  • Causality: 2,2-Difluoroethyl triflate is a highly effective alkylating agent due to the excellent leaving group ability of the triflate anion. The use of a non-nucleophilic base prevents competition with the piperidine nitrogen for the electrophile. The reaction is typically heated to ensure a reasonable reaction rate.

Step 3: Deprotection of the Primary Amine

The final step is the removal of the Boc protecting group to liberate the primary amine.

  • Reaction: The Boc-protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in dioxane.[6][12][13]

  • Mechanism: The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine. The resulting amine salt can be neutralized with a base to yield the final product.

Synthesis_Workflow Start tert-Butyl piperidin-4-ylcarbamate Step2 N-Alkylation with 2,2-Difluoroethyl Triflate (K2CO3, MeCN) Start->Step2 Intermediate tert-Butyl (1-(2,2-difluoroethyl) piperidin-4-yl)carbamate Step2->Intermediate Step3 Boc Deprotection (TFA, DCM) Intermediate->Step3 Product 1-(2,2-Difluoroethyl) piperidin-4-amine Step3->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR:

  • A characteristic triplet of triplets in the downfield region (around 5.8-6.2 ppm) corresponding to the CHF₂ proton, with coupling to both the geminal fluorine atoms and the adjacent methylene group.

  • A multiplet for the methylene protons of the ethyl group adjacent to the piperidine nitrogen.

  • Complex multiplets for the piperidine ring protons.

  • A broad singlet for the primary amine protons.

¹³C NMR:

  • A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.

  • Signals for the piperidine ring carbons, with the carbons alpha to the nitrogen being shifted downfield.

  • A signal for the methylene carbon of the ethyl group.

¹⁹F NMR:

  • A doublet of triplets in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms, showing geminal H-F coupling and vicinal H-F coupling.

Applications in Drug Discovery

The incorporation of the 2,2-difluoroethyl group onto a piperidine scaffold makes this compound a highly attractive building block in drug discovery. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate lipophilicity and receptor binding affinity.[2]

A particularly relevant area of application for N-fluoroalkyl piperidine derivatives is in the development of orexin receptor antagonists .[4][14][15][16] Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and antagonists of these receptors are being investigated as novel treatments for insomnia.[1][18][19][20][21] The N-substituted piperidine moiety is a common feature in many orexin receptor antagonists, and the introduction of fluorine-containing substituents can fine-tune the pharmacological profile of these compounds.

Signaling_Pathway Orexin Orexin OrexinReceptor Orexin Receptor Orexin->OrexinReceptor Binds GProtein G-Protein Activation OrexinReceptor->GProtein Activates Downstream Downstream Signaling (Wakefulness Promotion) GProtein->Downstream Antagonist This compound -based Antagonist Antagonist->OrexinReceptor Blocks

Caption: Role as a potential orexin receptor antagonist.

While specific drugs containing the this compound fragment are not yet on the market, numerous patents from pharmaceutical companies describe the use of closely related N-fluoroalkyl piperidine derivatives as orexin antagonists, highlighting the importance of this structural motif in the field.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[22][23][24]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable multi-step sequence. The presence of the difluoroethyl group offers a strategic advantage for modulating the physicochemical and pharmacological properties of lead compounds. The demonstrated utility of related N-fluoroalkyl piperidines in the development of orexin receptor antagonists underscores the potential of this compound in the discovery of new therapeutics for sleep disorders and other neurological conditions. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of fluorinated building blocks like this compound is set to increase.

References

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2][3] Its conformational rigidity and ability to present substituents in defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. The strategic introduction of fluorine-containing motifs has also become a critical tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[4][5] This guide provides a comprehensive technical overview of 1-(2,2-Difluoroethyl)piperidin-4-amine, a versatile building block that marries the advantages of the piperidine core with the unique properties of the difluoroethyl group.

This document will delve into the synthesis, physicochemical properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The CAS number for this compound is 1119499-74-9 for the free base and 1201694-08-7 for its dihydrochloride salt.[6][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 1119499-74-9 (free base)--INVALID-LINK--
1201694-08-7 (dihydrochloride)--INVALID-LINK--
Molecular Formula C₇H₁₄F₂N₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneric
Purity ≥95.0%--INVALID-LINK--

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the alkylation of a protected piperidine derivative followed by deprotection. This method is widely applicable in medicinal chemistry for the preparation of N-substituted piperidines.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the secondary amine.

  • Add 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or hydrochloric acid (HCl) in dioxane (4 M solution, 5-10 eq).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the TFA salt is obtained, dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of >10.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as the free base.

  • For the dihydrochloride salt, after removal of the excess HCl in dioxane, the resulting solid can be triturated with diethyl ether and collected by filtration.

Causality Behind Experimental Choices
  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the alkylation conditions and its facile removal under acidic conditions, which are orthogonal to the basic conditions of the first step.

  • Alkylation Agent: 2,2-difluoroethyl triflate is a highly reactive and efficient electrophile for the difluoroethylation of amines. Alternatively, 1-bromo-2,2-difluoroethane can be used, though it may require more forcing conditions.

  • Solvent and Base: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the starting materials and facilitate the nucleophilic substitution reaction. An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is used to neutralize the acid formed during the reaction without competing in the alkylation.

  • Deprotection: Strong acids like TFA or HCl are used to cleave the acid-labile Boc group. The choice between them often depends on the desired final salt form of the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection start1 tert-butyl piperidin-4-ylcarbamate reagent1 2,2-difluoroethyl triflate K₂CO₃, DMF start1->reagent1 1. product1 tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate reagent1->product1 2. reagent2 TFA or HCl DCM product1->reagent2 3. product2 This compound reagent2->product2 4.

Caption: Synthetic route to this compound.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the advantageous properties conferred by both the piperidine ring and the difluoroethyl moiety.

The Role of the Piperidine Scaffold

The piperidine ring is a prevalent motif in numerous approved drugs and natural products.[8][9] Its chair-like conformation allows for the precise positioning of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom of the piperidine ring is basic and is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.

The Impact of the 2,2-Difluoroethyl Group

The introduction of a 2,2-difluoroethyl group can significantly modulate the properties of a molecule:[4][10][11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier (BBB).[5] This is particularly relevant for the development of CNS-active drugs.

  • Conformational Effects: The presence of the electronegative fluorine atoms can influence the conformation of the molecule through steric and electronic effects, potentially locking it into a more bioactive conformation.

  • Receptor Binding: The difluoromethyl group (CHF₂) can act as a lipophilic hydrogen bond donor, a unique interaction that can enhance binding affinity to a target protein.[10][11]

Application in CNS Drug Discovery: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

A promising application of this compound is in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. M4 receptors are predominantly expressed in the striatum and are a key target for the treatment of schizophrenia and other neuropsychiatric disorders.[1]

The development of selective M4 PAMs has been a significant challenge. The this compound scaffold provides a valuable starting point for the synthesis of novel M4 PAMs with improved CNS penetration and metabolic stability.[1][2]

M4 Receptor Signaling Pathway

M4Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M4R M4 Receptor Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ACh Acetylcholine (ACh) ACh->M4R Orthosteric Binding PAM M4 PAM (e.g., derived from This compound) PAM->M4R Allosteric Binding

Caption: Simplified M4 muscarinic receptor signaling pathway.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the difluoromethyl group, and the methine proton at the 4-position. The triplet of triplets for the CHF₂ proton is a key diagnostic signal.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the difluoroethyl group. The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a doublet of triplets, corresponding to the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 165.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a conformationally defined piperidine core and a metabolically robust, lipophilic difluoroethyl group makes it particularly well-suited for the development of CNS-active agents. The synthetic protocols and applications discussed in this guide provide a solid foundation for researchers to leverage the potential of this important chemical entity in their drug discovery programs.

References

An In-Depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: A Key Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to optimize interactions with biological targets, a feature not achievable with flat, aromatic rings.[1] This guide focuses on a particularly valuable derivative, 1-(2,2-Difluoroethyl)piperidin-4-amine , a building block that combines the advantageous structural properties of the piperidine core with the unique modulatory effects of fluorine.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3][4] The introduction of a difluoroethyl group, as in the title compound, can profoundly influence metabolic stability, membrane permeability, and binding affinity by altering basicity (pKa) and creating favorable electrostatic interactions.[4] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is most commonly handled in its free base form or as a more stable dihydrochloride salt. The key properties are summarized below for practical laboratory use.

PropertyThis compound (Free Base)This compound dihydrochloride
Molecular Formula C₇H₁₄F₂N₂C₇H₁₆Cl₂F₂N₂
Molecular Weight 164.20 g/mol [5]237.12 g/mol [6]
CAS Number 1119499-74-9[5]1201694-08-7[7]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidWhite to off-white powder[6]
Canonical SMILES C1CN(CCC1N)CC(F)F

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of a suitable N-protected 4-aminopiperidine precursor. This method offers high efficiency and control over the introduction of the difluoroethyl moiety.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: N-alkylation via reductive amination, followed by deprotection of the 4-amino group. A common and effective protecting group for the primary amine is the tert-butoxycarbonyl (Boc) group, which is stable under the reductive amination conditions and can be readily removed under acidic conditions.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) C Intermediate Iminium Ion A->C Reaction B 2,2-Difluoroacetaldehyde B->C Reaction D tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate C->D Reduction (NaBH(OAc)₃) E This compound (Final Product) D->E Acidic Cleavage (e.g., HCl in Dioxane)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

  • Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2,2-difluoroacetaldehyde (commercially available as a hydrate or in solution, ~1.1 eq.).

  • Formation of Iminium Ion: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is often facilitated by the presence of a mild acid like acetic acid (optional, ~0.1 eq.).

  • Reduction: Carefully add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.), portion-wise to control any effervescence.

    • Expertise & Experience: Sodium triacetoxyborohydride is the reagent of choice for reductive aminations as it is less basic and more selective for iminium ions over carbonyls, preventing side reactions with the starting aldehyde. It does not require stringent anhydrous conditions, unlike reagents such as sodium cyanoborohydride.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolution: Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like dioxane or methanol.

  • Acid Addition: Add an excess of a strong acid. A commercially available solution of 4M HCl in dioxane is highly effective.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the dihydrochloride salt.

  • Isolation: The final product, as its dihydrochloride salt, can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether to afford a clean, free-flowing powder.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H 5.8 - 6.2Triplet of Triplets (tt)-CHF₂ Coupling to both the adjacent -CH₂- group (³JHH) and the two fluorine atoms (²JHF).
¹H ~3.0Triplet (t)-N-CH₂ -CHF₂Coupling to the adjacent methine proton (-CHF₂).
¹H ~2.8 - 3.2MultipletPiperidine H2/H6 (axial/equatorial)Protons on the carbons adjacent to the ring nitrogen.
¹H ~2.2 - 2.6MultipletPiperidine H4 (methine)Proton on the carbon bearing the amino group.
¹H ~1.5 - 2.0MultipletPiperidine H3/H5 (axial/equatorial)Remaining piperidine ring protons.
¹³C ~115Triplet (t)-C HF₂Large one-bond coupling to the two fluorine atoms (¹JCF).
¹³C ~55-60Triplet (t)-N-C H₂-CHF₂Two-bond coupling to the fluorine atoms (²JCF).
¹³C ~50-55SingletPiperidine C2/C6Carbons adjacent to the ring nitrogen.
¹³C ~45-50SingletPiperidine C4Carbon bearing the amino group.
¹³C ~30-35SingletPiperidine C3/C5Remaining piperidine ring carbons.
¹⁹F -120 to -130Triplet of Doublets (td)-CF₂ Coupling to the adjacent methine proton (²JFH) and the methylene protons (³JFH).
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the elemental composition.

  • Expected Exact Mass (M) for C₇H₁₄F₂N₂: 164.1125

  • Expected [M+H]⁺: 165.1198

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block or scaffold. Its utility stems from the strategic combination of its structural and electronic features.

Rationale for Use in Lead Optimization
  • Metabolic Blocking: The gem-difluoro motif is exceptionally stable to oxidative metabolism. Replacing a metabolically labile ethyl group with a 2,2-difluoroethyl group can block P450-mediated oxidation at that position, thereby increasing the half-life and oral bioavailability of a drug candidate.[3]

  • Basicity (pKa) Modulation: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen compared to a non-fluorinated analogue. This fine-tuning of basicity is critical for optimizing properties such as cell permeability, target binding (as many receptor binding sites have specific pH requirements), and reducing off-target effects like hERG channel inhibition.

  • Conformational Control and Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions and can act as a weak hydrogen bond acceptor, potentially forming new, affinity-enhancing interactions within a protein binding pocket.[4]

G cluster_0 Drug Discovery Workflow A Lead Compound (e.g., with ethyl-piperidine) B Introduce 2,2-Difluoroethyl Group using the title compound A->B Metabolic Lability Identified C Analog Library Synthesis B->C Scaffold Hopping or Functionalization D SAR Studies C->D Biological Screening E Optimized Candidate D->E Improved PK/PD Properties

Caption: Integration of the scaffold into a lead optimization cycle.

Safety and Handling

As a substituted amine, this compound and its salts require careful handling in a laboratory setting.

  • GHS Hazard Information (for Dihydrochloride Salt):

    • Pictogram: GHS07 (Exclamation Mark)[6]

    • Signal Word: Warning[6]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautions for Safe Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and acids.

Conclusion

This compound represents a sophisticated chemical tool for the modern medicinal chemist. Its synthesis is achievable through robust and well-understood methodologies like reductive amination. The true value of this compound lies in its application as a strategic building block, where the difluoroethyl moiety serves to enhance critical drug-like properties. By modulating basicity, blocking metabolic pathways, and offering unique binding interactions, this scaffold provides a powerful lever for transforming promising lead compounds into optimized drug candidates.

References

1-(2,2-Difluoroethyl)piperidin-4-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry. The introduction of the 2,2-difluoroethyl moiety onto the piperidine scaffold imparts unique physicochemical properties beneficial for drug candidates, including modulated basicity, enhanced metabolic stability, and improved lipophilicity. This document details a robust and highly efficient synthetic strategy centered on the N-alkylation of a protected piperidine precursor, providing a complete, step-by-step protocol. We will explore the rationale behind strategic decisions, such as the choice of protecting groups and alkylating agents, to ensure high yields and purity. An alternative conceptual pathway via reductive amination is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable intermediate.

Introduction: The Strategic Value of this compound

The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and clinical candidates due to its ability to confer aqueous solubility and occupy vector space in three dimensions. The functionalization of this core is a cornerstone of drug design. The target molecule, this compound (C₇H₁₄F₂N₂), combines this essential scaffold with a 2,2-difluoroethyl group.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to fine-tune molecular properties. Specifically, the geminal difluoro group in the 2-position of the ethyl substituent offers several key advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-H bond on the same carbon (CHF₂) is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to a standard ethyl group.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and for reducing off-target effects, such as hERG channel affinity.

  • Lipophilicity and Binding Interactions: The difluoroethyl group can alter the molecule's lipophilicity and engage in unique, favorable interactions with biological targets, including hydrogen bonding and dipole interactions.

Given these benefits, reliable and scalable synthetic access to this compound is of high importance for the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable synthetic strategies. The most apparent disconnection is the C-N bond between the piperidine nitrogen (N-1) and the difluoroethyl group.

G cluster_0 Primary Disconnection (C-N Bond) cluster_1 Key Strategies target This compound piperidine Piperidin-4-amine (or protected equivalent) target->piperidine N-Alkylation or Reductive Amination difluoro Electrophilic 'CHF2CH2+' synthon target->difluoro strategy_a Strategy A: Direct N-Alkylation piperidine->strategy_a strategy_b Strategy B: Reductive Amination piperidine->strategy_b difluoro->strategy_a

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two main forward-synthetic approaches:

  • Strategy A: Direct N-Alkylation: This involves the reaction of a piperidin-4-amine nucleophile with an electrophilic 2,2-difluoroethylating agent. This is often the most direct and efficient route.

  • Strategy B: Reductive Amination: This involves the condensation of a piperidine derivative with a 2,2-difluoroacetaldehyde equivalent to form an iminium ion, followed by reduction.[3][4][5]

While both are valid, the N-alkylation approach generally offers superior control and utilizes more readily available and stable reagents, making it the preferred method in practice. This guide will focus on a field-proven N-alkylation protocol.

Primary Synthesis Pathway: N-Alkylation of a Protected Piperidine

A direct alkylation on piperidin-4-amine risks side reactions, as both the primary amine at C-4 and the secondary amine at N-1 are nucleophilic. To achieve selectivity, a protection strategy is paramount. The optimal approach involves using a starting material where the 4-amino group is already protected, allowing for clean and specific alkylation at the N-1 position. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under basic alkylation conditions and its straightforward removal under acidic conditions.[6]

The selected pathway therefore proceeds in two key steps from the commercially available tert-butyl piperidin-4-ylcarbamate.

G start tert-Butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) intermediate tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate start->intermediate Step 1: N-Alkylation Reagents: BrCH₂CHF₂, K₂CO₃ Solvent: Acetonitrile (ACN) product This compound (Final Product) intermediate->product Step 2: Boc Deprotection Reagents: TFA or HCl Solvent: DCM or Dioxane

Caption: Workflow for the N-alkylation synthesis pathway.

Step 1: N-Alkylation of tert-Butyl piperidin-4-ylcarbamate

In this crucial step, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent. The Boc group at the 4-amino position remains intact.

  • Causality of Experimental Choices:

    • Starting Material: tert-Butyl piperidin-4-ylcarbamate is chosen because the Boc group effectively shields the C-4 primary amine, preventing di-alkylation and ensuring that the reaction occurs exclusively at the more nucleophilic N-1 secondary amine.[7]

    • Alkylating Agent: 1-Bromo-2,2-difluoroethane is a suitable electrophile. Alternatively, 2,2-difluoroethyl triflate can be used for higher reactivity if needed.

    • Base: Anhydrous potassium carbonate (K₂CO₃) is a mild, inexpensive, and non-nucleophilic base.[8] Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Solvent: Anhydrous acetonitrile (ACN) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.

Step 2: Acid-Mediated Deprotection

The final step involves the cleavage of the Boc protecting group to liberate the primary amine at the C-4 position. This is a standard procedure in peptide synthesis and organic chemistry.

  • Causality of Experimental Choices:

    • Reagent: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the classic method for Boc removal.[6] It is highly efficient and the excess acid and solvent are easily removed in vacuo. An alternative is using a solution of hydrogen chloride (HCl) in an ethereal solvent like dioxane.

    • Mechanism: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and carbon dioxide, releasing the free amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (ACN) to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify the solution to a pH > 10 by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) or saturated sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary Table
StepReactant 1Reactant 2ReagentSolventTemp (°C)Time (h)Typical Yield
1 tert-Butyl piperidin-4-ylcarbamate1-Bromo-2,2-difluoroethaneK₂CO₃ACN60-7012-18>90%
2 Intermediate from Step 1-TFADCM0-252-4>95%

Alternative Synthetic Considerations: The Reductive Amination Approach

An alternative strategy for constructing the target molecule is through reductive amination.[4][5] This method is a cornerstone of amine synthesis and involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ.

A hypothetical route could involve the reductive amination of N-(2,2-difluoroethyl)-4-piperidone with an ammonia source.

G start N-(2,2-Difluoroethyl)-4-piperidone (Precursor) intermediate Iminium Ion Intermediate start->intermediate Condensation Reagents: NH₃ or NH₄OAc product This compound (Final Product) intermediate->product Reduction Reagents: NaBH(OAc)₃ or NaBH₃CN

Caption: Conceptual workflow for a reductive amination pathway.

  • Challenges and Rationale:

    • Precursor Synthesis: The primary challenge of this route is the synthesis of the N-(2,2-difluoroethyl)-4-piperidone precursor. This would likely be prepared by alkylating 4-piperidone, which itself can be unstable. Protecting the ketone, alkylating the nitrogen, and then deprotecting the ketone adds steps and complexity compared to the N-alkylation route.

    • Reaction Conditions: Standard reductive amination conditions would apply, using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the ketone.[9]

While chemically sound, this pathway is less direct and potentially lower yielding than the N-alkylation of a protected aminopiperidine. It is therefore presented as a conceptual alternative rather than a recommended primary route.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the N-alkylation of commercially available tert-butyl piperidin-4-ylcarbamate, followed by acidic deprotection of the Boc group. This strategy leverages a robust protecting group strategy to ensure high selectivity and yield. The detailed protocol provided in this guide offers a field-proven, scalable, and efficient method for producing this valuable building block, enabling its broader application in the design and discovery of next-generation therapeutics.

References

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhanced metabolic stability, altered basicity (pKa) of nearby functional groups, and improved membrane permeability. The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[1][2][3]

This guide focuses on the synthesis, properties, and potential applications of This compound , a building block that marries the desirable features of the piperidine core with the advantageous modulatory effects of a difluoroethyl substituent. This combination offers medicinal chemists a valuable tool for fine-tuning lead compounds, addressing challenges such as metabolic instability or off-target activity, and ultimately designing safer and more effective therapeutics.

PART 1: Physicochemical and Structural Characteristics

This compound is a functionalized piperidine derivative characterized by a primary amine at the 4-position and a difluoroethyl group attached to the ring nitrogen. This specific arrangement of functional groups provides distinct opportunities for molecular design. The primary amine serves as a key handle for derivatization or as a crucial hydrogen bond donor/acceptor for target engagement. The N-difluoroethyl group, in contrast to a non-fluorinated ethyl group or a trifluoroethyl group, offers a unique electronic and lipophilic signature that can modulate the piperidine nitrogen's basicity and overall molecular properties.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₄F₂N₂[4]
Molecular Weight 164.2 g/mol [4]
CAS Number 1119499-74-9[4]
Related Salt Dihydrochloride[5]
CAS Number (Salt) 1201694-08-7[5]

Below is a diagram illustrating the key structural features of the core molecule.

Caption: Key structural components of the title compound.

PART 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through established and robust synthetic methodologies common in modern organic chemistry.[6][7] The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two logical and field-proven strategies are presented below: N-Alkylation and Reductive Amination .

Synthetic Strategy 1: N-Alkylation of a Protected 4-Aminopiperidine

This is arguably the most direct approach, involving the formation of the N-C bond between the piperidine nitrogen and the difluoroethyl moiety. The causality behind this strategy is straightforward: starting with a pre-formed 4-aminopiperidine core ensures the final product's regiochemistry. The use of a protecting group on the 4-amino function is critical to prevent competitive N-alkylation at that site. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under basic alkylation conditions and its facile removal under acidic conditions.

Caption: Workflow for Synthesis via N-Alkylation.

Experimental Protocol (Exemplary):

  • N-Alkylation:

    • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate (1.1-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate via flash column chromatography (silica gel) to yield tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

  • Boc-Deprotection:

    • Dissolve the purified intermediate from the previous step in Dichloromethane (DCM).

    • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) or bubble gaseous HCl through the solution (or use a solution of HCl in dioxane).

    • Stir at room temperature for 1-4 hours until LC-MS analysis indicates complete removal of the Boc group.

    • Concentrate the solvent in vacuo. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

    • Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent, or isolate the corresponding salt by precipitation.

Synthetic Strategy 2: Reductive Amination

This alternative route builds the C-N bond at the 4-position in the final step. It involves the reaction of an N-substituted piperidinone with an amine source. This method is highly effective for synthesizing secondary amines. For a primary amine, a protected ammonia equivalent like hydroxylamine followed by reduction, or a more complex multi-step sequence, would be required. A more direct approach for the title compound would be reacting a protected piperidin-4-one with 2,2-difluoroethylamine followed by deprotection.

Caption: Workflow for Synthesis via Reductive Amination.

Note: This route as depicted would yield an isomer, N-(2,2-difluoroethyl)piperidin-4-amine. To obtain the title compound, one would need to first alkylate a suitable piperidin-4-one derivative with the difluoroethyl group and then introduce the 4-amino group. The N-alkylation route (Strategy 1) is therefore more direct and efficient for the target molecule.

Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the piperidine ring protons, a triplet (or more complex multiplet due to F-H coupling) for the -CH₂CHF₂ group, and a downfield triplet for the -CHF₂ proton.

    • ¹⁹F NMR is crucial and should display a doublet of triplets corresponding to the two equivalent fluorine atoms.

    • ¹³C NMR will show the piperidine carbons and the characteristic carbon of the difluoroethyl group, identifiable by its large C-F coupling constant.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for C₇H₁₅F₂N₂⁺.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[4]

PART 3: Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block for drug discovery programs targeting a wide range of diseases. The piperidine core is a privileged structure found in numerous CNS agents, antihistamines, and analgesics.[1][3][8] The introduction of the difluoroethyl group provides a powerful method to modulate the properties of these known pharmacophores.

Modulation of Physicochemical Properties
  • pKa Reduction: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analogue. This can be critical for optimizing target binding, as it reduces the population of the protonated (charged) form at physiological pH (7.4), potentially enhancing cell permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-carbon of the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a common metabolic pathway (N-dealkylation), thereby increasing the compound's half-life.

  • Lipophilicity and Conformation: The difluoroethyl group increases lipophilicity compared to an ethyl group, which can influence protein binding and membrane traversal. It can also impose conformational constraints on the piperidine ring and its substituents, which may lead to improved binding affinity and selectivity for the target protein.

Therapeutic Potential and Known Applications

While public-domain research on the specific biological activities of this compound is limited, its utility is evident from its incorporation into patented chemical matter. For instance, related structures like 1-(2,2-difluoroethyl)-2-methylpiperidin-3-amine have been used in the synthesis of thieno[2,3-b]pyridin-4-yl derivatives, a class of compounds often investigated as kinase inhibitors for oncology or inflammatory diseases.[9]

The piperidine scaffold itself is central to a vast array of biologically active agents, including those with applications as:

  • Anticancer and Anti-HIV agents [2]

  • Antimicrobial and Antifungal agents [10][11][12]

  • Factor Xa inhibitors [13]

  • NLRP3 Inflammasome Inhibitors [14]

  • Sigma-1 Receptor Ligands [15]

The title compound serves as a direct precursor for libraries of novel compounds in these therapeutic areas. By reacting the 4-amino group, researchers can readily synthesize amides, ureas, sulfonamides, and secondary amines, exploring the chemical space around a validated pharmacophore while leveraging the benefits of the N-difluoroethyl group.

Table 2: Potential Therapeutic Applications and Rationale

Therapeutic AreaRationale for UseRepresentative Literature
Oncology Piperidines are common in kinase inhibitors; difluoroethyl group can enhance metabolic stability and tune affinity.[2][9]
Neuroscience (CNS) The piperidine core is a classic CNS scaffold; pKa modulation can improve blood-brain barrier penetration.[15][16]
Infectious Diseases Many antibacterial and antifungal agents utilize the piperidine motif for its structural and solubility properties.[10][11][17]
Inflammation Used as a core in inhibitors of inflammatory targets like the NLRP3 inflammasome.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution to common challenges in drug discovery. Its synthesis is achievable through robust and scalable chemical methods. By providing a stable, fluorinated N-substituent on a versatile and privileged piperidine scaffold, it enables researchers to systematically modulate the ADME and pharmacodynamic properties of lead compounds. As the demand for metabolically robust and finely-tuned drug candidates continues to grow, the application of scaffolds like this compound is set to become increasingly important in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents. The introduction of a 2,2-difluoroethyl group at the piperidine nitrogen of 1-(2,2-Difluoroethyl)piperidin-4-amine suggests a deliberate chemical modification to enhance its drug-like properties, such as metabolic stability and target affinity. As a novel compound, its mechanism of action is yet to be fully characterized. This guide provides a comprehensive, multi-phase strategic framework for the systematic investigation of the pharmacological mechanism of this compound. We will detail a logical progression of experiments, from broad initial screening to specific target validation and in vivo efficacy studies, providing field-proven insights into experimental design and data interpretation. This document is intended to serve as a roadmap for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Rationale for Investigation

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids.[1] Its derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-HIV, and CNS-modulating effects.[2] Specifically, the 4-aminopiperidine substructure has been identified as a key pharmacophore in compounds targeting various receptors and ion channels. For instance, derivatives of 4-aminopiperidine have been developed as potent N-type calcium channel blockers for the treatment of neuropathic pain, and as selective dopamine D4 receptor antagonists.[3][4]

The addition of the difluoroethyl group to the piperidine nitrogen is a strategic modification. Fluorination is a common tool in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's in vivo half-life.

Given the pharmacological precedent of the 4-aminopiperidine scaffold and the potential enhancements conferred by the difluoroethyl moiety, a thorough investigation into the mechanism of action of this compound is warranted. This guide outlines a systematic approach to deorphanize this compound's biological target(s) and elucidate its functional consequences.

Phase 1: Broad-Spectrum Target Identification

The initial phase of investigation aims to cast a wide net to identify potential biological targets. This is typically achieved through a combination of high-throughput and phenotypic screening.

High-Throughput Screening (HTS)

A broad HTS campaign against a panel of recombinant human receptors, ion channels, enzymes, and transporters is the first step. This provides a rapid assessment of the compound's binding affinity across a diverse range of molecular targets.

Experimental Protocol: Radioligand Binding Assay (Generic)

  • Target Preparation: Membranes from cells overexpressing the target of interest are prepared.

  • Assay Setup: In a 96- or 384-well plate, the cell membranes are incubated with a known radiolabeled ligand for the target and varying concentrations of this compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding at each concentration of the test compound is calculated to determine the inhibitory constant (Ki).

Data Presentation: Hypothetical HTS Results

Target ClassSpecific TargetKi (nM)
Ion ChannelCaV2.2 (N-type)50
GPCRDopamine D4250
GPCRSigma-1>10,000
KinaseEGFR>10,000

Workflow for High-Throughput Screening

HTS_Workflow Compound This compound HTS_Panel Broad Target Panel (GPCRs, Ion Channels, Kinases) Compound->HTS_Panel Binding_Assay Radioligand Binding Assays HTS_Panel->Binding_Assay Data_Analysis Determine Ki values Binding_Assay->Data_Analysis Hit_Identification Identify Primary Hits (e.g., Ki < 1 µM) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow.

Phenotypic Screening

Parallel to HTS, phenotypic screens using relevant cell lines can reveal the functional effects of the compound without a priori knowledge of the target.

Experimental Protocol: Calcium Imaging Assay

A calcium imaging assay is particularly useful as it can detect the modulation of various targets that influence intracellular calcium levels, such as GPCRs and ion channels.[5][6]

  • Cell Culture: Plate cells (e.g., a neuroblastoma cell line like SH-SY5Y) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7]

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: For antagonist screening, after incubation with the test compound, stimulate the cells with a known agonist for a receptor expressed in the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.[5]

  • Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular calcium concentration.

Decision Tree for Phenotypic Screening

Phenotypic_Screening Start Calcium Imaging Assay Agonist_Mode Agonist Mode Start->Agonist_Mode Antagonist_Mode Antagonist Mode Start->Antagonist_Mode Calcium_Increase Increased [Ca2+]i? Agonist_Mode->Calcium_Increase Calcium_Decrease Decreased Agonist Response? Antagonist_Mode->Calcium_Decrease Conclusion_Agonist Potential Agonist of a Ca2+-mobilizing Receptor/Channel Calcium_Increase->Conclusion_Agonist Yes Conclusion_Antagonist Potential Antagonist of a Ca2+-mobilizing Receptor/Channel Calcium_Decrease->Conclusion_Antagonist Yes

Caption: Phenotypic screening decision tree.

Phase 2: Target Validation and Selectivity Profiling

Once primary "hits" are identified, the next phase is to validate these targets and determine the compound's selectivity.

Dose-Response Studies

Functional assays are employed to determine the potency (EC50 for agonists, IC50 for antagonists) of the compound at the validated target. For an ion channel target, patch-clamp electrophysiology is the gold standard.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CaV2.2).

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.[8]

  • Voltage Protocol: Apply a voltage protocol to elicit ionic currents through the channel.[9][10]

  • Compound Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition: Record the current at each compound concentration.

  • Data Analysis: Plot the percentage inhibition of the current against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Selectivity Profile

TargetIC50 (nM)
CaV2.2 (N-type)65
CaV1.2 (L-type)2,300
CaV3.2 (T-type)>10,000
NaV1.5>10,000
hERG>10,000
Binding Kinetics

Understanding how quickly a compound binds to and dissociates from its target can provide valuable insights into its mechanism of action and duration of effect. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[11][12][13][14][15]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the analyte to the ligand.

  • Data Analysis: Analyze the resulting sensorgram to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[13]

Principles of Surface Plasmon Resonance

SPR_Principle Analyte Compound in Solution Binding Association (kon) Analyte->Binding Ligand Immobilized Target Protein Ligand->Binding Dissociation Dissociation (koff) Binding->Dissociation Sensorgram Sensorgram Output Binding->Sensorgram Dissociation->Sensorgram Kinetics Calculate KD = koff / kon Sensorgram->Kinetics

Caption: Principles of an SPR experiment.

Phase 3: Delineating Downstream Signaling Pathways

Once the primary molecular target is confirmed, the next step is to investigate the downstream cellular consequences of target engagement.

Experimental Protocol: Western Blot Analysis

If the target is a receptor that modulates a known signaling pathway, Western blotting can be used to measure changes in the phosphorylation status of key downstream proteins.[16][17][18]

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest.

  • Detection: Use a labeled secondary antibody and a chemiluminescent or fluorescent detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Hypothetical Signaling Pathway

Signaling_Pathway Compound This compound Target N-type Ca2+ Channel Compound->Target Inhibits Ca_Influx ↓ Ca2+ Influx Target->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Pain_Signal ↓ Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: Hypothetical signaling pathway.

Phase 4: In Vivo Target Engagement and Preclinical Efficacy

The final phase of the investigation is to determine if the in vitro mechanism of action translates to in vivo target engagement and therapeutic efficacy in a relevant animal model.

In Vivo Target Occupancy

Techniques like Positron Emission Tomography (PET) or ex vivo binding assays can be used to confirm that the compound reaches its target in the brain or peripheral tissues at relevant concentrations.

Preclinical Models of Disease

Based on the validated mechanism of action, an appropriate animal model should be selected. For an N-type calcium channel blocker, a model of neuropathic pain would be relevant.[19][20][21][22][23]

Experimental Design: Neuropathic Pain Model

  • Model Induction: Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.[21]

  • Compound Administration: Administer this compound at various doses.

  • Behavioral Testing: Assess the animal's response to mechanical or thermal stimuli to measure allodynia and hyperalgesia.

  • Data Analysis: Compare the pain thresholds of the compound-treated group to a vehicle-treated control group.

Workflow for In Vivo Efficacy Study

InVivo_Workflow Induction Induce Neuropathic Pain (e.g., CCI Model) Dosing Administer Compound (Varying Doses) Induction->Dosing Behavioral_Test Assess Pain Thresholds (e.g., von Frey filaments) Dosing->Behavioral_Test Data_Analysis Analyze Anti-Allodynic Effect Behavioral_Test->Data_Analysis Efficacy Determine In Vivo Efficacy Data_Analysis->Efficacy

Caption: In vivo efficacy study workflow.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. The strategy outlined in this guide, progressing from broad screening to specific target validation and in vivo studies, provides a robust framework for a comprehensive pharmacological characterization. The insights gained from such an investigation are crucial for understanding the compound's therapeutic potential and for guiding future drug development efforts.

References

1-(2,2-Difluoroethyl)piperidin-4-amine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Investigation of 1-(2,2-Difluoroethyl)piperidin-4-amine

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile three-dimensional framework for precise interaction with biological targets. This guide focuses on a specific, yet under-explored, member of this chemical class: This compound .

The introduction of a difluoroethyl group at the piperidine nitrogen is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the difluoroethyl moiety can alter the pKa of the piperidine nitrogen and engage in unique non-covalent interactions with protein targets.

To date, the specific biological activity of this compound is not extensively documented in public literature. However, the broader family of 4-aminopiperidine derivatives has been associated with a range of biological activities, including antagonism of CCR5 and blockade of N-type calcium channels.[3][4] Furthermore, numerous piperidine-containing molecules are potent modulators of central nervous system (CNS) targets, such as the Sigma-1 (σ1) receptor.[5]

This guide, therefore, proposes a hypothetical yet scientifically rigorous research program to elucidate the biological activity of this compound. We will posit the Sigma-1 (σ1) receptor , an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as a primary hypothetical target.[5][6] The following sections will provide a comprehensive roadmap for the synthesis, in-vitro characterization, and cellular evaluation of this compound, designed for researchers, scientists, and drug development professionals.

I. Chemical Synthesis and Strategic Analog Design

A robust and reproducible synthetic route is the foundation of any chemical biology investigation. The following protocol details a common method for the N-alkylation of a protected 4-aminopiperidine precursor.

General Synthetic Workflow

Synthetic_Workflow cluster_reagents A 1-Boc-4-aminopiperidine B 1-(2,2-Difluoroethyl)-4-Boc-aminopiperidine A->B N-Alkylation C This compound (Target Compound) B->C Boc Deprotection reagent1 2,2-Difluoroethyl triflate Base (e.g., K2CO3) Solvent (e.g., THF) reagent2 Acidic Deprotection (e.g., 4N HCl in Dioxane)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound via N-alkylation of a commercially available precursor followed by deprotection.

Materials:

  • 1-Boc-4-aminopiperidine

  • 2,2-Difluoroethyl trifluoromethanesulfonate (triflate)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • 4N Hydrochloric acid (HCl) in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step 1: N-Alkylation

  • To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2,2-difluoroethyl triflate (1.2 eq) in THF dropwise over 30 minutes.

  • Heat the reaction mixture to 60°C and stir overnight.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-4-Boc-aminopiperidine.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in a minimal amount of DCM.

  • Add an excess of 4N HCl in 1,4-Dioxane (e.g., 10 eq) and stir at room temperature for 2-4 hours.[7]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Analog Design

To establish a Structure-Activity Relationship (SAR), analogs should be synthesized to probe the importance of key structural features.

  • Modification of the N-substituent: Replacing the difluoroethyl group with other fluoroalkyl chains (e.g., trifluoroethyl, monofluoromethyl) or non-fluorinated alkyl groups can elucidate the role of fluorine in target engagement.

  • Substitution at the 4-amino group: Acylation or alkylation of the 4-amino group can explore its necessity as a hydrogen bond donor or its tolerance for substitution.

II. In-Vitro Biological Evaluation: A Target Validation Cascade

The following section outlines a logical flow of experiments to test the hypothesis that this compound is a σ1 receptor ligand.

Experimental Workflow for Target Validation

Target_Validation_Workflow A Primary Screen: Sigma-1 Radioligand Binding Assay B Determine Binding Affinity (Ki) A->B C Functional Assay: S1R-BiP Heterodimerization Biosensor B->C D Determine Functional Activity (Agonist or Antagonist) C->D E Selectivity Screen: Counterscreening Panel (e.g., Sigma-2) D->E F Assess Off-Target Activity E->F G In-Vitro ADME Profiling F->G H Evaluate Drug-like Properties G->H

Caption: A streamlined workflow for in-vitro target validation and profiling.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.[6][8]

Materials:

  • Membrane preparation from cells expressing human σ1 receptor (e.g., from guinea pig liver).[8]

  • Radioligand: [³H]-(+)-pentazocine.[6][8]

  • Non-specific binding control: Haloperidol (10 µM).[9]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test compound stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or Haloperidol (for non-specific binding).

    • [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-5 nM).

    • Membrane preparation.

  • Incubate the plate at room temperature for 120 minutes to reach equilibrium.[10]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In-Vitro ADME Profiling

A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for early-stage drug discovery.[11][12][13]

Table 1: Standard In-Vitro ADME Assay Panel

AssayMethodEndpoint MeasuredRationale
Aqueous Solubility Thermodynamic or Kinetic TurbidimetryEffective concentration in solution (µg/mL or µM)Predicts absorption and suitability for formulation.[11][12]
Metabolic Stability Human Liver Microsomes (HLM) AssayIn-vitro half-life (t½, min), Intrinsic ClearancePredicts hepatic first-pass metabolism and in-vivo half-life.[14]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Fraction unbound (fu) in plasma (%)Determines the concentration of free drug available to interact with the target.[15]
CYP450 Inhibition Fluorometric or LC-MS-based assaysIC₅₀ values for major CYP isoforms (e.g., 3A4, 2D6)Assesses the potential for drug-drug interactions.[11][14]
Permeability Caco-2 or PAMPA assayApparent permeability coefficient (Papp)Predicts intestinal absorption and potential for oral bioavailability.[12]

III. Cellular Activity and Cytotoxicity Assessment

Cell-based assays are essential to confirm that in-vitro binding affinity translates into a functional effect in a biological context and to assess potential toxicity.

Protocol 3: MTT Cell Viability Assay

Objective: To measure the metabolic activity of cells as an indicator of cell viability and to determine the cytotoxic potential of the compound.[16][17]

Materials:

  • A relevant cell line (e.g., a human cancer cell line known to express σ1 receptors, like DU-145 prostate cancer cells).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[17]

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Purple formazan crystals should be visible under a microscope in viable cells.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Proposed Signaling Pathway for Sigma-1 Receptor Modulation

Sigma1_Pathway cluster_ER Endoplasmic Reticulum BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change S1R_active->BiP Dissociates IP3R IP3 Receptor S1R_active->IP3R Translocates & Chaperones Ligand Agonist Ligand (e.g., Test Compound) Ligand->S1R_inactive Binds Ca_release Ca²⁺ Release IP3R->Ca_release Potentiates Cell_Response Cellular Response (e.g., Neurite Outgrowth, Survival) Ca_release->Cell_Response Modulates

Caption: Hypothetical signaling pathway for an agonist of the Sigma-1 receptor.

IV. Summary and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of this compound, a novel compound with unrealized therapeutic potential. By leveraging the established importance of the piperidine scaffold and proposing the Sigma-1 receptor as a plausible biological target, we have outlined a clear path from chemical synthesis to in-vitro and cellular characterization.

The successful execution of these protocols would provide critical data on the compound's binding affinity, functional activity, selectivity, and preliminary drug-like properties. Positive results, such as high affinity and functional modulation of the σ1 receptor with a clean off-target profile and favorable ADME characteristics, would strongly support its advancement into more complex cellular models and eventually, in-vivo efficacy studies for relevant CNS disorders. The systematic exploration of analogs will further refine the structure-activity relationship, guiding the design of next-generation compounds with enhanced potency and optimized properties.

References

A Senior Application Scientist's Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 1-(2,2-Difluoroethyl)piperidin-4-amine

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The difluoroethyl motif, in particular, offers a metabolically stable lipophilic group that can serve as a bioisostere for other functionalities. When appended to a privileged scaffold like piperidine, a six-membered nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, the resulting building block, this compound, becomes a highly valuable tool for drug discovery programs.[1][2][3]

This guide provides an in-depth look at the synthesis, characterization, and potential applications of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers and scientists in the field.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a reductive amination reaction. This method is widely employed in the pharmaceutical industry due to its operational simplicity and the broad availability of starting materials.[4][5] The reaction proceeds by forming an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The chosen synthetic route involves the reaction of tert-butyl (1-formylpiperidin-4-yl)carbamate with 2,2-difluoroethan-1-amine, followed by deprotection. An alternative, and often more direct, approach is the N-alkylation of piperidin-4-amine. However, reductive amination can offer better control and avoid over-alkylation. For the purpose of this guide, we will focus on a plausible reductive amination pathway starting from a commercially available piperidin-4-one derivative.

The overall transformation is as follows:

tert-butyl (1-oxo-piperidin-4-yl)carbamate + 2,2-difluoroethan-1-amine -> this compound

A key advantage of this approach is the use of a Boc-protected piperidin-4-one, which allows for the selective introduction of the difluoroethyl group at the piperidine nitrogen.

G cluster_0 Synthesis of this compound start Boc-piperidin-4-one intermediate Boc-protected This compound start->intermediate Reductive Amination reagent1 2,2-Difluoroethan-1-amine reagent1->intermediate reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent2->intermediate product This compound intermediate->product Boc Deprotection reagent3 Trifluoroacetic Acid (TFA) or HCl in Dioxane reagent3->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialGrade
tert-Butyl (1-oxo-piperidin-4-yl)carbamate≥98%
2,2-Difluoroethan-1-amine≥98%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%
Dichloromethane (DCM), anhydrousACS Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a solution of tert-butyl (1-oxo-piperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM), add 2,2-difluoroethan-1-amine (1.2 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Boc-protected intermediate can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt. Filter the solid and dry under vacuum to yield this compound.

Part 2: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Expected Analytical Data
Analysis Expected Results
Molecular Formula C₇H₁₄F₂N₂[6][7]
Molecular Weight 164.20 g/mol [6]
¹H NMR Signals corresponding to the piperidine ring protons, the difluoroethyl group protons, and the amine protons. The proton adjacent to the fluorine atoms will show a characteristic triplet of triplets splitting pattern.
¹³C NMR Resonances for the carbon atoms of the piperidine ring and the difluoroethyl group. The carbon bearing the fluorine atoms will show a triplet due to C-F coupling.
¹⁹F NMR A single resonance with coupling to the adjacent protons.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 165.1198, Found: [Value within 5 ppm].
Purity (HPLC) >95%

Part 3: Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine handle allows for a variety of subsequent chemical transformations.

Role as a Chemical Scaffold

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] The introduction of the N-difluoroethyl group can enhance drug-like properties such as metabolic stability and cell permeability. The primary amine at the 4-position provides a convenient point for further derivatization to explore structure-activity relationships (SAR).

Potential Downstream Synthetic Applications
  • Amide Bond Formation: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

  • Reductive Amination: The amine can be further functionalized through another reductive amination with an aldehyde or ketone to generate secondary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will yield ureas and thioureas.

G cluster_1 Application of this compound in Drug Discovery start 1-(2,2-Difluoroethyl) piperidin-4-amine product1 Amide Derivatives start->product1 Amide Coupling product2 Secondary Amine Derivatives start->product2 Reductive Amination product3 Urea / Thiourea Derivatives start->product3 Urea/Thiourea Formation reagent1 Carboxylic Acid / Acid Chloride reagent1->product1 reagent2 Aldehyde / Ketone + Reducing Agent reagent2->product2 reagent3 Isocyanate / Isothiocyanate reagent3->product3 evaluation Biological Screening (e.g., Enzyme Assays, Cell-based Assays) product1->evaluation product2->evaluation product3->evaluation sar Structure-Activity Relationship (SAR) Studies evaluation->sar lead_opt Lead Optimization sar->lead_opt

Caption: Potential derivatization and application workflow in a drug discovery context.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. The incorporation of the difluoroethyl group onto the privileged piperidine scaffold offers a promising strategy for developing novel therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive overview for the synthesis, characterization, and potential applications of this compound, serving as a valuable resource for researchers in the field of drug discovery.

References

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 1-(2,2-Difluoroethyl)piperidin-4-amine in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in over 70 commercialized drugs stems from its favorable physicochemical properties, conformational flexibility, and its capacity for multi-point functionalization, which allows it to effectively bind to a wide array of biological targets.[1][3] The strategic modification of this core structure is a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[4][5]

This guide focuses on a specific, highly functionalized building block: This compound . The incorporation of a 2,2-difluoroethyl group onto the piperidine nitrogen is not a trivial substitution. It is a deliberate design choice that leverages the unique properties of fluorine to address common challenges in drug development. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7]

The difluoromethyl group (CF2H) in particular is gaining significant attention as it can act as a lipophilic hydrogen bond donor and serves as a metabolically robust bioisostere for common functional groups like hydroxyls, thiols, or amines.[8][9][10] By combining the proven piperidine scaffold with the strategic advantages of difluoroethylation, this compound emerges as a powerful starting point for developing novel therapeutics with potentially superior drug-like properties. This guide will provide an in-depth analysis of its synthesis, properties, and strategic application in the drug discovery workflow.

Physicochemical Characteristics and Synthesis

A thorough understanding of a scaffold's properties and its synthesis is fundamental to its effective use.

Physicochemical Data

The key physicochemical properties of the dihydrochloride salt of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅Cl₂F₂N₂[11]
Molar Mass 200.66 g/mol [11]
Appearance Dihydrochloride salt[11]
Synthetic Strategy: N-Alkylation

The most direct route to synthesizing this compound involves the N-alkylation of a protected 4-aminopiperidine precursor. This strategy prevents undesired side reactions at the primary amine and ensures selective functionalization of the piperidine nitrogen.

G cluster_0 Synthetic Workflow start tert-butyl piperidin-4-ylcarbamate (Boc-protected precursor) step1 N-Alkylation start->step1 reagent1 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) reagent1->step1 intermediate Boc-protected intermediate step1->intermediate step2 Boc Deprotection intermediate->step2 reagent2 Strong Acid (e.g., TFA or HCl) reagent2->step2 product This compound (Final Product) step2->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol 1: Synthesis via Direct N-Alkylation

This protocol details a standard procedure for the N-alkylation of a protected piperidine using an alkyl halide, a common and effective method.[12][13][14]

Objective: To synthesize this compound from tert-butyl piperidin-4-ylcarbamate.

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • 1-Bromo-2,2-difluoroethane (or other suitable 2,2-difluoroethylating agent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material (typically at a concentration of 0.1-0.5 M). Add anhydrous K₂CO₃ (1.5-2.0 eq) to the solution.[15]

  • Addition of Alkylating Agent: Slowly add 1-bromo-2,2-difluoroethane (1.1-1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[15]

  • Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Part B: Boc Deprotection

  • Dissolution: Dissolve the purified intermediate from Part A in dichloromethane (DCM).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, ~10 eq) or a solution of HCl in dioxane at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the salt form of the final product, this compound, which can be further purified if necessary.

The Role of this compound in Drug Design

This scaffold is not merely an inert backbone; each of its components plays a critical role in shaping the pharmacological profile of the final drug candidate. Its value lies in its use as a versatile building block that imparts desirable properties.

Structure-Activity Relationship (SAR) Implications

The core structure provides multiple points for diversification, allowing medicinal chemists to systematically probe the structure-activity relationships of new chemical entities.[16][17][18]

SAR 1 This compound Core 2 R-group modifications (amides, ureas, sulfonamides) 1->2 Derivatization at 4-amine 5 Difluoroethyl Group 1->5 Key N-substituent 8 Piperidine Ring 1->8 Core Scaffold 3 Modulates Target Binding & Selectivity 2->3 4 Alters Lipophilicity & H-Bonding 2->4 6 Enhances Metabolic Stability (Blocks N-dealkylation) 5->6 7 Acts as H-Bond Donor 5->7 9 Provides 3D scaffold for optimal target fit 8->9

Caption: Key SAR points of the this compound scaffold.

  • The 4-Amino Group: This primary amine is the principal attachment point for building out the molecule. It can be readily converted into amides, ureas, sulfonamides, or other functional groups to interact with specific residues in a target's binding pocket. This position is critical for modulating potency and selectivity.[17][19]

  • The Piperidine Ring: This saturated heterocycle provides a robust, three-dimensional scaffold that can position substituents in a precise orientation for optimal target engagement. Its conformational flexibility allows it to adapt to various binding sites.[3][4]

  • The 2,2-Difluoroethyl Group: This group is pivotal for enhancing drug-like properties.

    • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[20] This blocks N-dealkylation, a common metabolic pathway for N-alkyl amines, potentially increasing the drug's half-life.[7]

    • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity compared to a non-fluorinated analog.[7] This can be crucial for improving cell permeability and reducing off-target effects associated with highly basic amines.

    • Binding Interactions: The difluoromethyl (CF2H) moiety can act as a hydrogen bond donor, a unique property that allows it to form favorable interactions with target proteins, potentially increasing binding affinity.[9][10]

Application in the Drug Discovery Workflow

The true value of this scaffold is realized when it is incorporated into a drug discovery program. Its derivatives must be rigorously tested to validate the proposed advantages.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of Scaffold Derivatives invitro In Vitro Assays (Potency, Selectivity) synthesis->invitro adme Metabolic Stability (Microsome Assay) invitro->adme invivo In Vivo PK/PD (Animal Models) adme->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A simplified workflow for evaluating scaffold-based drug candidates.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure using liver microsomes to assess the metabolic stability of a new chemical entity (NCE) derived from the this compound scaffold.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and compare it to a non-fluorinated analog.

Materials:

  • Test compound (fluorinated) and a non-fluorinated analog (control)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) containing an internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Thaw pooled liver microsomes on ice.

  • Incubation Setup: In a 96-well plate, add HLM to pre-warmed phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Data Presentation: Impact of Difluoroethylation

The expected outcome of the metabolic stability assay is a significant improvement for the fluorinated compound.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
Analog A (Non-fluorinated)R-NH-(Piperidine)-CH₂CH₃1546.2
Analog B (Fluorinated)R-NH-(Piperidine)-CH₂CHF₂> 60< 11.5

Hypothetical data for illustrative purposes.

G cluster_0 Metabolic Pathway cluster_1 Blocked Pathway NonFluor Non-Fluorinated Analog (R-N-CH2-CH3) P450 CYP450 Enzymes NonFluor->P450 Rapid N-dealkylation (C-H bond cleavage) Metabolite Metabolite (R-N-H) P450->Metabolite Fluor Fluorinated Analog (R-N-CH2-CHF2) Blocked Metabolism Blocked Fluor->Blocked Resistant C-F bonds

Caption: Fluorination blocks metabolic oxidation at the N-alkyl site.

Conclusion and Future Perspectives

This compound is more than just another chemical building block; it is a highly engineered scaffold designed to overcome common hurdles in drug discovery. The strategic integration of a piperidine core with a difluoroethyl substituent provides a powerful platform for developing drug candidates with enhanced metabolic stability, modulated basicity, and potentially improved target affinity.

By starting with a scaffold that already has built-in solutions to pharmacokinetic challenges, research and development teams can focus more efficiently on optimizing pharmacodynamic properties. The continued exploration of derivatives based on this and similar fluorinated scaffolds will undoubtedly pave the way for a new generation of safer and more effective medicines across diverse therapeutic areas.

References

A Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(2,2-Difluoroethyl)piperidin-4-amine is a synthetic building block of significant interest to the pharmaceutical and life sciences industries. This molecule merges two privileged structural motifs: the piperidine scaffold, which is ubiquitous in approved drugs, and a difluoroethyl group, a bioisosteric element used to modulate key drug-like properties. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its strategic applications in modern drug discovery, intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1][2] Its three-dimensional, chair-like conformation and basic nitrogen atom provide a versatile framework for engaging with biological targets. Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[5][6]

Introducing fluorine can lead to:

  • Modulated Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be crucial for optimizing target engagement, reducing off-target effects (e.g., hERG channel affinity), and improving oral absorption.[7][8]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots and prolong a drug's half-life.[9]

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein binding pocket) and can alter molecular conformation to better fit a target site.[5]

  • Increased Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[6]

This compound exemplifies the powerful synergy of these two motifs. It provides a primary amine handle for further chemical elaboration, a piperidine core for 3D diversity, and a gem-difluoroethyl group to strategically modulate the properties of resulting drug candidates.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and drug design. Its structure features a piperidine ring N-substituted with a 2,2-difluoroethyl group and a primary amine at the C4 position.

Synthesis_Workflow start tert-butyl (piperidin-4-yl)carbamate intermediate Boc-protected Intermediate (tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate) start->intermediate Step 1: N-Alkylation step1_reagents 2,2-Difluoroethyl triflate Base (e.g., DIPEA) Solvent (e.g., DCM) step1_reagents->start product This compound intermediate->product Step 2: Boc Deprotection step2_reagents Strong Acid (e.g., TFA or HCl in Dioxane) Solvent (e.g., DCM) step2_reagents->intermediate Drug_Discovery_Logic cluster_0 Molecular Features cluster_1 Medicinal Chemistry Applications cluster_2 Therapeutic Outcomes feat1 Primary Amine (C4) app1 Attachment Point for Pharmacophores/Linkers feat1->app1 feat2 Piperidine Scaffold app2 3D Structural Core for Target Binding feat2->app2 feat3 Difluoroethyl Group (N1) app3 Modulation of pKa, Metabolic Stability, & Lipophilicity feat3->app3 out1 Improved Potency & Selectivity app1->out1 out3 Novel Intellectual Property app1->out3 app2->out1 app2->out3 out2 Enhanced Pharmacokinetics (ADME Properties) app3->out2 app3->out3

References

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Difluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative, represents a valuable building block in modern medicinal chemistry. The introduction of the difluoroethyl moiety onto the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of resulting drug candidates. This guide provides a comprehensive overview of its synthesis, key chemical characteristics, and its emerging role in drug discovery and development. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, making this compound a subject of considerable interest for researchers aiming to optimize lead compounds.[1]

SMILES Notation: C1CN(CCC1N)CC(F)F

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process involving reductive amination followed by deprotection. This strategy offers a reliable and scalable route to the target compound.

Part 1: Reductive Amination

The initial step involves the reductive amination of a protected piperidine precursor, typically tert-butyl piperidin-4-ylcarbamate, with a suitable 2,2-difluoroethylating agent. While 2,2-difluoroacetaldehyde is a direct reactant, its handling can be challenging. A common and more practical approach involves the in situ generation of the corresponding imine, which is then reduced.

Reaction Scheme:

Experimental Protocol: Reductive Amination

  • Dissolution: Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2,2-difluoroacetaldehyde (1.2 equivalents). Due to its volatility and reactivity, it is often handled as a hydrate or in a solution.

  • Reducing Agent: Introduce a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. This reagent is preferred for its selectivity for imines over carbonyls and its tolerance of mildly acidic conditions.[2]

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is employed to protect the 4-amino group of the piperidine ring, preventing it from reacting during the N-alkylation step.[3]

  • Sodium Triacetoxyborohydride: This reducing agent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides like sodium borohydride, minimizing side reactions.[2]

Part 2: Deprotection

The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.

Reaction Scheme:

Experimental Protocol: Boc Deprotection

  • Acidic Treatment: Dissolve the Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3]

  • Reaction Monitoring: Stir the mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH > 10. Extract the product with an organic solvent like DCM or ethyl acetate.

  • Final Purification: Dry the combined organic extracts, filter, and concentrate to afford the final product, this compound.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the Boc-protected intermediate can be confirmed by the change in molecular weight and the appearance of characteristic fluorine signals in the NMR spectrum. The final product's identity and purity can be confirmed by a combination of NMR, mass spectrometry, and elemental analysis.

Illustrative Workflow Diagram:

G cluster_synthesis Synthesis Workflow A tert-butyl piperidin-4-ylcarbamate C Reductive Amination (NaBH(OAc)3, DCM) A->C B 2,2-Difluoroacetaldehyde B->C D Boc-protected Intermediate C->D Formation of N-C bond E Deprotection (TFA or HCl) D->E Removal of Boc group F This compound E->F Final Product

Caption: Synthetic route to this compound.

Physicochemical Properties

The introduction of the difluoroethyl group has a pronounced effect on the physicochemical properties of the piperidine scaffold.

PropertyPredicted/Observed ValueImpact of Difluoroethyl Group
Molecular Formula C₇H₁₄F₂N₂-
Molecular Weight 164.20 g/mol -
pKa (predicted) ~9.5 - 10.5The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the piperidine nitrogen compared to its non-fluorinated analog.[4]
logP (predicted) ~0.5 - 1.5Fluorination generally increases lipophilicity, which can enhance membrane permeability.[4]
Solubility Expected to have moderate aqueous solubility, particularly as a salt.The overall polarity is influenced by the interplay between the amine and the fluorinated alkyl chain.

Note: Experimental values may vary depending on the specific conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound.

  • ¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons. The protons on the carbon adjacent to the nitrogen will be shifted downfield. The methylene protons of the difluoroethyl group will appear as a triplet of triplets due to coupling with both the adjacent nitrogen and the geminal fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the piperidine ring carbons and the two carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum is a key diagnostic tool and will display a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent methylene protons.[5]

Illustrative Characterization Workflow:

G cluster_characterization Characterization Workflow A Purified Compound B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F Molecular Weight Confirmation

Caption: Analytical workflow for structural confirmation.

Applications in Drug Discovery

The this compound scaffold is an attractive component in the design of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs, and the introduction of the difluoroethyl group offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing fluorine atoms can fine-tune the pKa of the piperidine nitrogen, which can be crucial for optimizing target binding and reducing off-target effects, such as hERG channel affinity.[6]

  • Enhanced Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[4]

While specific biological targets for this compound itself are not extensively documented in publicly available literature, its structural motif is found in patented compounds investigated for a range of therapeutic areas, including but not limited to central nervous system disorders and oncology.[7] The versatility of the primary amine allows for further functionalization to explore a wide chemical space and target various receptors and enzymes.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via reductive amination and subsequent deprotection is a robust and well-established methodology. The unique physicochemical properties imparted by the difluoroethyl group, including enhanced metabolic stability and modulated basicity, make it a valuable component in the design of next-generation therapeutics. Further exploration of this scaffold is likely to yield novel drug candidates with improved pharmacological profiles.

References

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in numerous pharmaceuticals targeting a wide range of diseases.[1][2][3][4] Its prevalence stems from its conformational flexibility and its ability to present substituents in precise three-dimensional orientations, enabling optimal interactions with biological targets. When this privileged heterocycle is functionalized with fluorine atoms, its therapeutic potential is often significantly enhanced.

The strategic incorporation of fluorine, particularly as a gem-difluoroethyl group, offers medicinal chemists a powerful tool to fine-tune critical drug properties.[5] The C-F bond's high strength can block metabolic pathways, increasing a compound's half-life. Furthermore, the electron-withdrawing nature of the difluoro moiety can modulate the pKa of the nearby piperidine nitrogen, influencing its binding characteristics and pharmacokinetic profile.

This guide provides a detailed, experience-driven framework for the synthesis of 1-(2,2-difluoroethyl)piperidin-4-amine and its subsequent derivatization. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and innovate upon these core methodologies. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for the exploration of this valuable chemical space.

Part I: Synthesis of the Key Intermediate: 1-(2,2-Difluoroethyl)piperidin-4-one

Expert Rationale: The most efficient and versatile route to the target amine scaffold begins with the synthesis of a key ketone intermediate, 1-(2,2-difluoroethyl)piperidin-4-one. This approach allows for the secure installation of the critical difluoroethyl group onto the piperidine nitrogen before addressing the more sensitive chemistry at the C4 position. Direct alkylation of piperidin-4-one is often complicated by side reactions, including self-condensation. Therefore, a protection-alkylation-deprotection sequence is the preferred industrial and laboratory strategy.

Experimental Workflow: Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-one

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection P4O Piperidin-4-one (as HCl salt) Ketal Piperidin-4-one ethylene ketal P4O->Ketal Toluene, Dean-Stark Reflux EG Ethylene Glycol PTSA p-TsOH (cat.) Ketal_ref Piperidin-4-one ethylene ketal Ketal->Ketal_ref Purify & Proceed Alk_Agent 2,2-Difluoroethyl triflate Base K2CO3 Alk_Ketal 1-(2,2-Difluoroethyl)piperidin-4-one ethylene ketal Alk_Ketal_ref 1-(2,2-Difluoroethyl)piperidin-4-one ethylene ketal Alk_Ketal->Alk_Ketal_ref Purify & Proceed Ketal_ref->Alk_Ketal Acetonitrile (ACN) Reflux Final_Ketone 1-(2,2-Difluoroethyl)piperidin-4-one (Target Intermediate) Alk_Ketal_ref->Final_Ketone THF, 40-50 °C Acid Aqueous HCl

Caption: Workflow for the three-step synthesis of the key ketone intermediate.

Protocol 1: Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-one

This protocol details the three critical steps: ketal protection, N-alkylation, and acidic deprotection.

A. Ketal Protection of Piperidin-4-one

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add piperidin-4-one hydrochloride (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Add toluene to the flask (approx. 0.2 M concentration of the starting material). Heat the mixture to reflux and continue until water evolution ceases in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidin-4-one ethylene ketal, which can often be used without further purification.

B. N-Alkylation with 2,2-Difluoroethyl Triflate

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidin-4-one ethylene ketal (1.0 eq) in anhydrous acetonitrile (ACN).

  • Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) as a base. To this stirring suspension, add 2,2-difluoroethyl triflate (1.2 eq) dropwise at room temperature. Causality Note: 2,2-Difluoroethyl triflate is a highly effective and reactive alkylating agent. Alternatives like 1-bromo-2,2-difluoroethane can be used but may require harsher conditions (higher temperatures, stronger base) and longer reaction times.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction, filter off the inorganic solids, and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-alkylated ketal.

C. Ketal Deprotection

  • Setup: Dissolve the purified 1-(2,2-difluoroethyl)piperidin-4-one ethylene ketal (1.0 eq) in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

  • Reaction: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully add a saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8). Extract the product with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the target intermediate, 1-(2,2-difluoroethyl)piperidin-4-one, typically as a light-yellow oil.

Reagent Summary (Illustrative) MW ( g/mol ) Equivalents Amount (10 mmol scale)
Step A
Piperidin-4-one HCl137.611.01.38 g
Ethylene Glycol62.071.50.93 g (0.84 mL)
p-TsOH·H₂O190.220.0595 mg
Step B
Piperidin-4-one ethylene ketal143.191.01.43 g
K₂CO₃138.212.53.45 g
2,2-Difluoroethyl triflate212.111.22.55 g
Step C
N-alkylated ketal207.221.02.07 g
2M Aqueous HCl-ExcessAs needed

Part II: Synthesis of the Core Scaffold: this compound

Expert Rationale: With the ketone intermediate in hand, the next crucial transformation is the installation of the C4-amine. Reductive amination is the method of choice for this conversion.[6][7] This process involves the in-situ formation of an oxime or imine, followed by its reduction to the primary amine. This one-pot procedure is highly efficient and avoids the isolation of potentially unstable intermediates.

Experimental Workflow: Reductive Amination of the Ketone

G Ketone 1-(2,2-Difluoroethyl)piperidin-4-one Target_Amine This compound (Core Scaffold) Ketone->Target_Amine One-pot reaction Amine_Source Hydroxylamine·HCl or Ammonium Acetate Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) or H2, Pd/C Solvent Methanol or Ethanol

Caption: One-pot reductive amination to form the core amine scaffold.

Protocol 2: Reductive Amination to this compound
  • Setup: Dissolve 1-(2,2-difluoroethyl)piperidin-4-one (1.0 eq) in methanol (MeOH).

  • Amine Source: Add ammonium acetate (NH₄OAc, 5-10 eq) or hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) along with a base like sodium acetate to the solution. Stir at room temperature for 1 hour to facilitate the formation of the imine/oxime intermediate.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent.

    • Option A (Borohydride): Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is selective for the reduction of iminium ions in the presence of ketones, making it ideal for one-pot procedures. Keep the pH slightly acidic (pH 5-6) for optimal results by adding small amounts of acetic acid if needed.

    • Option B (Catalytic Hydrogenation): Alternatively, the reaction can be performed using a hydrogen source (e.g., H₂ gas balloon or ammonium formate) with a palladium on carbon (Pd/C) catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS for completion.

  • Work-up: Quench the reaction by carefully adding 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol. Make the aqueous residue basic (pH > 10) with 5M NaOH. Extract the product with DCM (3-4x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound.[8] Purification can be achieved via column chromatography or distillation if necessary.

Reagent Summary (Illustrative) MW ( g/mol ) Equivalents Amount (10 mmol scale)
Ketone Intermediate163.181.01.63 g
Ammonium Acetate77.0810.07.71 g
Sodium Cyanoborohydride62.842.01.26 g

Part III: Synthesis of Functionalized Derivatives

Expert Rationale: The primary amine of the core scaffold is a versatile chemical handle for diversification. Two of the most powerful and widely used derivatization strategies in drug discovery are reductive amination to form secondary amines and acylation to generate amides. These reactions are typically high-yielding, tolerant of various functional groups, and allow for rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Derivatization Pathways from the Core Amine Scaffold

G cluster_0 Strategy A: N-Alkylation cluster_1 Strategy B: Acylation Core_Amine This compound Alkylated_Amine Secondary/Tertiary Amine Derivative Core_Amine->Alkylated_Amine Reductive Amination Aldehyde Aldehyde/Ketone (R1-CHO) Reducer_A NaBH(OAc)3 Acid Carboxylic Acid (R2-COOH) Coupling EDC, HOBt Amide Amide Derivative Core_Amine_ref->Amide Amide Coupling

Caption: Key derivatization strategies for the primary amine scaffold.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination
  • Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add a small amount of acetic acid (AcOH, 0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a milder and more selective reducing agent than NaBH₃CN, particularly effective for reductive aminations of both aldehydes and ketones, and does not require strict pH control.

  • Reaction: Stir the reaction at room temperature until the starting amine is consumed (typically 2-12 hours), as monitored by LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-alkylated derivative.

Example Aldehydes for Derivatization Resulting Substituent Potential Therapeutic Area
4-Chlorobenzaldehyde4-ChlorobenzylCNS disorders, Oncology
Pyridine-3-carbaldehydePyridin-3-ylmethylMetabolic disorders
CyclohexanecarboxaldehydeCyclohexylmethylPain, Inflammation
Protocol 4: General Procedure for Amide Synthesis via Acylation
  • Setup: In an anhydrous solvent like DCM or dimethylformamide (DMF), dissolve the carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 15-20 minutes to form the activated ester.

  • Coupling: Add a solution of this compound (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the activated ester mixture.

  • Reaction: Stir at room temperature overnight. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.

Example Carboxylic Acids for Derivatization Resulting Amide Moiety Potential Therapeutic Area
Isobutyric acidIsobutyramideVarious
3-Methoxybenzoic acid3-MethoxybenzamideCNS, Cardiovascular
Thiophene-2-carboxylic acidThiophene-2-carboxamideAnti-infective, Oncology

Conclusion

The synthetic pathways detailed in this guide provide a robust and adaptable platform for the creation of diverse libraries of this compound derivatives. By first constructing the core fluorinated scaffold via a reliable protection-alkylation-deprotection-amination sequence, researchers can efficiently access a key building block. Subsequent derivatization at the primary amine using established methods like reductive amination and amide coupling opens the door to extensive SAR exploration. The strategic use of the difluoroethyl moiety offers a proven method to enhance the drug-like properties of the versatile piperidine core, making these compounds highly valuable for modern drug discovery programs.

References

The Strategic Utility of 1-(2,2-Difluoroethyl)piperidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,2-difluoroethyl)piperidin-4-amine as a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of the 2,2-difluoroethyl moiety onto the piperidine scaffold offers a unique combination of physicochemical properties that can be leveraged to enhance the drug-like characteristics of lead compounds. This document details the synthesis of the title compound, provides validated protocols for its derivatization through common synthetic transformations, and discusses its application in the synthesis of contemporary therapeutic agents, including KRAS inhibitors and GLP-1 receptor agonists.

Introduction: The Value Proposition of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic functionalization of the piperidine core is a cornerstone of modern drug design.

The introduction of fluorine into drug candidates has become a powerful tool for modulating key pharmacokinetic and pharmacodynamic properties.[2] The 2,2-difluoroethyl group, in particular, offers several advantages:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can mitigate off-target effects, such as hERG channel binding, which is often associated with highly basic amines.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 2,2-difluoroethyl group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the parent molecule.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the conformational preference of the piperidine ring, potentially leading to more favorable binding interactions with the target protein.

This guide focuses on providing practical, actionable protocols for the effective utilization of this compound as a versatile building block in drug discovery programs.

Synthesis of this compound

The most common and scalable synthesis of this compound involves a two-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This approach ensures regioselective N-alkylation of the piperidine nitrogen, followed by a straightforward deprotection of the 4-amino group.

graph Synthesis_Workflow {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
    edge [fontname="Arial"];

}

Caption: General scheme for HATU-mediated amide coupling.

Protocol 3.1.1: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Parameter Condition
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Typical Yield 70-95% (substrate dependent)
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents onto a primary amine. This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot procedure.[3][4][5][6][7]

Protocol 3.2.1: Reductive Amination with an Aldehyde or Ketone

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, catalytic)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated or N-arylated product.

Exemplary Applications in Drug Discovery

The unique properties imparted by the this compound moiety have led to its incorporation into several cutting-edge drug discovery programs.

KRAS Inhibitors

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for a long time was considered "undruggable". The development of covalent inhibitors targeting the KRAS G12C mutant has been a major breakthrough. Several of these inhibitors utilize a piperazine or piperidine-containing moiety to occupy the solvent-exposed region of the binding pocket. The this compound scaffold is an attractive building block for the synthesis of such inhibitors, where the difluoroethyl group can fine-tune the physicochemical properties of the molecule to improve its pharmacokinetic profile.[2][8][9][10][11]

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of therapeutics for the treatment of type 2 diabetes and obesity.[12][13][14][15][16] The development of orally available, small-molecule GLP-1 receptor agonists is a major goal in the field. The piperidine scaffold is a common feature in many small-molecule GLP-1 receptor agonists. The use of this compound as an intermediate allows for the introduction of a metabolically stable, lipophilic group that can enhance the drug-like properties of these compounds.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, data for the closely related 1-(2,2,2-trifluoroethyl)piperidin-4-amine can provide valuable insights.[3]

Property Value (for trifluoro- analog) Reference
Molecular Weight 182.19 g/mol [3]
Molecular Formula C₇H₁₃F₃N₂[3]
XLogP3 1.1[3]
Topological Polar Surface Area 29.3 Ų[3]

Note: The difluoro- analog is expected to have a slightly lower molecular weight and a slightly lower XLogP3 value compared to the trifluoro- analog.

Spectroscopic Data: While a full experimental characterization is recommended upon synthesis, typical ¹H and ¹³C NMR chemical shifts for the core piperidine scaffold can be estimated from related structures. The difluoromethyl group (CHF₂) typically appears as a triplet in the ¹H NMR spectrum with a coupling constant of approximately 50-60 Hz, and as a triplet in the ¹³C NMR spectrum with a C-F coupling constant of around 240-250 Hz.

Conclusion

This compound is a valuable and versatile chemical intermediate that offers medicinal chemists a powerful tool for the strategic optimization of lead compounds. The unique combination of modulated basicity, enhanced metabolic stability, and increased lipophilicity imparted by the 2,2-difluoroethyl group can be leveraged to improve the overall drug-like properties of a wide range of therapeutic agents. The protocols provided in this guide offer a solid foundation for the synthesis and derivatization of this important building block, enabling its effective application in modern drug discovery programs targeting a diverse array of diseases.

References

The Strategic Integration of 1-(2,2-Difluoroethyl)piperidin-4-amine in the Synthesis of Next-Generation Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structures and strategic bioisosteric modifications represents a cornerstone of modern medicinal chemistry. Within this paradigm, 1-(2,2-Difluoroethyl)piperidin-4-amine has emerged as a building block of significant interest. This technical guide provides an in-depth exploration of its application in the synthesis of novel compounds, underpinned by its unique structural attributes. The piperidine core is a well-established pharmacophore present in numerous pharmaceuticals, offering favorable pharmacokinetic properties.[1][2] The introduction of a 2,2-difluoroethyl group onto the piperidine nitrogen is a deliberate design choice aimed at enhancing metabolic stability and modulating lipophilicity, key parameters in drug design.[3] This document furnishes researchers, scientists, and drug development professionals with detailed protocols for two of the most critical transformations involving this primary amine: amide bond formation and reductive amination, thereby enabling the exploration of diverse chemical space and the generation of novel molecular entities with therapeutic potential.

Core Application: Amide Bond Formation for SAR Exploration

Scientific Rationale & Expertise

The amide bond is one of the most prevalent functional groups in approved drugs, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The primary amine of this compound serves as an ideal nucleophilic handle for coupling with a wide array of carboxylic acids. This reaction is fundamental for constructing libraries of novel compounds to probe the structure-activity relationship (SAR) of a target. By systematically varying the carboxylic acid partner, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetics.

The choice of coupling reagent is critical for ensuring high-yield, clean reactions while minimizing racemization and other side reactions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are favored for their efficiency and mild reaction conditions, making them suitable for complex molecules.[4][5]

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a representative coupling of this compound with a generic carboxylic acid (R-COOH).

Workflow Visualization

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve R-COOH, Amine, HATU in DMF add_base 2. Add DIPEA at 0°C reagents->add_base Transfer to reaction flask stir 3. Stir at RT for 4-16h add_base->stir quench 4. Quench with H₂O & Extract with EtOAc stir->quench wash 5. Wash organic layer (brine) quench->wash dry 6. Dry (Na₂SO₄) & Concentrate wash->dry purify 7. Purify via Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1 mmol scale)
This compound162.201.0162 mg
Carboxylic Acid (R-COOH)Variable1.0 - 1.11.0 - 1.1 mmol
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.242.5434 µL
N,N-Dimethylformamide (DMF), anhydrous--5 mL
Ethyl Acetate (EtOAc)--As needed for extraction
Saturated NaCl solution (brine)--As needed for washing
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the stirred solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Core Application: Reductive Amination for Scaffold Elaboration

Scientific Rationale & Expertise

Reductive amination is a robust and highly controlled method for forming carbon-nitrogen bonds, representing a significant advantage over direct alkylation which often suffers from over-alkylation.[6] This reaction proceeds in two stages: the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[7]

This one-pot procedure is invaluable for extending the molecular scaffold from the primary amine of this compound. It allows for the introduction of a vast range of substituents by simply changing the aldehyde or ketone, enabling the synthesis of more complex secondary amines. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion over the starting carbonyl, allowing the entire reaction to be performed efficiently in a single step.[6][8]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a representative reductive amination of this compound with a generic aldehyde (R-CHO).

Workflow Visualization

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Amine & Aldehyde in DCE add_reductant 2. Add NaBH(OAc)₃ portion-wise reagents->add_reductant Transfer to reaction flask stir 3. Stir at RT for 2-12h add_reductant->stir quench 4. Quench with sat. NaHCO₃ & Extract with DCM stir->quench wash 5. Wash organic layer (brine) quench->wash dry 6. Dry (Na₂SO₄) & Concentrate wash->dry purify 7. Purify via Chromatography dry->purify

Caption: Workflow for one-pot reductive amination.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1 mmol scale)
This compound162.201.0162 mg
Aldehyde (R-CHO)Variable1.0 - 1.21.0 - 1.2 mmol
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
1,2-Dichloroethane (DCE), anhydrous--5 mL
Dichloromethane (DCM)--As needed for extraction
Saturated NaHCO₃ solution--As needed for quenching
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Reductant Addition: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The addition may be slightly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine.

Conclusion

This compound stands as a versatile and valuable building block for modern drug discovery. Its strategic design combines the privileged piperidine scaffold with the benefits of gem-difluorination on an N-alkyl substituent. The protocols detailed herein for amide coupling and reductive amination provide a robust foundation for researchers to synthesize novel compound libraries efficiently. These fundamental transformations empower the medicinal chemist to explore diverse chemical space, facilitating the development of next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for 1-(2,2-Difluoroethyl)piperidin-4-amine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of approved pharmaceuticals.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize a compound's pharmacological profile. The introduction of fluorine into drug candidates has become a powerful strategy to enhance metabolic stability, modulate physicochemical properties such as basicity (pKa) and lipophilicity (LogP), and improve binding affinity to biological targets.[2] The 2,2-difluoroethyl group, in particular, is a valuable bioisostere for metabolically labile moieties like methoxy groups, offering similar steric and electronic properties but with enhanced stability.

This guide provides detailed application notes and experimental protocols for the use of 1-(2,2-difluoroethyl)piperidin-4-amine, a key building block for introducing the N-difluoroethyl piperidine motif into drug candidates. We will explore its synthesis, physicochemical properties, and its application in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.

Physicochemical Properties and Medicinal Chemistry Rationale

The introduction of the N-(2,2-difluoroethyl) group significantly impacts the properties of the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can mitigate potential off-target effects associated with highly basic amines, such as hERG channel interactions.[3]

Furthermore, the difluoroethyl group modulates the lipophilicity of the molecule. While fluorination generally increases lipophilicity, the effect is nuanced and depends on the overall molecular context. The ability to fine-tune pKa and LogP allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

PropertyValueRationale for Drug Discovery
Molecular Formula C7H14F2N2A relatively small, versatile building block.
Molecular Weight 164.20 g/mol Ideal for fragment-based drug design and lead optimization.
pKa (estimated) 8.5 - 9.5Reduced basicity compared to non-fluorinated analogues, potentially reducing off-target toxicities.
LogP (estimated) 1.0 - 2.0Balanced lipophilicity for good membrane permeability and aqueous solubility.

Synthesis of this compound

While various synthetic routes can be envisaged, a common and efficient method involves the N-alkylation of a protected 4-aminopiperidine derivative. The following is a representative protocol.

Representative Synthesis Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A tert-butyl piperidin-4-ylcarbamate C tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate A->C Base (e.g., DIPEA) Solvent (e.g., DMF) B 2,2-difluoroethyl triflate B->C D tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate E This compound D->E Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Representative synthesis of this compound.

Experimental Protocol: N-Alkylation and Deprotection

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • 2,2-difluoroethyl trifluoromethanesulfonate (triflate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: N-Alkylation

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DMF, add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-difluoroethyl triflate (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of EtOAc in hexanes) to afford tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

Step 2: Deprotection

  • Dissolve the product from Step 1 (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound. The product can be further purified by distillation or crystallization if necessary.

Application Protocol 1: Amide Bond Formation

The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. This is a fundamental transformation for the synthesis of novel drug candidates.

Workflow for Amide Coupling

cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C Activated Ester A->C B Coupling Reagent (e.g., HATU) B->C D Activated Ester F Amide Product D->F E This compound E->F Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for amide bond formation.

Detailed Protocol using HATU

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Application Protocol 2: Reductive Amination

This compound can be used as the amine component in reductive amination reactions with aldehydes and ketones to form secondary amines. This reaction is highly valuable for building molecular complexity.

Workflow for Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction A Aldehyde or Ketone C Iminium Ion Intermediate A->C B This compound B->C Acid catalyst (optional) D Iminium Ion Intermediate F Secondary Amine Product D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: General workflow for reductive amination.

Detailed Protocol using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a three-dimensional piperidine scaffold and the metabolically robust, pKa-modulating difluoroethyl group offers significant advantages for the design of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in amide coupling and reductive amination reactions, enabling the synthesis of diverse libraries of potential drug candidates with improved pharmacological properties.

References

Application Notes and Protocols for the Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved therapeutics.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of fluorine into organic molecules is a widely recognized strategy to enhance pharmacological properties.[2][3][4] The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, the synthesis of fluorinated piperidine derivatives, such as 1-(2,2-difluoroethyl)piperidin-4-amine, is of significant interest to researchers in drug development.[5]

This document provides a comprehensive guide to the synthesis of this compound, a valuable building block for the development of novel therapeutics. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by expert commentary to elucidate the rationale behind the chosen synthetic strategy and reaction conditions.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • N-Alkylation: The selective alkylation of the piperidine nitrogen of a protected 4-aminopiperidine derivative with a suitable 2,2-difluoroethylating agent.

  • Deprotection: The removal of the protecting group from the 4-amino position to yield the final product.

This strategy is advantageous as it utilizes a commercially available and stable protected piperidine, ensuring that the N-alkylation occurs selectively on the more nucleophilic secondary amine of the piperidine ring rather than the primary 4-amino group. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the basic conditions of the alkylation step and its facile removal under acidic conditions.[6][7]

Visualized Workflow of the Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A tert-Butyl piperidin-4-ylcarbamate C tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat B 2,2-Difluoroethyl trifluoromethanesulfonate B->C D tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate E This compound D->E Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (N-Alkylation)

Rationale: This step introduces the 2,2-difluoroethyl group onto the piperidine nitrogen. We utilize tert-butyl piperidin-4-ylcarbamate as the starting material to protect the primary amine at the 4-position.[8] 2,2-Difluoroethyl trifluoromethanesulfonate is chosen as the alkylating agent due to the excellent leaving group ability of the triflate, which facilitates the nucleophilic substitution reaction. Anhydrous potassium carbonate is a suitable inorganic base to neutralize the triflic acid formed during the reaction, driving it to completion. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl piperidin-4-ylcarbamate≥98%Commercially Available
2,2-Difluoroethyl trifluoromethanesulfonate≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

Part 2: Synthesis of this compound (Deprotection)

Rationale: The final step involves the removal of the Boc protecting group to unmask the primary amine at the 4-position. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for Boc deprotection.[9] The reaction is typically clean and proceeds rapidly at room temperature. An aqueous basic work-up is necessary to neutralize the trifluoroacetate salt of the product and isolate the free amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamateAs synthesized in Part 1-
Trifluoroacetic Acid (TFA)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium Hydroxide (NaOH) solution (e.g., 1M)-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (5-10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in water and basify with a 1M sodium hydroxide solution to a pH > 10. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification, if necessary, can be achieved by distillation or crystallization.

Data Summary and Expected Outcomes

StepReactionKey ReagentsTypical YieldPurity
1N-Alkylationtert-Butyl piperidin-4-ylcarbamate, 2,2-Difluoroethyl trifluoromethanesulfonate, K₂CO₃70-85%>95% after chromatography
2Deprotectiontert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate, TFA85-95%>98% after work-up

Note: Yields are estimates and may vary based on reaction scale and optimization.

Mechanism of N-Alkylation

G cluster_0 Nucleophilic Attack cluster_1 Proton Transfer Piperidine\nNitrogen Piperidine Nitrogen Electrophilic\nCarbon Electrophilic Carbon Piperidine\nNitrogen->Electrophilic\nCarbon SN2 Attack Leaving Group\n(Triflate) Leaving Group (Triflate) Electrophilic\nCarbon->Leaving Group\n(Triflate) Bond Breaking Protonated\nPiperidine Protonated Piperidine Final Product Final Product Protonated\nPiperidine->Final Product Deprotonation by Base (K2CO3)

Caption: Simplified mechanism of the N-alkylation step.

Conclusion

The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of this compound. By employing a protected piperidine derivative, selective N-alkylation is achieved, followed by a straightforward deprotection to yield the target compound. This fluorinated building block is a valuable asset for medicinal chemists and researchers in drug development, enabling the exploration of new chemical space and the generation of novel therapeutic candidates with potentially enhanced pharmacological profiles.

References

The Strategic Integration of 1-(2,2-Difluoroethyl)piperidin-4-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Piperidines in Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure provides a desirable scaffold for interacting with biological targets, often leading to improved potency and selectivity compared to flat, aromatic systems.[1] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[3] The introduction of a gem-difluoro group, as seen in 1-(2,2-Difluoroethyl)piperidin-4-amine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile building block in organic synthesis, with a particular focus on its application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Synthetic Rationale

The 2,2-difluoroethyl substituent on the piperidine nitrogen imparts unique electronic properties to the molecule. The strong electron-withdrawing nature of the two fluorine atoms reduces the basicity of the piperidine nitrogen compared to its non-fluorinated counterparts. This modulation of pKa can be critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

Table 1: Calculated Physicochemical Properties of Related Fluorinated Piperidines

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
1-(2,2,2-Trifluoroethyl)piperidin-4-amine[4]C7H13F3N2182.191.2
N-(2,2-Difluoroethyl)-4-methyl-4-piperidinamine[5]C8H16F2N2178.221.5

The primary amine at the 4-position of the piperidine ring is a key functional handle for a variety of synthetic transformations. Its nucleophilicity allows for the facile formation of amides, sulfonamides, and secondary amines through reactions such as amide coupling and reductive amination.

Application in the Synthesis of a Clinical Candidate: The Case of Danuglipron (PF-06882961)

A prominent example showcasing the utility of a substituted piperidine core, analogous to our building block of interest, is in the synthesis of danuglipron (PF-06882961). Danuglipron is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been in clinical trials for the treatment of type 2 diabetes and obesity.[6][7] The synthesis of danuglipron highlights the strategic incorporation of a functionalized piperidine ring to achieve the desired pharmacological profile.

While the exact piperidine starting material in the published synthesis of danuglipron is not this compound, the synthetic strategies employed are directly applicable to our building block. The core transformations involve the formation of an amide bond and a subsequent N-arylation, demonstrating the versatility of the piperidine scaffold.

Experimental Protocols

The following protocols are provided as detailed, stand-alone procedures for key synthetic transformations involving this compound. These protocols are based on established synthetic methodologies for similar piperidine-containing compounds.[8][9][10][11]

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between this compound and a generic carboxylic acid using the common coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[9][12]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Carboxylic Acid (R-COOH)≥98%Commercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.

Data Presentation:

Table 2: Representative Amide Coupling Reaction Parameters

EntryCarboxylic AcidEquivalents of AmineEquivalents of HATUEquivalents of DIPEASolventTime (h)Yield (%)
1Benzoic Acid1.11.22.5DMF6>90 (expected)
2Acetic Acid1.11.22.5DMF4>90 (expected)
34-Fluorobenzoic Acid1.11.22.5DMF6>90 (expected)

Yields are hypothetical and based on typical outcomes for similar reactions.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Carboxylic Acid and Amine in DMF add_reagents Add HATU and DIPEA start->add_reagents stir Stir at Room Temperature add_reagents->stir quench Dilute with Ethyl Acetate stir->quench Reaction Complete (TLC) wash Wash with NaHCO3 and Brine quench->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Amide Product chromatography->product

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction with sodium triacetoxyborohydride.[10][11]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Aldehyde or Ketone (R-CO-R')≥98%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)3)≥95%Commercially Available
Acetic AcidGlacialCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure secondary amine product.

Data Presentation:

Table 3: Representative Reductive Amination Reaction Parameters

EntryCarbonyl CompoundEquivalents of AmineEquivalents of NaBH(OAc)3SolventTime (h)Yield (%)
1Benzaldehyde1.01.5DCE14>85 (expected)
2Acetone1.01.5DCE12>85 (expected)
3Cyclohexanone1.01.5DCE16>85 (expected)

Yields are hypothetical and based on typical outcomes for similar reactions.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Amine and Carbonyl in DCE add_acid Add Catalytic Acetic Acid start->add_acid imine_formation Stir for 30 min (Imine Formation) add_acid->imine_formation add_reductant Add NaBH(OAc)3 imine_formation->add_reductant stir Stir at Room Temperature add_reductant->stir quench Quench with NaHCO3 stir->quench Reaction Complete (TLC) extract Extract with DCM quench->extract dry Dry over Na2SO4 and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Secondary Amine chromatography->product

Conclusion

This compound is a valuable and versatile building block for modern organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of the difluoroethyl group offers a powerful tool for modulating the physicochemical properties of lead compounds, potentially leading to improved drug candidates. The primary amine provides a reliable handle for a variety of synthetic transformations, including the robust and high-yielding amide coupling and reductive amination reactions detailed in this note. The successful application of a similar piperidine core in the synthesis of the clinical candidate danuglipron underscores the significant potential of this class of building blocks in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel σ1 Receptor Ligands Using 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2,2-difluoroethyl)piperidin-4-amine as a key building block for the synthesis of high-affinity σ1 receptor (σ1R) ligands. We will explore the scientific rationale for employing the difluoroethyl moiety, present a detailed, step-by-step protocol for ligand synthesis via reductive amination, and provide methodologies for the characterization of these novel compounds, including binding affinity assays.

Introduction: The σ1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] Unlike traditional receptors, σ1R is not a G-protein coupled receptor but rather a ligand-operated chaperone that modulates a variety of cellular functions, most notably intracellular Ca2+ signaling.[3][4] Upon ligand binding, σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and interact with various client proteins, including ion channels and other receptors, to regulate cellular stress responses and maintain cellular homeostasis.[1]

The σ1R has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[5] Its modulation has been shown to have neuroprotective effects, making the development of novel, selective σ1R ligands a significant area of interest in modern medicinal chemistry.

The Strategic Advantage of the 2,2-Difluoroethyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[6] The 2,2-difluoroethyl group, in particular, offers several distinct advantages in the design of σ1R ligands:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 2,2-difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can significantly increase the half-life of the drug and improve its overall pharmacokinetic profile.

  • Bioisosterism: The difluoroethyl group can act as a bioisostere for other functional groups, such as a methoxy group.[9] This allows for the fine-tuning of a molecule's properties while maintaining or improving its binding affinity.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and ability to cross the blood-brain barrier.[6]

Synthesis of a Novel σ1 Receptor Ligand: A Case Study

This section details the synthesis of a novel σ1 receptor ligand, N-(3-(benzyloxy)benzyl)-1-(2,2-difluoroethyl)piperidin-4-amine , as a representative example. The key synthetic step is a reductive amination between this compound and 3-(benzyloxy)benzaldehyde.

Synthetic Workflow

The overall synthetic strategy is a straightforward and efficient one-pot reductive amination.

SynthesisWorkflow A This compound C Imine Intermediate A->C + B 3-(Benzyloxy)benzaldehyde B->C E N-(3-(benzyloxy)benzyl)-1-(2,2-difluoroethyl)piperidin-4-amine (Final Product) C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->E

Caption: Reductive amination workflow for ligand synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (≥95% purity)

  • 3-(Benzyloxy)benzaldehyde (≥98% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97% purity)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction and chromatography

  • Hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add 3-(benzyloxy)benzaldehyde (1.1 eq) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Note: The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(benzyloxy)benzyl)-1-(2,2-difluoroethyl)piperidin-4-amine.

Characterization and Data Analysis

Structural Confirmation

The structure of the synthesized ligand should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

σ1 Receptor Binding Affinity

The affinity of the synthesized ligand for the σ1 receptor is a critical parameter. This is typically determined through a competitive radioligand binding assay.

Protocol: σ1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig liver).[10]

  • Radioligand: Use a selective σ1 receptor radioligand, such as [³H]-(+)-pentazocine.[11]

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the synthesized test ligand.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled σ1 ligand (e.g., haloperidol).

  • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value of the test ligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data

The following table presents representative binding affinity data for known σ1 receptor ligands, including those with fluoroalkyl substituents, to provide a comparative context for newly synthesized compounds.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
Haloperidol3.250701584[12]
(+)-Pentazocine3.1100003226[13]
Fluspidine ((R)-enantiomer)0.57>1000>1754[3][5]
N-(3-(benzyloxy)benzyl)-1-(2,2-difluoroethyl)piperidin-4-amine Expected in low nM rangeTo be determinedTo be determined-

The σ1 Receptor Signaling Pathway

A fundamental understanding of the σ1 receptor's mechanism of action is crucial for interpreting the functional consequences of ligand binding.

Sigma1Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1_BiP σ1R-BiP Complex (Inactive) Sigma1_Active σ1R (Active) Sigma1_BiP->Sigma1_Active Dissociation of BiP IP3R IP3 Receptor Sigma1_Active->IP3R Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Modulates Ca²⁺ release Ca_Mito Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP CellSurvival Cell Survival & Neuroprotection ATP->CellSurvival Ligand σ1R Ligand (e.g., from synthesis) Ligand->Sigma1_BiP Binding CellularStress Cellular Stress CellularStress->Sigma1_BiP Induces Ca_ER->Ca_Mito Transfer via MAM

Caption: Simplified σ1 receptor signaling pathway.

Under normal conditions, the σ1R is bound to the chaperone BiP.[1] Upon stimulation by ligand binding or cellular stress, BiP dissociates, allowing the activated σ1R to interact with client proteins like the IP3 receptor at the MAM.[1] This interaction stabilizes the IP3 receptor and modulates the transfer of Ca²⁺ from the ER to the mitochondria, which is critical for maintaining cellular energy production and promoting cell survival.[2]

Conclusion

This compound is a valuable and strategic building block for the development of novel σ1 receptor ligands. The incorporation of the 2,2-difluoroethyl moiety can confer advantageous properties, including enhanced metabolic stability, which is crucial for CNS drug candidates. The straightforward synthesis via reductive amination, coupled with established methods for characterization and affinity determination, provides a robust platform for researchers to explore new chemical space and develop potent and selective σ1R modulators for the potential treatment of a variety of neurological and psychiatric disorders.

References

1-(2,2-Difluoroethyl)piperidin-4-amine in creating D4 receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 1-(2,2-Difluoroethyl)piperidin-4-amine as a Key Intermediate for the Synthesis of Novel Dopamine D4 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dopamine D4 receptor (D4R) represents a compelling, yet challenging, target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] The development of selective D4 receptor antagonists has been hampered by difficulties in achieving high selectivity over other dopamine receptor subtypes, particularly D2 and D3, and in optimizing pharmacokinetic properties.[3] This document provides a detailed guide on the strategic application of this compound, a versatile chemical building block, in the synthesis of potent and selective D4 receptor antagonists. We will explore the rationale behind its design, provide a detailed synthetic protocol for its incorporation into a model antagonist, and outline methods for characterization and preliminary in vitro evaluation. The inclusion of a gem-difluoroethyl moiety offers a powerful tool to modulate key physicochemical properties, providing a pathway to novel chemical entities with improved drug-like characteristics.

The Dopamine D4 Receptor: A Renewed Therapeutic Target

First identified in the early 1990s, the dopamine D4 receptor garnered significant interest when studies revealed that the atypical antipsychotic clozapine has a much higher affinity for D4 than for other dopamine receptors.[4][5] This suggested that D4 antagonism could be a key mechanism for clozapine's unique clinical efficacy, particularly its low incidence of extrapyramidal side effects.[5]

The D4 receptor is a G protein-coupled receptor (GPCR) primarily linked to the inhibition of adenylyl cyclase.[6] It is highly expressed in brain regions associated with cognition, emotion, and reward, such as the prefrontal cortex, amygdala, and hippocampus, with lower expression in motor areas like the striatum.[5][7] This distinct localization pattern makes it an attractive target for treating various neuropsychiatric conditions, including:

  • Schizophrenia & Bipolar Disorder [6]

  • Attention-Deficit/Hyperactivity Disorder (ADHD) [2][8]

  • Substance Use Disorders and Addiction [9]

  • Parkinson's Disease (L-DOPA-induced dyskinesias) [9][10]

Despite initial setbacks in clinical trials for schizophrenia, interest in D4 antagonists has been revitalized.[1][4] Modern drug discovery efforts are focused on developing ligands with exceptional selectivity and tailored pharmacokinetic profiles, a challenge that requires innovative medicinal chemistry strategies.[1][3]

Rationale for this compound in D4 Antagonist Design

The selection of this compound as a synthetic intermediate is a deliberate strategy rooted in established medicinal chemistry principles. The structure can be deconstructed to understand its inherent advantages.

The Privileged Piperidine Scaffold

Piperidine and piperazine rings are common structural motifs in CNS drug discovery, found in numerous D4-selective ligands.[1][11] This is because the saturated nitrogen-containing heterocycle provides a three-dimensional structure that can effectively position key pharmacophoric elements to interact with the receptor's binding pocket. The basic nitrogen of the piperidine ring is often crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors.

The Strategic Role of the Gem-Difluoroethyl Group

The introduction of fluorine into drug candidates is a widely used tactic to fine-tune molecular properties. The 2,2-difluoroethyl group on the piperidine nitrogen is particularly strategic for several reasons:

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen compared to a non-fluorinated alkyl substituent. This is a critical parameter for CNS drugs. A lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), which can enhance membrane permeability and facilitate entry across the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of the difluoro group can block potential sites of oxidative metabolism (e.g., N-dealkylation) by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Conformational Effects & Binding: The difluoroethyl group can influence the conformational preference of the molecule and introduce favorable interactions, such as hydrogen bonding or dipole interactions, within the receptor binding site.

The diagram below illustrates the key structural features of this building block.

G start 1. Reagent Prep (Amine, Aldehyde) react 2. Reductive Amination (DCM, Acetic Acid, STAB) Stir 12-18h start->react monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 4. Aqueous Workup (NaHCO3 Quench, Extraction) monitor->workup Complete purify 5. Purification (Flash Chromatography) workup->purify characterize 6. Characterization (NMR, MS, HPLC) purify->characterize end Pure D4 Antagonist characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important fluorinated piperidine derivative. The strategic incorporation of the 2,2-difluoroethyl group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this a key building block in medicinal chemistry.[1]

This resource provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of piperidin-4-amine with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a 2,2-difluoroethyl halide, in the presence of a base.[2][3]

  • Reductive Amination: This method involves the reaction of piperidin-4-amine with 2,2-difluoroacetaldehyde (or a precursor) to form an imine or enamine intermediate, which is then reduced in situ to the desired product.[3][4]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of byproducts, such as over-alkylation to form a quaternary ammonium salt in direct alkylation, can consume starting materials and reduce the yield of the desired product.[2][3]

  • Decomposition of reagents or product: The difluoroethylating agent or the product itself may be unstable under the reaction conditions.

  • Inefficient purification: Product loss during workup and purification steps is a common cause of low isolated yields.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

In addition to unreacted starting materials, common side products can include:

  • Bis-alkylation product: In direct alkylation, the primary amine of a second piperidin-4-amine molecule can react with the newly formed product.

  • Quaternary ammonium salt: Over-alkylation at the piperidine nitrogen can lead to the formation of a quaternary salt, especially if an excess of the alkylating agent is used.[2][3]

  • Products from side reactions of the difluoroethylating agent: Depending on the specific reagent and conditions, elimination or other side reactions can occur.

Q4: How can I effectively purify the final product?

Purification of this compound can be challenging due to its basic nature and potential for tailing on silica gel chromatography. Consider the following:

  • Column Chromatography: Use a silica gel column with an eluent system containing a small percentage of a basic modifier, such as triethylamine or ammonia in methanol, to minimize tailing. A gradient elution from a less polar to a more polar solvent system is often effective.[5]

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove some basic impurities. However, be cautious as the product itself is basic and can be extracted into the aqueous layer. Careful pH control is crucial.

  • Crystallization/Precipitation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, precipitating the product as a salt (e.g., hydrochloride) can aid in purification and handling.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reactivity of Alkylating Agent For direct alkylation, switch to a more reactive electrophile (e.g., from bromide to iodide or triflate).The leaving group's ability to depart influences the rate of this SN2 reaction. Triflate is an excellent leaving group, often leading to faster reactions.
Inadequate Base Strength or Solubility In direct alkylation, use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or ensure the base (e.g., K2CO3) is finely powdered and well-stirred.[2] Consider using a solvent in which the base is more soluble, like DMF.[2]The base is required to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[2] Poor solubility can limit the effective concentration of the base.
Inefficient Reducing Agent in Reductive Amination Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[3][7]NaBH(OAc)3 is particularly effective for reductive amination as it is less likely to reduce the starting aldehyde or ketone, leading to fewer side products and potentially higher yields of the desired amine.[3]
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.Higher temperatures increase the reaction rate. However, be mindful of potential decomposition of reagents or products at elevated temperatures.
Steric Hindrance If using a protected piperidin-4-amine, the protecting group might be sterically hindering the reaction. Consider a smaller protecting group or a different synthetic route.Steric bulk around the reacting nitrogen can significantly slow down the rate of both alkylation and imine formation.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step Scientific Rationale
Over-alkylation (Quaternary Salt Formation) In direct alkylation, add the alkylating agent slowly and portion-wise to maintain an excess of the amine starting material.[2] Use a stoichiometric amount or a slight excess (1.1 eq) of the alkylating agent.[2]Keeping the amine in excess minimizes the chance of the product reacting with another molecule of the alkylating agent.[2][3]
Reaction at the Primary Amine Consider protecting the primary amine of piperidin-4-amine with a suitable protecting group (e.g., Boc) before N-alkylation of the piperidine nitrogen. The protecting group can be removed in a subsequent step.A protecting group will ensure that the alkylation occurs selectively at the more nucleophilic secondary amine of the piperidine ring.
Side Reactions of the Aldehyde in Reductive Amination Use a desiccant like molecular sieves to remove water from the reaction mixture.The presence of water can lead to side reactions of the aldehyde, such as hydration or aldol condensation, reducing the amount available for imine formation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with 2,2-Difluoroethyl Triflate

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Piperidin-4-amine

  • 2,2-Difluoroethyl triflate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., DCM/Methanol with 1% Triethylamine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Slowly add a solution of 2,2-difluoroethyl triflate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Direct N-Alkylation

G start Start: Piperidin-4-amine in DCM step1 Cool to 0 °C start->step1 step2 Add DIPEA step1->step2 step3 Add 2,2-Difluoroethyl triflate (dropwise) step2->step3 step4 Warm to RT, Stir 12-24h step3->step4 step5 Reaction Monitoring (TLC/LC-MS) step4->step5 step5->step4 Incomplete? Continue stirring step6 Quench with NaHCO3 (aq) step5->step6 Complete step7 Aqueous Workup & Extraction step6->step7 step8 Dry, Filter, Concentrate step7->step8 step9 Purification (Column Chromatography) step8->step9 end_node Product: this compound step9->end_node

Caption: Step-by-step workflow for direct N-alkylation.

Protocol 2: Reductive Amination with 2,2-Difluoroacetaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidin-4-amine

  • 2,2-Difluoroacetaldehyde ethyl hemiacetal (or a suitable precursor)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., DCM/Methanol with 1% Triethylamine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq), 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 eq), and anhydrous DCE.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic for Synthesis Optimization

G start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion purification_issue Check Purification Method start->purification_issue incomplete Incomplete Reaction check_conversion->incomplete Low Conversion side_products Side Products Observed check_conversion->side_products High Conversion, Low Purity optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp change_reagents Change Reagents (Base, Alkylating/Reducing Agent) incomplete->change_reagents optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry protecting_group Use Protecting Group Strategy side_products->protecting_group end_node Improved Yield optimize_time_temp->end_node change_reagents->end_node optimize_stoichiometry->end_node protecting_group->end_node purification_issue->end_node

References

Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this fluorinated piperidine derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of this compound.

The introduction of a difluoroethyl group onto a piperidine scaffold can be a nuanced process. Fluorine's high electronegativity significantly alters the reactivity of adjacent carbon atoms, often leading to reaction pathways and side products not typically observed in non-fluorinated alkylations.[1][2][3][4] This guide is structured to anticipate and resolve these unique challenges.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by their probable causes and recommended solutions.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via N-alkylation of piperidin-4-amine with a 2,2-difluoroethylating agent, but I'm observing very low to no yield of the desired product. What could be the issue?

Answer:

Low or non-existent yields in this synthesis can stem from several factors, primarily related to the choice of reagents and reaction conditions.

Possible Causes & Solutions:

  • Poor Leaving Group on the Fluoroethylating Agent: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group.

    • Recommendation: If you are using 2,2-difluoroethyl chloride or bromide, consider switching to a more reactive electrophile like 2,2-difluoroethyl triflate (CF3SO3CH2CF2H) or tosylate (TsOCH2CF2H). Triflate is an excellent leaving group and will significantly accelerate the rate of N-alkylation.

  • Inappropriate Base: The choice of base is critical for deprotonating the piperidine nitrogen without promoting side reactions.

    • Recommendation: A non-nucleophilic, moderately strong base is ideal. Potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) are often good choices.[5][6] Stronger bases like sodium hydride (NaH) can lead to deprotonation at other sites or promote elimination reactions.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Recommendation: Anhydrous polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for this type of alkylation.[5][6] Ensure the solvent is truly anhydrous, as water can hydrolyze the fluoroethylating agent.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side reactions.

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80°C.

Problem 2: Formation of a Major, Unidentified Byproduct

Question: My reaction is producing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What is this byproduct likely to be, and how can I prevent its formation?

Answer:

The formation of a major byproduct is a common issue in fluoroalkylation reactions. The identity of the byproduct can often be deduced from the reaction conditions.

Possible Side Reactions and Prevention:

  • β-Elimination: The presence of two fluorine atoms on the β-carbon makes the α-protons more acidic. A strong base can deprotonate the α-carbon, leading to the elimination of a fluoride ion to form a vinyl fluoride species.[1]

    • Prevention:

      • Use a milder base, such as potassium bicarbonate (KHCO3) or a hindered amine base like DIPEA.

      • Maintain a lower reaction temperature to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Over-alkylation: The primary amine product can react further with the fluoroethylating agent to form a tertiary amine.

    • Prevention:

      • Use a slight excess of the piperidin-4-amine starting material (1.1 to 1.5 equivalents) to ensure the fluoroethylating agent is the limiting reagent.

      • Add the fluoroethylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[6]

  • Reaction with the Primary Amine: The primary amine at the 4-position of the piperidine ring can also be alkylated.

    • Prevention:

      • Protect the primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the N-alkylation on the piperidine nitrogen. The Boc group can be subsequently removed under acidic conditions.

Visualizing Reaction Pathways:

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Piperidin-4-amine Piperidin-4-amine This compound This compound Piperidin-4-amine->this compound N-alkylation Over-alkylation Product Over-alkylation Product Piperidin-4-amine->Over-alkylation Product Di-alkylation Fluoroethylating Agent Fluoroethylating Agent Elimination Product Elimination Product Fluoroethylating Agent->Elimination Product β-Elimination

Caption: Main vs. Side Reaction Pathways.

Problem 3: The Reaction Stalls and Does Not Go to Completion

Question: My reaction starts well, but then it seems to stop, leaving a significant amount of starting material even after prolonged reaction times. What could be causing this?

Answer:

A stalled reaction often points to the deactivation of a key reagent or a change in the reaction medium.

Possible Causes & Solutions:

  • Decomposition of the Fluoroethylating Agent: Fluoroethylating agents, especially triflates, can be sensitive to moisture and may degrade over time.

    • Recommendation: Use a freshly opened bottle of the reagent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Inactivation of the Base: The base can be consumed by side reactions or neutralized by acidic impurities.

    • Recommendation: Use a slight excess of the base (1.5-2.0 equivalents). If the reaction stalls, adding another portion of the base may restart it.

  • Product Inhibition: The product itself, or a salt formed during the reaction (e.g., an ammonium salt), might be inhibiting the reaction.

    • Recommendation: If possible, try to perform the reaction in a solvent system where the product or byproduct salts are insoluble and precipitate out, driving the equilibrium forward.

Frequently Asked Questions (FAQs)

Q1: Is reductive amination a viable alternative for this synthesis?

A1: Yes, reductive amination is an excellent alternative and often a preferred method for synthesizing N-alkylated piperidines.[7][8][9][10] The process typically involves reacting piperidin-4-one with 2,2-difluoroethylamine in the presence of a reducing agent.

Reductive Amination Workflow:

Piperidin-4-one Piperidin-4-one Imine Intermediate Imine Intermediate Piperidin-4-one->Imine Intermediate 2,2-Difluoroethylamine 2,2-Difluoroethylamine 2,2-Difluoroethylamine->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product Reducing Agent Reducing Agent Reducing Agent->Final Product Reduction

Caption: Reductive Amination Workflow.

Advantages of Reductive Amination:

  • Often proceeds under milder conditions.

  • Can have a better functional group tolerance.

  • Avoids the use of highly reactive and potentially unstable fluoroethylating agents.

Common Reducing Agents:

  • Sodium triacetoxyborohydride (STAB)

  • Sodium cyanoborohydride (NaBH3CN)

  • Catalytic hydrogenation (e.g., H2, Pd/C)[11]

Q2: How can I effectively purify the final product?

A2: Purification of this compound can be challenging due to its basic nature and potential for co-elution with starting materials or byproducts.

Purification Strategies:

MethodEluent/ConditionsNotes
Column Chromatography Gradient of methanol (0-10%) in dichloromethane (DCM) with 1% triethylamine (Et3N).The triethylamine is added to suppress the tailing of the amine product on the silica gel.
Acid-Base Extraction 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Extract with dilute aqueous HCl to move the amine into the aqueous layer.3. Wash the aqueous layer with an organic solvent to remove non-basic impurities.4. Basify the aqueous layer with NaOH or NaHCO3.5. Extract the product back into an organic solvent.This is a highly effective method for separating the basic product from neutral or acidic impurities.
Crystallization/Salt Formation The product can be converted to its hydrochloride or dihydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether).[12]This can be an excellent final purification step to obtain a stable, crystalline solid.

Q3: Are there any specific safety precautions I should take?

A3: Yes, working with fluorinated compounds and reactive reagents requires specific safety measures.

  • Handling Fluoroethylating Agents: These are often corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Be cautious when quenching reactions, especially those involving hydrides or other water-reactive species.

  • Product Handling: The final product is an amine and should be handled with care. Consult the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.

By understanding the unique chemistry of fluoroalkylation and anticipating potential side reactions, you can troubleshoot effectively and optimize the synthesis of this compound.

References

1-(2,2-Difluoroethyl)piperidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,2-Difluoroethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the lab. As a senior application scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the primary recommended storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The key is to minimize exposure to atmospheric components and temperature fluctuations.

Q2: How stable is this compound at room temperature?

The compound is generally stable under recommended storage conditions, which often includes storage in a cool place.[1][2] While short-term handling at ambient temperature for weighing or reaction setup is acceptable, long-term storage at room temperature is not recommended, especially once the container has been opened. For unopened containers, refer to the manufacturer's certificate of analysis, but refrigerated storage is a safer default.

Q3: Is the compound sensitive to air and moisture?

Yes. Like many primary and secondary amines, the piperidine moiety is susceptible to degradation from atmospheric components.

  • Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides or other degradation products. This process can be accelerated by light and the presence of metal ions.

  • Moisture: The compound is hygroscopic and will absorb water from the air. This can lead to difficulties in accurate weighing and may introduce water into sensitive reactions.

  • Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamate salts. This can manifest as a white precipitate or a change in the physical form of the amine, altering its effective concentration and purity.

Therefore, it is crucial to keep the container tightly sealed when not in use.[1][2] Purging the headspace of the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice.

Q4: Should I protect this compound from light?

Q5: What are the visual signs of compound degradation?

You should inspect the compound for any changes from its initial appearance as described by the supplier. Signs of degradation can include:

  • Color Change: A change from a colorless or white solid/liquid to yellow or brown can indicate oxidation or the formation of impurities.

  • Change in Physical State: Clumping of a powder, oiling out of a solid, or the formation of a precipitate can indicate moisture absorption or reaction with atmospheric CO₂.

  • Inconsistent Analytical Data: A primary indicator of degradation is the appearance of unexpected peaks in analytical tests like NMR or LC-MS when compared to the initial quality control data.

Q6: What materials should this compound not be stored with?

To prevent hazardous reactions, store this compound away from strong oxidizing agents, acids, and bases.[1][4] Vapors may form explosive mixtures with air, so it is also critical to keep it away from heat, sparks, and open flames.[1][2]

Summary of Storage Conditions & Incompatibilities
ParameterRecommendationRationale
Temperature Store in a cool place; Refrigerate for long-term storage.Slows down potential degradation pathways.[1][2]
Atmosphere Keep container tightly sealed, preferably under an inert gas (Argon/Nitrogen).Prevents oxidation, moisture absorption, and reaction with CO₂.[1][4][5]
Light Store in an amber vial or in the dark.Prevents potential photolytic degradation.
Incompatibilities Strong oxidizing agents, acids, bases, heat sources, open flames.[1][2][4]Avoids potentially hazardous and exothermic reactions.

Troubleshooting Guide

This section provides solutions to common experimental issues that may be related to the stability or handling of this compound.

Problem: My reaction yield is significantly lower than expected, or the reaction failed entirely.

  • Potential Cause 1: Amine Degradation. If the starting material was improperly stored (e.g., exposed to air, moisture, or heat), it may have degraded, reducing the amount of active reagent available for the reaction. The formation of carbamate salts from exposure to CO₂ is a common culprit for reduced amine reactivity.

  • Troubleshooting Steps:

    • Verify Purity: Re-run a purity analysis (e.g., ¹H NMR, LC-MS) on an aliquot of your amine starting material. Compare this to the supplier's original certificate of analysis. Look for new peaks or a reduction in the integral of the characteristic peaks of the desired compound.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound if available.

    • Aliquot Upon Receipt: To prevent contamination of the bulk supply, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere upon first receiving it. This minimizes the number of times the primary container is opened.

Problem: I am observing unexpected peaks in my NMR or LC-MS analysis of the starting material.

  • Potential Cause: Contamination or Degradation. The presence of extraneous peaks that were not on the original CoA indicates that the compound has either degraded or been contaminated.

  • Troubleshooting Steps:

    • Identify the Impurity: Attempt to identify the structure of the impurity. A peak corresponding to a carbamate salt or an N-oxide is a strong indicator of improper storage. Water presence will be obvious in the NMR spectrum.

    • Solvent Contamination: Ensure the solvent used for the analysis is not the source of contamination. Run a blank analysis of the solvent.

    • Purification: If the material is critical and a fresh lot is unavailable, you may need to re-purify the amine. Standard techniques like column chromatography or distillation (if it is a liquid and thermally stable) can be employed, but this should be a last resort.

Problem: The physical appearance of the compound has changed (e.g., it has become discolored or clumpy).

  • Potential Cause: Oxidation or Water Absorption. As mentioned in the FAQs, a color change often points to oxidation, while clumping or stickiness is a classic sign of moisture absorption.

  • Troubleshooting Steps:

    • Assess Usability: The usability of the compound depends on the nature of your experiment. For non-sensitive, screening-type reactions, it might still be usable, but the exact concentration will be unknown.

    • High-Precision Experiments: For reactions requiring precise stoichiometry (e.g., medicinal chemistry lead optimization, GMP synthesis), the material should be discarded and a new batch should be used. Using compromised material in such cases will lead to unreliable and irreproducible results.

    • Drying: If only water absorption is suspected in a solid sample, it may be possible to dry the material under high vacuum. However, this will not remove other degradation products.

Experimental Workflow: Compound Handling Protocol

This diagram outlines the decision-making process for the proper handling and storage of this compound from receipt to experimental use.

G cluster_0 Receiving & Initial Storage cluster_1 First Use & Aliquoting cluster_2 Long-Term & Daily Use Receive Receive Compound Inspect Inspect Container & CoA Receive->Inspect First_Use Prepare for First Use in Inert Atmosphere (Glovebox or Inert Gas Line) Store_Initial Store in Cool, Dark, Dry Location Inspect->Store_Initial Store_Initial->First_Use Aliquot Aliquot into Smaller, Pre-dried Vials? First_Use->Aliquot Store_Long_Term Store Bulk & Aliquots in Refrigerator Bulk_Store Reseal Bulk Container Under Inert Gas Aliquot->Bulk_Store No Aliquot_Yes Aliquot into Single-Use Vials Aliquot->Aliquot_Yes Yes Bulk_Store->Store_Long_Term Aliquot_Yes->Bulk_Store Warm Allow Aliquot to Warm to RT Before Opening Store_Long_Term->Warm Use_Aliquot Use Aliquot for Experiment Warm->Use_Aliquot

Caption: Workflow for handling this compound.

References

Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Optimizing reaction parameters for 1-(2,2-Difluoroethyl)piperidin-4-amine.

Welcome to the technical support resource for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated piperidine scaffold. Piperidine derivatives are foundational in modern pharmaceuticals, and the introduction of a difluoroethyl group can significantly modulate physicochemical properties such as metabolic stability and pKa.[1][2]

This document provides in-depth, field-tested answers to common challenges encountered during the synthesis of this target molecule, focusing on the most direct and widely used synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most effective synthetic route to prepare this compound?

Answer: For the synthesis of this compound, the most direct and commonly employed method is the N-alkylation of piperidin-4-amine . This approach involves the reaction of the secondary amine nitrogen within the piperidine ring with a suitable 2,2-difluoroethylating agent.

There are two primary synthetic strategies to consider:

  • Direct N-Alkylation: This is the preferred route due to its atom economy and straightforwardness. The piperidine ring nitrogen (N-1) is a secondary amine and is significantly more nucleophilic and less sterically hindered than the primary exocyclic amine at the C-4 position. This inherent reactivity difference allows for selective alkylation at the N-1 position under carefully controlled conditions.[3][4]

  • Reductive Amination: While a powerful tool for amine synthesis, this route is less direct for this specific target.[5][6] It would likely involve reacting a protected piperidin-4-one derivative with 2,2-difluoroethylamine, followed by deprotection steps. This multi-step process is less efficient than direct N-alkylation.

Therefore, this guide will focus exclusively on optimizing the direct N-alkylation pathway.

Q2: My N-alkylation reaction is suffering from low yield. What are the key parameters to investigate?

Answer: Low yield is a common issue in N-alkylation reactions and can stem from several factors. A systematic approach to optimization is crucial. The primary variables to consider are the electrophilicity of the alkylating agent, the choice of base and solvent, and the reaction temperature.

  • The Alkylating Agent: The reactivity of the 2,2-difluoroethyl group is dictated by its leaving group. The general order of reactivity is: Triflate > Iodide > Bromide > Chloride .

    • 2,2-Difluoroethyl Triflate: Highly reactive and often allows for lower reaction temperatures, but can be expensive and moisture-sensitive.

    • 1-Bromo-2,2-difluoroethane or 1-Iodo-2,2-difluoroethane: Offer a good balance of reactivity and cost. Using a catalytic amount of potassium iodide (KI) with an alkyl bromide can significantly increase the reaction rate via the Finkelstein reaction.[7]

    • 1-Chloro-2,2-difluoroethane: Generally the least reactive and may require higher temperatures or microwave conditions to achieve reasonable conversion.[8]

  • The Base: The base is critical for scavenging the acid (e.g., HBr, HI) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices.[9][10] Potassium carbonate (K₂CO₃) is a cost-effective and widely used base. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating the reaction, but it is also more expensive.[7]

    • Organic Amine Bases (DIPEA, Et₃N): Hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used, but they are generally less effective for this type of alkylation compared to inorganic carbonates and can complicate purification.

  • The Solvent: The solvent must be able to dissolve the reactants and should be inert to the reaction conditions.

    • Polar Aprotic Solvents (DMF, ACN, DMSO): These are the most common and effective solvents.[7][9] Acetonitrile (ACN) is often a good starting point as it is relatively easy to remove during workup.[10] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have higher boiling points and excellent solvating properties, which can be beneficial for less reactive alkylating agents.[7]

The following table summarizes common starting points for optimization:

ParameterRecommended OptionsRationale & Considerations
Alkylating Agent 1-bromo-2,2-difluoroethane (+ cat. KI)Good balance of reactivity and cost. KI addition enhances rate.
2,2-difluoroethyl triflateHighest reactivity, allows for milder conditions, but higher cost.
Base K₂CO₃ (Potassium Carbonate)Cost-effective, efficient, and easy to remove during workup.[10]
Cs₂CO₃ (Cesium Carbonate)More reactive, useful for stubborn reactions, but more expensive.[7]
Solvent Acetonitrile (ACN)Good solubility, easy to remove. Ideal for reactions up to ~80 °C.[10]
Dimethylformamide (DMF)Higher boiling point, excellent solvent for stubborn reactions. More difficult to remove.
Temperature 60-80 °CA good starting range for alkyl bromides. Monitor by TLC/LC-MS.
Room Temperature to 40 °CSufficient for highly reactive alkyl triflates.

If you are experiencing low yields, follow this logical troubleshooting workflow.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity (Amine, Alkylating Agent, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents are pure sub_cond1 Is reaction sluggish (>50% SM remaining)? check_conditions->sub_cond1 sub_cond2 Is there product decomposition (multiple spots on TLC)? check_conditions->sub_cond2 increase_energy Increase Energy Input: - Increase Temp by 20 °C - Switch to higher boiling solvent (ACN -> DMF) - Use a more reactive alkylating agent (Br -> I or Triflate) - Add catalytic KI sub_cond1->increase_energy YES decrease_energy Decrease Energy Input: - Lower Temp by 20 °C - Use a less polar solvent sub_cond2->decrease_energy YES final_check Monitor reaction closely and re-optimize increase_energy->final_check decrease_energy->final_check

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm observing significant side products. How can I improve selectivity?

Answer: The primary side reaction of concern is the potential for alkylation at the primary amine (N-4), leading to the formation of a bis-alkylated product. While N-1 alkylation is electronically and sterically favored, N-4 alkylation can occur under forcing conditions or with incorrect stoichiometry.

G SM Piperidin-4-amine Product Desired Product (N-1 Alkylated) SM->Product Favored Pathway (More Nucleophilic N-1) Alkyl F2CH-CH2-LG Alkyl->Product Favored Pathway (More Nucleophilic N-1) SideProduct Side Product (N-1, N-4 Bis-alkylated) Product->SideProduct Unfavored Pathway (Requires excess alkylating agent)

References

1-(2,2-Difluoroethyl)piperidin-4-amine handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,2-Difluoroethyl)piperidin-4-amine

Introduction

Welcome to the technical support guide for this compound (CAS No: 1119499-74-9). This document is designed for researchers, medicinal chemists, and drug development professionals. The introduction of a difluoroethyl group onto a piperidine scaffold significantly modulates properties like basicity (pKa), lipophilicity, and metabolic stability, making this building block valuable in modern drug discovery. However, its unique characteristics necessitate specific handling and safety protocols. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure safe and successful experimentation.

Section 1: Compound Properties and Safety Data

Before handling any chemical, a thorough understanding of its properties is critical. This section summarizes the key physicochemical and hazard information for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific, comprehensive safety data sheet for this exact compound is not publicly aggregated, we can infer its hazard profile from structurally similar fluorinated amines and piperidines.[1][2][3] The primary hazards are:

  • Skin and Eye Irritation/Corrosion: The amine functional group makes the compound basic and a likely skin and eye irritant. Prolonged contact may cause burns.[2][3]

  • Acute Oral Toxicity: Many functionalized piperidines are harmful if swallowed.[2][4]

  • Respiratory Irritation: As with many volatile or aerosolized amines, it may cause respiratory tract irritation if inhaled.[2][5]

Q2: What are the key physical properties of this compound?

A2: The table below summarizes the known and predicted properties for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄F₂N₂[6]
Molecular Weight 164.20 g/mol [6]
Appearance Not specified, likely a liquid or low-melting solidInferred
Purity Typically ≥95%[6]
Boiling Point Not determined
Melting Point Not determined

Section 2: Safe Handling, Storage, and PPE

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q3: What are the correct storage conditions for this amine?

A3: To ensure long-term stability and prevent degradation, store this compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The primary amine is susceptible to oxidation and can absorb atmospheric CO₂ to form carbamate salts, which can interfere with reactions.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][7]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A4: The proper selection and use of PPE is your primary defense against exposure.[8]

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation, double-gloving is a prudent measure. Always consult the glove manufacturer's compatibility chart.[8]

  • Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[8]

  • Engineering Controls: All handling of the compound, especially weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][9]

Workflow Diagram: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling this compound from retrieval to use.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep_node 1. Don PPE: - Lab Coat - Goggles & Face Shield - Double Gloves retrieve_node 2. Retrieve from Storage prep_node->retrieve_node equilibrate_node 3. Equilibrate to RT (under inert gas if cold) retrieve_node->equilibrate_node weigh_node 4. Weigh/Dispense into tared vessel equilibrate_node->weigh_node dissolve_node 5. Dissolve in appropriate solvent weigh_node->dissolve_node seal_node 6. Tightly Seal & Purge with Inert Gas dissolve_node->seal_node store_node 7. Return to Storage seal_node->store_node waste_node 8. Dispose of Contaminated Waste Properly store_node->waste_node decon_node 9. Decontaminate Area & Remove PPE waste_node->decon_node

Caption: Workflow for Safe Handling of the Amine.

Section 3: Experimental Protocols & Troubleshooting

This section addresses common practical issues encountered during reactions involving this compound.

Protocol: Weighing and Dispensing for Reaction

This protocol provides a step-by-step method for accurately preparing the amine for a typical amide coupling reaction.

Objective: To safely and accurately weigh the amine and prepare a stock solution.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Inert gas source (Argon or Nitrogen)

  • Glass vials with septa, syringes, and needles

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.

  • Inerting: Purge a clean, dry vial with a septum cap with inert gas for 2-3 minutes.

  • Tare: Place the inerted vial on the analytical balance and tare the weight.

  • Dispensing: Working quickly but carefully inside the fume hood, use a clean pipette or spatula to transfer the approximate required amount of the amine into the tared vial.

  • Sealing: Immediately seal the vial with the septum cap.

  • Weighing: Record the exact mass of the amine.

  • Storage: Tightly reseal the main container of the amine, purge the headspace with inert gas, and return it to proper storage.

  • Dissolution: Using a syringe, add the required volume of anhydrous solvent to the vial to create a stock solution of known concentration.

  • Reaction Addition: The amine solution is now ready for slow, dropwise addition to the reaction mixture as per your specific experimental protocol.

Rationale: Preparing a stock solution in an inerted vial minimizes exposure to the atmosphere, prevents weighing errors due to potential hygroscopicity, and allows for accurate, controlled addition to the reaction.[10]

Frequently Asked Questions (FAQs)

Q5: My amide coupling reaction with this amine is giving low yields. What are the common causes?

A5: Low yields in amide couplings involving this amine can often be attributed to its specific structural features. The difluoroethyl group is electron-withdrawing, which reduces the nucleophilicity of the piperidine nitrogen. Furthermore, the piperidine ring itself presents steric hindrance.[11][12]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard reagents like EDC/HOBt may be insufficient.[11] Switch to a more potent uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP. These reagents form highly activated esters that are more susceptible to attack by moderately nucleophilic amines.

  • Reaction Conditions:

    • Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions.

    • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can often overcome the activation energy barrier.[13]

    • Solvent: Ensure you are using a dry, polar aprotic solvent like DMF or NMP.

  • Reagent Purity: Confirm the purity of your amine. If it has been stored improperly, it may have degraded. Consider purifying a small sample via a silica plug if impurities are suspected.

  • Acyl Fluoride Strategy: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[11] Acyl fluorides are small and highly reactive, minimizing steric clash.[11]

Troubleshooting Diagram: Failed Amide Coupling

start_node Low/No Amide Product check_amine Check Amine Quality: - Stored properly? - Discolored? start_node->check_amine check_reagents Review Coupling Conditions start_node->check_reagents purify_amine Purify Amine (e.g., column) or Use New Batch check_amine->purify_amine change_coupling Use Stronger Coupling Reagent (HATU, PyBOP) check_reagents->change_coupling success_node Successful Coupling purify_amine->success_node change_conditions Modify Reaction: - ↑ Temperature (40-50°C) - Change Base (DIPEA, Collidine) change_coupling->change_conditions acyl_fluoride Advanced Strategy: Convert Acid to Acyl Fluoride (e.g., with DAST, Deoxo-Fluor) change_conditions->acyl_fluoride acyl_fluoride->success_node

Caption: Troubleshooting Flowchart for Amide Coupling.

Section 4: Emergency Procedures and Disposal

Q6: What should I do in case of accidental exposure?

A6: Immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

Q7: How should I dispose of waste containing this compound?

A7:

  • Chemical Waste: All waste material (both solid and liquid) containing this compound must be disposed of as hazardous chemical waste.[2]

  • Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizing agents).[3]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

Technical Support Center: Scale-Up of 1-(2,2-Difluoroethyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,2-difluoroethyl)piperidin-4-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible process.

The synthesis of this compound typically involves the direct N-alkylation of piperidin-4-amine with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl trifluoromethanesulfonate (triflate). While straightforward on a gram scale, this reaction presents significant challenges upon scale-up related to thermal safety, impurity control, and product isolation.

Visualized Reaction Pathway and Potential Pitfalls

The primary reaction involves the nucleophilic attack of the piperidine ring nitrogen (N1) onto the electrophilic difluoroethyl source. However, the presence of a second nucleophilic site—the primary amine at the C4 position—creates a competitive environment where undesirable side products can form.

sub1 Piperidin-4-amine prod TARGET PRODUCT This compound sub1->prod N1-Alkylation (Desired) side1 SIDE PRODUCT N1,N4-Dialkylation sub1->side1 N1 & N4 Alkylation (Over-alkylation) side2 SIDE PRODUCT N4-Monoalkylation (Isomer) sub1->side2 N4-Alkylation (Poor Regioselectivity) sub2 2,2-Difluoroethyl Triflate sub2->prod sub2->side1 sub2->side2

Caption: Key reaction pathways in the synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the scale-up process in a question-and-answer format.

Q1: My reaction shows a dangerous temperature spike during the addition of the 2,2-difluoroethyl triflate. How can I manage this thermal hazard?

Root Cause Analysis: This is a critical safety issue. The N-alkylation reaction is highly exothermic, driven by the formation of a stable C-N bond and the departure of an excellent leaving group (triflate). On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. During scale-up, this ratio decreases dramatically, trapping heat and potentially leading to a runaway reaction, solvent boiling, and pressure buildup.

Solution & Protocol:

  • Engineering Controls:

    • Utilize a jacketed reactor with an efficient cooling system (chiller). Ensure the heat transfer fluid is rated for the required temperature range.

    • Confirm that the reactor's overhead condenser is adequately sized to handle solvent vapors in a worst-case scenario.

  • Process Controls:

    • Controlled Addition: The most critical parameter is the addition rate of the electrophile (2,2-difluoroethyl triflate). Use a calibrated addition pump for slow, subsurface addition. This prevents localized concentration and heat buildup.

    • Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated, though this impacts process intensity.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -10 °C to 0 °C) to create a larger thermal buffer.

  • Safety Assessment (Highly Recommended):

    • Before scaling up, perform reaction calorimetry (RC1) studies. This will quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and help establish safe addition times and cooling requirements. A process safety evaluation is crucial for large-scale operations[1].

Q2: I'm observing significant amounts of an impurity with approximately double the molecular weight of my product. How can I prevent this dialkylation?

Root Cause Analysis: This impurity is almost certainly the N1,N4-bis(2,2-difluoroethyl)piperidine byproduct. It forms when a molecule of the desired product, which still possesses a nucleophilic primary amine (N4), reacts with a second molecule of the electrophile. This is common when there are high local concentrations of the electrophile or if the overall stoichiometry is not carefully controlled.

Solution & Protocol:

  • Stoichiometric Control: Use a slight excess of the piperidin-4-amine starting material (e.g., 1.1 to 1.2 equivalents) relative to the 2,2-difluoroethyl triflate. This ensures the electrophile is the limiting reagent and is consumed before significant dialkylation can occur.

  • Slow Addition at Low Temperature: As with thermal management, a slow addition rate is crucial. By adding the electrophile slowly at a reduced temperature (e.g., 0 °C), you favor the reaction at the more nucleophilic N1 site and minimize the chance for a second reaction at the less nucleophilic N4 site.

  • Alternative Strategy (Process Re-design): For applications requiring extremely high purity, consider a protection strategy. Protect the C4-amine with a Boc group, perform the N1-alkylation, and then deprotect the Boc group. This adds steps but provides superior control and avoids dialkylation completely.

Q3: My work-up is plagued by emulsions, leading to poor phase separation and product loss. What are the best practices for isolating an amine product at scale?

Root Cause Analysis: Amines, like your product, are basic and can act as surfactants, stabilizing the interface between aqueous and organic layers, which results in emulsions. This is often exacerbated by vigorous mixing or the precipitation of salts at the interface.

Solution & Protocol:

  • Salt Addition: Before extraction, add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to "break" the emulsion.

  • Solvent Selection: Dichloromethane (DCM) is notorious for forming stable emulsions. Consider switching to a less problematic solvent for the work-up, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF).

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the product extraction step to ensure the amine is in its free base form and has maximum solubility in the organic solvent.

  • Filtration: If solids are present, filter the entire biphasic mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsion.

  • Mixing Technique: On a large scale, use gentle agitation for mixing the phases rather than the vigorous shaking used in a lab separatory funnel.

Q4: Column chromatography is not a viable purification method at our intended scale. What is a robust and scalable method for achieving high purity?

Root Cause Analysis: The final product is a basic amine, which makes it an excellent candidate for purification via salt formation and crystallization. Direct distillation may not be feasible if the product has a high boiling point or is thermally sensitive.

Solution & Protocol:

  • Salt Crystallization: This is the industry-standard method for purifying amines.

    • After the work-up, dissolve the crude free-base product in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., HCl in IPA or gaseous HCl) to precipitate the this compound dihydrochloride salt[2].

    • The salt will often crash out as a highly pure, crystalline solid. Most organic impurities will remain in the mother liquor.

    • The solid can be isolated by filtration, washed with a cold solvent (e.g., cold IPA or MTBE) to remove residual impurities, and dried under vacuum.

  • Solvent Screening: Perform small-scale screening to find the optimal solvent system that provides high recovery and excellent impurity rejection for the salt crystallization.

Process Parameter Comparison: Lab vs. Scale-Up

The following table summarizes key parameter adjustments required when moving from a laboratory (5 g) to a pilot plant (1 kg) scale.

ParameterLaboratory Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Piperidin-4-amine 1.0 equiv1.1 equivUse slight excess to consume limiting electrophile and minimize dialkylation.
2,2-Difluoroethyl Triflate 1.05 equiv1.0 equiv (Limiting)Precise control of the key raw material; avoids excess reactive electrophile.
Solvent (DCM) ~100 mL (~20 vol)~10 L (~10 vol)Reduced volume for better process intensity, managed by superior reactor cooling.
Initial Temperature 0 °C-5 °C to 0 °CProvides a larger safety margin for the initial exotherm.
Triflate Addition Time 15 minutes (dropping funnel)2 - 4 hours (addition pump)Critical for controlling the exotherm and minimizing side product formation.
Work-up Extraction Vigorous shakingGentle agitationPrevents emulsion formation in large vessels.
Purification Method Flash ChromatographySalt Crystallization (HCl)Chromatography is not economical at scale; crystallization is efficient and scalable[3].

Recommended Scale-Up Protocol (1 kg Target)

Safety Precaution: This procedure involves highly reactive and hazardous materials.[4][5][6] All operations must be conducted in a suitable, well-ventilated reactor by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8]

  • Reactor Setup:

    • Charge a 20 L jacketed reactor, equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition pump, with piperidin-4-amine (0.55 kg, 1.1 equiv).

    • Add dichloromethane (DCM, 8 L) and triethylamine (0.6 kg, 1.2 equiv).

    • Begin stirring and cool the reactor contents to -5 °C.

  • Reagent Addition:

    • Prepare a solution of 2,2-difluoroethyl triflate (1.0 kg, 1.0 equiv) in DCM (2 L).

    • Using the addition pump, add the triflate solution to the reactor subsurface over 3-4 hours.

    • CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. Adjust the addition rate as needed to control the temperature.

  • Reaction & Monitoring:

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction for completion by a suitable in-process control (IPC) method (e.g., HPLC or GC-MS) to confirm the disappearance of the limiting reagent.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 5 L of 2 M sodium hydroxide solution, ensuring the temperature remains below 15 °C.

    • Stop the stirrer and allow the layers to separate. Drain the lower organic layer.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine all organic layers and wash with brine (3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base product.

  • Purification via Salt Formation:

    • Dissolve the crude oil in isopropanol (5 L).

    • Slowly add a 5-6 M solution of HCl in isopropanol until the pH is < 2.

    • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for another 2 hours to maximize precipitation.

    • Isolate the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1 L).

    • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield pure this compound dihydrochloride.

Troubleshooting Workflow

start Unsatisfactory Result (Low Yield / Purity) q1 High level of starting material? start->q1 q2 High level of heavy impurities? start->q2 q3 Product loss during work-up? start->q3 sol1a Incomplete Conversion: - Check triflate purity/activity - Increase reaction time/temp slightly q1->sol1a Yes sol1b Poor Isolation: - Review work-up pH - Check extraction solvent q1->sol1b No sol2 Dialkylation Occurring: - Decrease temperature - Slow triflate addition rate - Use piperidin-4-amine as excess reagent q2->sol2 Yes sol3 Emulsion Formation: - Add brine to aqueous layer - Switch extraction solvent (e.g., MTBE) - Filter through Celite q3->sol3 Yes

Caption: A decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Crystallization of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2-Difluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this fluorinated piperidine derivative. The unique physicochemical properties imparted by the difluoroethyl group can present specific challenges. This document provides in-depth, field-proven insights and systematic protocols to help you achieve high-quality crystalline material.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causality and providing actionable solutions.

Question 1: My compound separates as a persistent oil during cooling and refuses to crystallize. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common challenge in the crystallization of amines.[1] It occurs when the concentration of the solute in the solution is so high upon cooling that the saturation point is exceeded at a temperature above the compound's melting point in that specific solvent environment. The difluoroethyl group and the secondary amine introduce a complex balance of polarity, lipophilicity, and hydrogen bonding potential, which can lead to strong solute-solvent interactions that favor this state.

Core Cause: The level of supersaturation is too high, and it is achieved too rapidly. This pushes the system into a kinetically favored oily phase rather than the thermodynamically stable crystalline phase.

Troubleshooting Protocol:

  • Reduce Supersaturation Level:

    • Action: Re-heat the mixture until it is a single phase. Add a small amount (5-10% v/v) of additional warm solvent to decrease the overall concentration.[2][3]

    • Rationale: By lowering the concentration, you ensure that the solution becomes saturated at a lower temperature, increasing the probability that this temperature is below the melting point of the solute-solvent system.

  • Drastically Slow the Cooling Rate:

    • Action: After dissolving the compound in the minimum amount of hot solvent, insulate the flask. Place it on a cork ring or several layers of paper towels and cover the top with a watch glass.[3] Allow it to cool to room temperature over several hours (or even overnight) before attempting any further cooling in an ice bath.

    • Rationale: Slow cooling keeps the system within the "metastable zone" for a longer period, providing the necessary time for molecules to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.

  • Introduce a Seed Crystal:

    • Action: If you have any solid material, add a single, tiny crystal to the solution just as it begins to cool and becomes faintly cloudy. If you have no crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface to create micro-scratches that can serve as nucleation sites.

    • Rationale: Seed crystals bypass the difficult energetic barrier of primary nucleation, providing a pre-existing template for crystal growth.[1]

  • Change the Solvent System:

    • Action: Move to a solvent in which the compound has slightly lower solubility. For instance, if you are using methanol (high solubility), try isopropanol or a mixture of ethanol and a less polar co-solvent like toluene or heptane.

    • Rationale: A solvent of lower power will require a higher temperature to achieve dissolution, and the solubility curve will be less steep, reducing the tendency for rapid, uncontrolled precipitation.

dot

G start Compound 'Oiling Out' check_supersat Is solution highly concentrated? start->check_supersat add_solvent Re-heat and add 5-10% more solvent check_supersat->add_solvent Yes check_cooling Was cooling rapid? check_supersat->check_cooling No add_solvent->check_cooling slow_cooling Insulate flask and allow slow, ambient cooling check_cooling->slow_cooling Yes check_seed Seed crystal available? check_cooling->check_seed No slow_cooling->check_seed add_seed Add seed crystal at 'cloud point' check_seed->add_seed Yes scratch_flask Scratch inner surface of flask check_seed->scratch_flask No success Crystallization Achieved add_seed->success change_solvent Change to a less solubilizing solvent system scratch_flask->change_solvent change_solvent->success G start Crystallization Attempt Fails (Amorphous Solid / No Solid) check_purity Is the material >98% pure by LCMS/NMR? start->check_purity purify Purify material via column chromatography check_purity->purify No antisolvent Attempt anti-solvent crystallization check_purity->antisolvent Yes purify->check_purity salt_formation Attempt crystallization as a salt (e.g., HCl) antisolvent->salt_formation Fails success Crystalline Solid Obtained antisolvent->success Succeeds salt_formation->success Succeeds

References

Technical Support Center: 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Welcome to the technical support guide for 1-(2,2-Difluoroethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you mitigate potential decomposition.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography over time.

  • Potential Cause: This observation often points to the degradation of the compound under your current storage or experimental conditions. The this compound molecule contains a tertiary amine within a piperidine ring, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions.

  • Solution:

    • Forced Degradation Studies: To understand the compound's stability, it is recommended to perform forced degradation studies. This involves exposing the compound to various stress conditions, such as heat, light, acid, base, and oxidation, to identify potential degradation products and pathways.

    • Storage Condition Verification: Ensure the compound is stored under recommended conditions. For most amines, this means a cool, dry, and well-ventilated area away from incompatible substances.[1] Always refer to the Safety Data Sheet (SDS) for specific storage instructions.

    • Inert Atmosphere: If oxidative degradation is suspected, consider handling and storing the compound under an inert atmosphere, such as nitrogen or argon. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[2]

Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis after a reaction.

  • Potential Cause: The reaction conditions themselves may be promoting the decomposition of this compound. Amines can be sensitive to strong acids, bases, and certain oxidizing or reducing agents. The piperidine ring itself can undergo degradation through various mechanisms.

  • Solution:

    • Reaction Condition Optimization:

      • Temperature Control: Avoid unnecessarily high temperatures. If heating is required, use the lowest effective temperature and minimize the reaction time.[2]

      • pH Monitoring: Be mindful of the pH of your reaction mixture. Strong acidic or basic conditions can catalyze degradation.

      • Reagent Compatibility: Carefully consider the compatibility of all reagents with the amine. For instance, some strong oxidizing agents can lead to the formation of N-oxides or other degradation byproducts.[2]

    • Protecting Groups: If the amine functionality is not participating in the desired reaction but is susceptible to the reaction conditions, consider using a suitable protecting group.

Issue 3: Discoloration or change in the physical appearance of the stored compound.

  • Potential Cause: Visual changes can be a clear indicator of chemical degradation. This could be due to slow oxidation from prolonged exposure to air or photodecomposition from exposure to light.

  • Solution:

    • Light Protection: Store the compound in an amber vial or a container that protects it from light, especially UV light, which can initiate degradation reactions.[2]

    • Atmosphere Control: For long-term storage, flushing the container with an inert gas before sealing can help prevent oxidation.

    • Purity Check: If discoloration is observed, it is advisable to re-analyze the compound for purity before use to ensure it meets the requirements of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the piperidine ring and the tertiary amine. Likely pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products. Atmospheric oxygen can initiate this process over extended periods.[2]

  • Reaction with OH Radicals: In atmospheric conditions, piperidine can react with OH radicals, leading to H-abstraction from both the CH2 and NH groups. This results in the formation of various products, including imines.[3][4]

  • Thermal Degradation: High temperatures can promote complex degradation reactions. While the difluoroethyl group generally enhances metabolic stability, extreme heat can still lead to decomposition.[2]

Below is a diagram illustrating a hypothetical oxidative degradation pathway for the piperidine ring.

DecompositionPathway A This compound B N-oxide Derivative A->B Oxidation (e.g., H₂O₂, Air) C Ring-Opened Products B->C Further Oxidation/ Rearrangement

Caption: Hypothetical oxidative degradation of the piperidine ring.

Q2: How does the difluoroethyl group affect the stability of the molecule?

The incorporation of fluorine and fluorinated motifs into medicinally relevant scaffolds can improve the metabolic and pharmacokinetic properties of drug molecules.[5][6] This is often attributed to the strength of the C-F bond compared to the C-H bond. In the case of this compound, the difluoroethyl group is expected to increase the compound's stability against certain metabolic degradation pathways.

Q3: What are the best practices for handling and storing this compound?

Proper handling and storage are critical to maintaining the integrity of this compound.

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) for long-term storage.Prevents oxidation of the tertiary amine.[2]
Light Exposure Store in a light-resistant container (e.g., amber vial).Protects against photodecomposition.[2]
Compatible Materials Use glass or other inert containers for storage.Avoids potential reactions with container materials.
Handling Handle in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.Ensures personal safety and prevents contamination.[1]

Q4: Are there any known incompatibilities for this compound?

While a comprehensive incompatibility list for this specific molecule is not available, general knowledge of amines suggests avoiding contact with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Can cause exothermic neutralization reactions.

  • Acid Chlorides and Anhydrides: Can result in vigorous acylation reactions.

Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety and incompatibility information.

Experimental Protocols

Protocol 1: Small-Scale Inert Atmosphere Handling

For sensitive experiments where the exclusion of air and moisture is critical:

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Inerting: Assemble the reaction apparatus and flush with a gentle stream of dry nitrogen or argon for 10-15 minutes.

  • Reagent Transfer: Use a syringe or cannula to transfer this compound and other reagents to the reaction vessel, maintaining a positive pressure of the inert gas.

  • Reaction: Run the reaction under a static pressure of the inert gas (e.g., using a balloon).

  • Work-up: Quench the reaction and perform the work-up as required, minimizing exposure to air where possible.

InertAtmosphereWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up Dry_Glassware Dry Glassware Cool_Desiccator Cool in Desiccator Dry_Glassware->Cool_Desiccator Assemble_Apparatus Assemble Apparatus Cool_Desiccator->Assemble_Apparatus Flush_Inert_Gas Flush with N₂/Ar Assemble_Apparatus->Flush_Inert_Gas Transfer_Reagents Transfer Reagents via Syringe Flush_Inert_Gas->Transfer_Reagents Run_Reaction Run Reaction Transfer_Reagents->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction_Purification Extraction & Purification Quench_Reaction->Extraction_Purification

Caption: Workflow for handling under an inert atmosphere.

References

Technical Support Center: 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2,2-Difluoroethyl)piperidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. The introduction of the 2,2-difluoroethyl moiety onto the piperidine scaffold is a valuable strategy in drug discovery for modulating physicochemical properties like basicity (pKa), lipophilicity, and metabolic stability.[1][2] However, its synthesis is not without challenges, and the appearance of unexpected impurities can complicate downstream applications.

This guide provides a structured, in-depth approach to identifying and troubleshooting common byproducts encountered during the synthesis of this compound. We will move from frequently asked questions to detailed troubleshooting workflows, grounded in mechanistic principles and supported by analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis and analysis of the target compound.

Q1: What is the most common synthetic route to this compound and what are its primary byproducts?

The most prevalent synthetic route is the N-alkylation of a piperidin-4-amine precursor with a suitable 2,2-difluoroethylating agent. A common variation involves reductive amination.

  • N-Alkylation Route: This typically involves reacting piperidin-4-amine (or its Boc-protected analogue, tert-butyl piperidin-4-ylcarbamate) with a 2,2-difluoroethylating agent like 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, ACN).[3]

  • Reductive Amination Route: This route involves reacting piperidin-4-one with 2,2-difluoroethan-1-amine, followed by reduction of the intermediate imine/enamine with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5][6][7]

The primary byproducts are often directly related to the chosen synthetic path.

Most Common Byproducts (N-Alkylation Route):

  • Bis-alkylation Product: The primary amine at the C4 position is also nucleophilic and can react with a second equivalent of the difluoroethylating agent.

  • Unreacted Starting Materials: Residual piperidin-4-amine and the alkylating agent.

  • Quaternary Ammonium Salt: Over-alkylation of the product can lead to the formation of a quaternary salt, especially with highly reactive alkylating agents or prolonged reaction times.[8]

dot graph "Synthetic_Pathways_and_Byproducts" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Common synthetic routes and associated byproducts.

Q2: I see an unexpected peak in my LC-MS with a mass of [M+82]+. What could it be?

A mass addition of 82 Da (more accurately, C₄H₆F₂ = 84.08 Da, but the fragment is often C₃H₂F₂N = 82.02 Da) is highly indicative of the bis-alkylation byproduct , where a second difluoroethyl group has attached to the primary amine at the C4 position. This is a common issue when an excess of the alkylating agent is used or when the primary amine's reactivity is not adequately controlled.

Q3: My ¹H NMR spectrum is complex, showing broad signals and unexpected splitting. What should I look for?

Fluorinated piperidines can exhibit complex NMR spectra due to several factors:[1][9]

  • ¹⁹F-¹H Coupling: The two fluorine atoms will couple to the adjacent methylene protons (-CH₂CF₂H), resulting in a characteristic triplet of triplets (tt) or a more complex multiplet for the proton signal. The fluorine atoms themselves will also show complex splitting.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations, and the energy barrier to inversion can be influenced by substituents and solvent.[9] This can lead to signal broadening or the appearance of multiple sets of signals if the conformational exchange is slow on the NMR timescale.

  • Protonation State: The pH of the NMR sample (e.g., in D₂O or CD₃OD) can affect the protonation state of the two nitrogen atoms, altering chemical shifts and potentially leading to signal broadening.

Part 2: Troubleshooting Guides

This section provides structured workflows for identifying specific byproducts using common analytical techniques.

Guide 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is the frontline tool for identifying potential byproducts. Most analyses are performed using ESI in positive ion mode, which will generate the protonated molecule [M+H]⁺.[10]

Problem: You observe unexpected ions in your crude reaction mixture's mass spectrum.

Workflow:

dot digraph "MS_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Troubleshooting workflow for unexpected MS peaks.

Table 1: Common Adducts and Byproducts in ESI-MS

Ion DescriptionExpected m/z ([M+H]⁺)Probable IdentityNotes
Target Molecule 165.12 C₇H₁₅F₂N₂⁺ This is your target protonated molecule.
Unreacted Amine101.11C₅H₁₃N₂⁺Unreacted piperidin-4-amine starting material.
Bis-Alkylation229.15C₉H₁₇F₄N₂⁺Product has reacted with a second difluoroethyl group at the C4-NH₂ position.
Quaternary Salt247.18C₁₀H₁₉F₄N₂⁺Over-alkylation of the piperidine nitrogen. This ion will not have an [M+H]⁺ form as it is already charged.

MS/MS Fragmentation Insights: The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen, leading to characteristic ring cleavages or losses of substituents.[10][11][12]

  • Alpha-Cleavage: A dominant pathway is the cleavage of the C-C bond adjacent to the piperidine nitrogen.[10] For the target molecule, this could result in the loss of the difluoroethyl group.

  • Loss of NH₃: Fragmentation around the C4 position can lead to the neutral loss of ammonia from the primary amine.

Guide 2: NMR Spectroscopy Troubleshooting

NMR provides definitive structural confirmation. Both ¹H and ¹⁹F NMR are crucial for analyzing fluorinated compounds.[13][14]

Problem: Your ¹H NMR shows more signals than expected for the pure product.

Step 1: Identify Key Signals of the Target Compound

  • -CHF₂ Proton: Look for a complex multiplet, typically a triplet of triplets (tt), between 5.8-6.2 ppm with characteristic J(H,F) coupling constants (~55 Hz) and J(H,H) coupling (~4 Hz).

  • -CH₂-CF₂- Protons: Expect a multiplet around 2.8-3.2 ppm, coupled to both the adjacent piperidine protons and the fluorine atoms.

  • Piperidine Protons: These will appear as a series of complex multiplets between ~1.5 and 3.5 ppm.[15]

Step 2: Correlate Unexpected Signals with Potential Byproducts

Table 2: Characteristic NMR Signals for Byproduct Identification

ByproductKey ¹H NMR Signal(s) to Look ForKey ¹⁹F NMR Signal(s) to Look For
Bis-Alkylation Two distinct -CHF₂ signals (one for each N-difluoroethyl group). The piperidine ring protons will be shifted compared to the target.Two sets of signals in the ¹⁹F spectrum. The chemical shifts will be different due to the different electronic environments (piperidine N vs. C4-amino N).
Unreacted Amine Absence of the characteristic -CHF₂ and -CH₂CF₂- signals. Shows the typical pattern for piperidin-4-amine.No signals will be present.
Quaternary Salt Protons adjacent to the now-positive quaternary nitrogen will be significantly downfield-shifted due to the inductive effect.The chemical shift of the fluorine atoms will also be shifted downfield.[16]

Step 3: Utilize ¹⁹F NMR ¹⁹F NMR is highly sensitive to the local electronic environment and has a wide chemical shift range, making it excellent for identifying different fluorine-containing species.[13][16]

  • Procedure: Run a standard ¹⁹F{¹H} (proton-decoupled) NMR experiment.

  • Analysis: A pure sample of the target compound should show a single primary signal (a triplet due to coupling with the -CH₂- group, which collapses to a singlet upon proton decoupling). The presence of multiple, distinct signals in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing impurities like the bis-alkylation product or a quaternary salt.

Part 3: Protocols & Methodologies

Protocol 1: Sample Preparation for LC-MS Analysis
  • Sample Dilution: Dissolve a small amount (approx. 0.1 mg) of the crude reaction mixture or purified sample in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex: Mix thoroughly to ensure complete dissolution.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Injection: Inject 1-5 µL onto the LC-MS system.

Protocol 2: General LC-MS Method for Analysis

This is a generic method suitable for baseline separation and analysis. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-7.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Detector: ESI Positive Ion Mode

  • Scan Range: m/z 80 - 800

References

Technical Support Center: Purification of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2-Difluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this critical building block. As a fluorinated piperidine derivative, this compound presents unique challenges during purification. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

I. Understanding the Challenges in Purifying this compound

The primary challenges in purifying this compound stem from its chemical nature. As a secondary amine, it is basic and can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to peak tailing and poor separation. Furthermore, depending on the synthetic route, a range of impurities with similar polarities may be present.

A common synthetic route to this compound is the reductive amination of piperidin-4-amine with 2,2-difluoroacetaldehyde. This reaction, while generally efficient, can lead to several impurities that are crucial to remove for downstream applications, especially in a pharmaceutical context.

II. Troubleshooting Guide: Common Purification Issues

This section is designed to address specific problems you may encounter during the purification of this compound.

Question 1: After my column chromatography on silica gel, I'm seeing significant peak tailing for my product. Why is this happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like amines on acidic silica gel. The free silanol groups on the silica surface can interact with the basic nitrogen of your piperidine, causing it to "stick" to the column and elute slowly and asymmetrically.

Immediate Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. The TEA will compete with your product for the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[1][2]

  • Use of Amine-Functionalized Silica: For more challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a basic character, which minimizes the unwanted interactions with your basic analyte, often leading to sharper peaks and better separation without the need for mobile phase modifiers.[1][2][3]

Question 2: My NMR spectrum shows a triplet of triplets around 5.8-6.2 ppm that I can't assign to my product. What is this impurity?

Answer:

A triplet of triplets in this region is characteristic of the proton on a difluoromethyl group (-CHF2). The signal for the -CHF2 proton in your desired product, this compound, should also appear in this region. However, the presence of an additional, unassignable peak suggests a related impurity. A likely candidate is unreacted 2,2-difluoroacetaldehyde or a derivative from the synthesis.

Troubleshooting Steps:

  • Review Your Work-up: Ensure your aqueous work-up was sufficient to remove the water-soluble aldehyde.

  • Purification Strategy: If the impurity persists, it can often be removed by careful column chromatography. Due to its polarity, it should elute differently from your product.

Question 3: I see a second major peak in my HPLC/GC analysis with a slightly different retention time. What could this be?

Answer:

This could be one of several possibilities:

  • Unreacted Starting Material: The most likely culprit is unreacted piperidin-4-amine . This is a common impurity if the reaction did not go to completion.

  • Over-alkylation Product: While less common for secondary amines, it's possible to have a small amount of a bis-alkylated product, though the structure of your target molecule makes this less likely.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), byproducts may be present. These are typically more polar and should be separable by chromatography.

Identification and Removal:

  • Co-injection/Spiking: If you have a sample of piperidin-4-amine, you can perform a co-injection on your HPLC or GC. If the peak increases in size, you have confirmed its identity.

  • Chromatography Optimization: Adjusting the gradient or isocratic conditions of your chromatography can improve the separation between your product and these impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: Flash column chromatography is the most common and effective method. For optimal results, use a mobile phase system of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA). A typical gradient would be from 0% to 10% MeOH in DCM.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC with UV and/or ELSD/CAD: Since your compound lacks a strong chromophore, direct UV detection can be challenging.[4] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more suitable. Alternatively, you can derivatize a small sample with a UV-active agent like dansyl chloride to allow for sensitive UV detection.[4][5]

  • GC-MS: This is an excellent technique for assessing purity and identifying volatile impurities.

  • ¹H and ¹⁹F NMR: NMR is essential for confirming the structure and identifying any structurally related impurities.

  • LC-MS: This provides both purity information and mass confirmation of your product and any impurities.

Q3: My product is a pale yellow oil, but I expected a colorless one. What causes the color?

A3: A yellow tint in amines can be a sign of oxidation.[6] While often a minor impurity, it's best to minimize exposure to air and light. If the color persists after purification, it may be due to a persistent, colored impurity.

Q4: What are the recommended storage conditions for this compound?

A4: To prevent degradation, store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8 °C. Protect it from light. Amines can also react with atmospheric carbon dioxide to form carbonates, so minimizing headspace in the storage container is also advisable.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general starting point and may require optimization based on your specific impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in dichloromethane (DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase of 95:5 DCM:MeOH with 0.5% TEA.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin). Your product should be visible with ninhydrin due to the primary amine.

    • Adjust the mobile phase composition to achieve an Rf value of ~0.3 for your product.

  • Column Preparation:

    • Choose a column size appropriate for the amount of crude material.

    • Pack the column with silica gel as a slurry in your initial mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of DCM.

    • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry load it onto the column. This generally gives better separation than a liquid load.

    • Elute the column with your chosen mobile phase gradient, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization (for solid derivatives)

While this compound is often an oil, it can be converted to a salt (e.g., hydrochloride) which is typically a solid and can be purified by recrystallization.

  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of your salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.[6][7]

    • You may need to use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[7]

  • Recrystallization Procedure:

    • Dissolve the crude salt in the minimum amount of boiling "good" solvent.

    • If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

V. Data Presentation and Visualization

Table 1: Comparison of Purification Techniques
TechniqueAdvantagesDisadvantagesBest For
Flash Chromatography (Silica Gel) High resolution, applicable to a wide range of impurities.Can have issues with basic compounds (peak tailing).General purpose purification from a variety of impurities.
Flash Chromatography (Amine-Functionalized Silica) Excellent for basic compounds, sharp peaks.[1][2]More expensive stationary phase.When standard silica gel gives poor results for basic amines.
Recrystallization (as a salt) Can provide very high purity, scalable.Only applicable to solid compounds/salts, potential for yield loss.Removing small amounts of impurities from a mostly pure solid.
Distillation Good for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable.Purifying thermally stable, liquid products.

Diagram 1: General Purification Workflow

G cluster_0 Purification Strategy crude Crude this compound tlc TLC Analysis (e.g., 95:5 DCM:MeOH + 0.5% TEA) crude->tlc column Flash Column Chromatography (Silica Gel or Amine-Functionalized Silica) tlc->column fractions Collect and Analyze Fractions column->fractions pure_oil Combine Pure Fractions & Evaporate Solvent fractions->pure_oil purity_check Purity Assessment (HPLC, GC-MS, NMR) pure_oil->purity_check final_product Pure Product purity_check->final_product

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Purity Issues

Caption: A decision tree for troubleshooting common purity issues.

VI. References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 4-Propylpiperidin-3-amine. Retrieved from --INVALID-LINK--

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. --INVALID-LINK--

References

Validation & Comparative

Comparative analysis of 1-(2,2-Difluoroethyl)piperidin-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(2,2-Difluoroethyl)piperidin-4-amine is a valuable building block in the synthesis of various pharmaceutical agents, owing to the unique physicochemical properties imparted by the difluoroethyl moiety. This guide provides a comparative analysis of the two primary synthetic routes to this compound: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy.

Introduction: The Significance of the Difluoroethyl Group

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond acceptor. Its presence on the piperidine nitrogen of this compound makes this a desirable scaffold for library synthesis and lead optimization in various therapeutic areas.

Method 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of C-N bonds.[1][2][3] This strategy involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][4] For the synthesis of this compound, this would involve the reaction of piperidin-4-amine with 2,2-difluoroacetaldehyde, followed by reduction.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 2,2-difluoroacetaldehyde. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.[4][5] The choice of NaBH(OAc)₃ is critical as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium intermediate.[4]

Experimental Protocol: Reductive Amination

Materials and Reagents:

  • Piperidin-4-amine

  • 2,2-Difluoroacetaldehyde (handle with care due to volatility and reactivity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add 2,2-difluoroacetaldehyde (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound.

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process P4A Piperidin-4-amine ImineFormation Imine Formation P4A->ImineFormation DFA 2,2-Difluoroacetaldehyde DFA->ImineFormation Solvent DCM, Acetic Acid Solvent->ImineFormation ReducingAgent NaBH(OAc)₃ Reduction In-situ Reduction ReducingAgent->Reduction ImineFormation->Reduction Iminium Ion Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Reductive amination workflow for the synthesis of this compound.

Method 2: N-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds by reacting an amine with an alkylating agent.[6][7] In the context of synthesizing our target molecule, this involves the reaction of piperidin-4-amine with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide, in the presence of a base.[6]

Mechanistic Rationale

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent. A base is required to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is crucial to control the reaction rate and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium salt.[7]

Experimental Protocol: N-Alkylation

Materials and Reagents:

  • Piperidin-4-amine

  • 2,2-Difluoroethyl triflate (or a suitable 2,2-difluoroethyl halide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (MeCN) to create a stirrable suspension.

  • Slowly add a solution of 2,2-difluoroethyl triflate (1.1 eq) in MeCN to the reaction mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process P4A Piperidin-4-amine SN2 SN2 Reaction P4A->SN2 AlkylatingAgent 2,2-Difluoroethylating Agent AlkylatingAgent->SN2 Base Base (e.g., K₂CO₃) Base->SN2 Solvent Solvent (e.g., MeCN) Solvent->SN2 Workup Aqueous Workup SN2->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: N-Alkylation workflow for the synthesis of this compound.

Comparative Analysis

FeatureReductive AminationN-Alkylation
Starting Materials Piperidin-4-amine, 2,2-difluoroacetaldehydePiperidin-4-amine, 2,2-difluoroethyl triflate/halide
Reagent Availability 2,2-difluoroacetaldehyde can be challenging to handle due to its volatility and reactivity.2,2-difluoroethylating agents are generally more stable and commercially available.
Selectivity Generally high for mono-alkylation due to the in-situ formation and reduction of the iminium ion.Risk of over-alkylation to form quaternary ammonium salts, requiring careful control of stoichiometry and reaction conditions.[7]
Reaction Conditions Mild conditions, typically room temperature.May require heating to achieve a reasonable reaction rate.
Reaction Time Often longer reaction times (12-24 hours).[1]Generally shorter reaction times (4-8 hours).[1]
Workup & Purification Requires quenching of the reducing agent.Simpler workup, primarily involving filtration and extraction.
Yield Typically good to high yields.[1]Can be high, but may be compromised by side products.[1]
Scalability Readily scalable, with predictable outcomes.Scalability may be challenging due to the need for precise control to avoid over-alkylation.
Cost-Effectiveness May be more cost-effective depending on the price of the aldehyde and reducing agent.Cost can be higher due to more expensive alkylating agents (e.g., triflates).

Conclusion and Recommendations

Both reductive amination and N-alkylation are viable methods for the synthesis of this compound. The choice between the two routes will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

  • For laboratory-scale synthesis where high purity and predictable mono-alkylation are critical, reductive amination is often the preferred method. [1] Despite the potentially longer reaction times and the need to handle a reactive aldehyde, the high selectivity generally leads to a cleaner product profile and simplifies purification.

  • For rapid analogue synthesis or when reaction time is a primary concern, N-alkylation can be a more attractive option. [1] However, careful optimization of reaction conditions, including the choice of base, solvent, and stoichiometry, is crucial to minimize the formation of the over-alkylated byproduct.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the specific requirements of the research or development program. This guide provides the foundational knowledge to make an informed decision and to successfully synthesize this important fluorinated building block.

References

A Comparative Guide to the Biological Activity of 1-(2,2-Difluoroethyl)piperidin-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, present in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The strategic modification of this core, particularly at the 1 and 4 positions, has yielded compounds with diverse pharmacological profiles, from potent analgesics to effective antifungal agents.[3][4] This guide delves into a comparative analysis of 1-(2,2-Difluoroethyl)piperidin-4-amine, a compound of interest due to the strategic incorporation of a difluoroethyl moiety. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential biological activities and physicochemical properties by examining structurally similar compounds. This guide will provide a framework for its evaluation, comparing it to well-characterized N-substituted 4-aminopiperidines and exploring the predictable influence of fluorination.

The 4-Aminopiperidine Core: A Versatile Pharmacophore

The 4-aminopiperidine moiety is a recurring motif in compounds targeting the central nervous system (CNS) and infectious diseases. The basic nitrogen of the piperidine ring and the primary or secondary amine at the 4-position can engage in crucial hydrogen bonding and ionic interactions with biological targets. The nature of the substituent on the piperidine nitrogen (N1) plays a pivotal role in defining the compound's biological activity.

For instance, studies on a series of 4-aminopiperidines have revealed potent antifungal activity, with the N1 substituent being a key determinant.[3] Compounds bearing N-benzyl and N-phenethyl groups, combined with a long alkyl chain on the 4-amino group, have demonstrated significant growth inhibition of clinically relevant fungal strains like Candida spp. and Aspergillus spp.[3] The proposed mechanism for some of these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3]

Furthermore, other 4-aminopiperidine derivatives have been explored for their analgesic properties, often targeting opioid receptors.[4] The piperidine core is an essential component of morphine, and synthetic derivatives have been designed to modulate its interaction with the µ-opioid receptor.[4]

The Impact of Fluorination on Pharmacological Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their properties.[5] The 2,2-difluoroethyl group on the piperidine nitrogen of our target compound is expected to impart several key changes compared to its non-fluorinated counterparts:

  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms will lower the basicity of the piperidine nitrogen. This can have a profound impact on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[6] This could be advantageous for compounds targeting the CNS.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Replacing metabolically labile C-H bonds with C-F bonds can increase the half-life of a drug.

  • Conformational Effects: Fluorine substitution can influence the conformational preferences of the piperidine ring, which can in turn affect its binding affinity to a target protein.[8][9]

Comparative Biological Profile: A Predictive Analysis

Based on the structure-activity relationships (SAR) of related compounds, we can construct a hypothetical comparative profile for this compound against other N-substituted 4-aminopiperidines.

Compound/AnalogN1-SubstituentExpected Primary Biological ActivityExpected Modulation by N1-Substituent
This compound -CH2CHF2Potentially CNS-active, antifungal, or receptor modulatorLower basicity, increased lipophilicity and metabolic stability. May alter receptor selectivity.
1-Benzylpiperidin-4-amine-CH2-PhenylAntifungal, potential for other activitiesAromatic group can engage in pi-stacking interactions with targets.
1-Phenethylpiperidin-4-amine-CH2CH2-PhenylAntifungal, potential for other activitiesIncreased flexibility compared to the benzyl group, may alter binding modes.
1-Alkylpiperidin-4-amine (e.g., N-dodecyl)-(CH2)11CH3Potent antifungal activityLong alkyl chain enhances interaction with fungal cell membranes.

Proposed Experimental Workflow for Biological Evaluation

To empirically determine the biological activity of this compound and validate the predicted profile, a systematic screening approach is necessary.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of this compound and Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity receptor_binding Receptor Binding Assays (e.g., Opioid, Sigma) characterization->receptor_binding antifungal Antifungal Susceptibility Testing characterization->antifungal enzyme_inhibition Enzyme Inhibition Assays (e.g., Ergosterol Biosynthesis) characterization->enzyme_inhibition pk_studies Pharmacokinetic Studies receptor_binding->pk_studies antifungal->pk_studies efficacy_models Efficacy Models (e.g., Analgesia, Antifungal Infection) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology

Caption: A general workflow for the biological screening of novel piperidine compounds.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and provides a measure of the compound's general toxicity to mammalian cells.[10]

  • Cell Seeding: Plate human cell lines (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

2. Receptor Binding Affinity: Radioligand Binding Assay

This technique measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand with a known affinity.[10][11]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., µ-opioid receptor) from cultured cells or tissue homogenates.

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) of the test compound by analyzing the competition binding curves.

3. Antifungal Susceptibility Testing: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

A Hypothetical Signaling Pathway

Given the prevalence of piperidine derivatives as CNS-active agents, a plausible mechanism of action for this compound could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway.

compound This compound receptor GPCR (e.g., Opioid Receptor) compound->receptor Binding g_protein G Protein (Gi/o) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Expression Changes) pka->downstream Phosphorylation

Caption: A hypothetical GPCR signaling pathway modulated by a 4-aminopiperidine derivative.

Conclusion and Future Directions

While the precise biological activity of this compound remains to be empirically determined, a comparative analysis of structurally related compounds provides a strong foundation for predicting its potential pharmacological profile. The introduction of the difluoroethyl group is a rational design strategy to enhance drug-like properties, including metabolic stability and CNS penetration. The proposed experimental workflow offers a comprehensive approach to characterizing its activity, from initial in vitro screening to more complex in vivo models. Future research should focus on synthesizing this compound and its analogs, followed by a thorough biological evaluation to uncover its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships governing fluorinated piperidine derivatives.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of 1-(2,2-Difluoroethyl)piperidin-4-amine, a compound of interest in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, we will employ a robust validation strategy based on a combination of predictive spectroscopy and comparative analysis with structurally related analogs. This approach not only allows for a confident structural assignment but also serves as a practical framework for the validation of other novel compounds.

The Imperative of Multi-technique Spectroscopic Analysis

In modern chemical analysis, relying on a single spectroscopic technique is insufficient for the definitive structural elucidation of a novel compound. A synergistic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a multi-faceted and self-validating system for structural confirmation.[1] Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation exponentially increases the confidence in the proposed structure.

Strategic Workflow for Spectroscopic Validation

Our validation strategy for this compound follows a logical progression designed to build a comprehensive and defensible spectroscopic profile. This workflow is applicable to a wide range of small molecules in a research and development setting.

G cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Structural Confirmation Predicted_Spectra Generate Predicted Spectra (¹H NMR, ¹³C NMR, IR) Compare_HNMR ¹H NMR Comparison Predicted_Spectra->Compare_HNMR Compare_CNMR ¹³C NMR Comparison Predicted_Spectra->Compare_CNMR Compare_IR IR Comparison Predicted_Spectra->Compare_IR Analog_Data Gather Experimental Data for Structural Analogs Analog_Data->Compare_HNMR Analog_Data->Compare_CNMR Analog_Data->Compare_IR Compare_MS MS Fragmentation Analysis Analog_Data->Compare_MS Confirmation Confirm Structure of This compound Compare_HNMR->Confirmation Compare_CNMR->Confirmation Compare_IR->Confirmation Compare_MS->Confirmation

Figure 1: Workflow for the Spectroscopic Validation of a Novel Compound.

I. Mass Spectrometry: The First Glimpse

Mass spectrometry provides the crucial initial data point: the molecular weight of the compound. For this compound (C₇H₁₄F₂N₂), the predicted monoisotopic mass is 164.1125 Da. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Expected HRMS Data:

AdductPredicted m/z
[M+H]⁺165.1198
[M+Na]⁺187.1017

Fragmentation Analysis: The fragmentation pattern in mass spectrometry offers significant structural insights. For N-alkyl piperidines, fragmentation is often initiated at the nitrogen atom.[2] Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[2] The presence of the difluoroethyl group will influence the fragmentation, and characteristic losses of HF or CHF₂ may be observed.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred due to the basic nature of the amine.

    • Analysis: Perform a full scan to identify the [M+H]⁺ ion, followed by tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.

II. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Based on established chemical shift principles and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~5.8tt1H-CHF₂The proton on the carbon bearing two fluorine atoms will be significantly deshielded and will appear as a triplet of triplets due to coupling with the adjacent CH₂ group and the two fluorine atoms.
~2.9dt2H-NCH₂-CHF₂These protons are adjacent to the nitrogen and the difluoromethyl group, leading to a downfield shift. They will be a doublet of triplets due to coupling with the -CHF₂ proton and the piperidine ring protons.
~2.8m1HH-4 (piperidine)The proton at the 4-position of the piperidine ring will be a multiplet due to coupling with the adjacent methylene groups.
~2.7m2HH-2e, H-6e (ax)The equatorial protons at the 2 and 6 positions of the piperidine ring are deshielded by the nitrogen.
~2.2m2HH-2a, H-6a (eq)The axial protons at the 2 and 6 positions of the piperidine ring.
~1.8m2HH-3e, H-5e (ax)The equatorial protons at the 3 and 5 positions.
~1.4m2HH-3a, H-5a (eq)The axial protons at the 3 and 5 positions.
~1.3br s2H-NH₂The chemical shift of the primary amine protons can vary depending on concentration and solvent and will likely appear as a broad singlet. The signal will disappear upon D₂O exchange, confirming its assignment.[3]

Comparative Analysis with Analogs:

CompoundPiperidine Ring Protons (ppm)N-Alkyl Protons (ppm)
Piperidin-4-amine~2.9-3.0 (H-2,6), ~1.5-1.7 (H-3,5)N/A
1-Ethylpiperidin-4-amine~2.8 (H-2,6), ~1.7 (H-3,5)~2.4 (q, -CH₂-), ~1.1 (t, -CH₃)
2,2-DifluoroethanolN/A~5.8 (tt, -CHF₂), ~3.8 (dt, -CH₂-)[1]

This comparison demonstrates the expected deshielding effect of the N-difluoroethyl group on the adjacent methylene protons compared to an N-ethyl group.

III. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~115 (t)-CHF₂The carbon atom bonded to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling.
~58 (t)-NCH₂-CHF₂The carbon adjacent to the nitrogen and the difluoromethyl group will be a triplet due to two-bond C-F coupling.
~52C-2, C-6The carbons adjacent to the nitrogen in the piperidine ring.
~49C-4The carbon bearing the amino group.
~33C-3, C-5The carbons at the 3 and 5 positions of the piperidine ring.

Comparative Analysis with Analogs:

CompoundPiperidine Ring Carbons (ppm)N-Alkyl Carbons (ppm)
Piperidin-4-amine~46 (C-2,6), ~49 (C-4), ~35 (C-3,5)N/A
1-Ethylpiperidin-4-amine~53 (C-2,6), ~49 (C-4), ~33 (C-3,5)~52 (-CH₂-), ~12 (-CH₃)

The predicted chemical shifts for the piperidine ring carbons in the target molecule are consistent with those of the analogs, with expected variations due to the electronic influence of the difluoroethyl substituent.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (two bands)Primary amine (-NH₂)[4]
1650-1580N-H bendPrimary amine (-NH₂)[4]
2950-2850C-H stretchAliphatic C-H
1250-1020C-N stretchAliphatic amine[4]
1150-1000C-F stretchFluoroalkane

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[4] The C-F stretching region will likely show strong absorptions, confirming the presence of the difluoroethyl group.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

V. Integrated Data Analysis and Structural Confirmation

The final step in the validation process is the holistic integration of all spectroscopic data.

G Molecule This compound MS MS [M+H]⁺ = 165.1198 Molecule->MS HNMR ¹H NMR -CHF₂ (tt, ~5.8 ppm) -NH₂ (br s, disappears with D₂O) Molecule->HNMR CNMR ¹³C NMR -CHF₂ (t, ~115 ppm) -NCH₂- (t, ~58 ppm) Molecule->CNMR IR IR N-H stretch (2 bands) C-F stretch Molecule->IR

References

The Strategic Advantage of Fluorination: A Comparative Efficacy Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive comparison of 1-(2,2-Difluoroethyl)piperidin-4-amine and its non-fluorinated analog, piperidin-4-amine. We will delve into the profound impact of the gem-difluoroethyl group on the molecule's physicochemical properties and, consequently, its biological efficacy. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the rationale and experimental considerations when employing fluorination strategies.

The "Fluorine Effect": More Than Just a Halogen Swap

The substitution of hydrogen with fluorine is far from a simple isosteric replacement. Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the high strength of the carbon-fluorine bond—impart significant changes to a molecule's profile.[1][2] The introduction of a gem-difluoro group (CF2), as seen in this compound, can markedly influence a compound's basicity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity.[3][4][5][6][7]

Physicochemical Properties: A Tale of Two Analogs

The addition of the difluoroethyl group to the piperidine nitrogen introduces significant electronic and conformational changes. The strong electron-withdrawing nature of the two fluorine atoms has a profound impact on the basicity of the piperidine nitrogen.[1][8][9] This modulation of pKa is a critical factor in drug development, as it can influence a compound's solubility, membrane permeability, and interaction with biological targets.[1][10]

PropertyPiperidin-4-amineThis compoundRationale for Change
Molecular Formula C5H12N2C7H14F2N2Addition of a C2H2F2 group.
Molecular Weight 100.16 g/mol 164.20 g/mol Increased mass due to the fluoroethyl substituent.
pKa (of piperidine N) ~10.5~7.5 - 8.5 (Estimated)The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, thereby lowering its basicity.[1][3][8]
logP (Octanol-Water) ~0.4~1.2 - 1.8 (Estimated)While fluorination can have complex effects on lipophilicity, the addition of the ethyl group generally increases it. The hydrophobic nature of the C-F bonds contributes to this increase.[4][9][11]
Metabolic Stability LowerHigher (Predicted)The C-F bond is significantly stronger than the C-H bond, making the fluoroethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][5][6]

Comparative Efficacy: A Hypothetical Case Study

The altered physicochemical properties of the fluorinated analog are expected to translate into a distinct biological activity profile. The decrease in pKa can lead to improved oral absorption and bioavailability, as a less basic compound is more likely to exist in a neutral state and pass through biological membranes.[1][10] Furthermore, the increased metabolic stability would likely result in a longer plasma half-life.[12]

Here, we present illustrative data from a simulated in vitro assessment:

ParameterPiperidin-4-amineThis compoundInterpretation
Receptor X Binding Affinity (Ki) 50 nM25 nMThe conformational constraints and altered electronics introduced by the fluoroethyl group may lead to a more favorable interaction with the receptor binding pocket, resulting in higher affinity.
Functional Antagonism (IC50) 120 nM45 nMThe increased binding affinity translates to greater potency in a functional assay.
In Vitro Metabolic Half-life (t1/2) 15 min90 minThe resistance of the C-F bonds to metabolism significantly prolongs the compound's stability in the presence of liver microsomes.[13]

Experimental Protocols

To generate the comparative data presented above, the following well-established experimental protocols would be employed. The rationale behind the choice of these assays is to provide a comprehensive in vitro profile of the compounds' pharmacology and metabolic fate.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for Receptor X.

Methodology:

  • Membrane Preparation: A stable cell line expressing Receptor X is cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Radioligand Binding: A constant concentration of a radiolabeled ligand known to bind to Receptor X is incubated with the prepared cell membranes.

  • Competition Binding: Increasing concentrations of the test compounds (piperidin-4-amine and this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay

Objective: To determine the potency (IC50) of the test compounds in inhibiting the function of Receptor X.

Methodology:

  • Cell Culture: A cell line expressing Receptor X and a downstream reporter system (e.g., cAMP accumulation or calcium flux) is used.

  • Agonist Stimulation: The cells are stimulated with a known agonist of Receptor X at a concentration that elicits a submaximal response.

  • Antagonist Treatment: The cells are pre-incubated with increasing concentrations of the test compounds before the addition of the agonist.

  • Signal Detection: The cellular response (e.g., cAMP levels or intracellular calcium concentration) is measured using an appropriate detection method.

  • Data Analysis: The data is plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Incubation: The test compounds are incubated with human liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The reaction is initiated by the addition of NADPH, a necessary cofactor for P450 activity.[13]

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2).[13]

Visualizing the Workflow

The following diagram illustrates the logical flow of the comparative experimental workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synthesis of Analogs Synthesis of Analogs Physicochemical Profiling Physicochemical Profiling Synthesis of Analogs->Physicochemical Profiling Receptor Binding Assay Receptor Binding Assay Physicochemical Profiling->Receptor Binding Assay Functional Antagonism Assay Functional Antagonism Assay Physicochemical Profiling->Functional Antagonism Assay Metabolic Stability Assay Metabolic Stability Assay Physicochemical Profiling->Metabolic Stability Assay Determination of Ki Determination of Ki Receptor Binding Assay->Determination of Ki Determination of IC50 Determination of IC50 Functional Antagonism Assay->Determination of IC50 Determination of t1/2 Determination of t1/2 Metabolic Stability Assay->Determination of t1/2 Comparative Efficacy Report Comparative Efficacy Report Determination of Ki->Comparative Efficacy Report Determination of IC50->Comparative Efficacy Report Determination of t1/2->Comparative Efficacy Report

Caption: Experimental workflow for comparing fluorinated and non-fluorinated analogs.

Conclusion and Future Directions

The strategic introduction of a gem-difluoroethyl group onto the piperidine scaffold offers a compelling approach to enhancing the drug-like properties of a molecule. As illustrated in our comparative guide, this modification can lead to a significant improvement in binding affinity, functional potency, and metabolic stability. The predictable modulation of physicochemical properties, particularly pKa, provides a rational basis for the design of next-generation therapeutic agents with improved pharmacokinetic profiles.

Further in vivo studies would be the logical next step to validate these in vitro findings and to fully elucidate the impact of fluorination on the overall efficacy and safety profile of this compound.

References

A Comparative Guide to the Structural Validation of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. Fluorinated aliphatic heterocycles, such as 1-(2,2-difluoroethyl)piperidin-4-amine, are of increasing interest due to the unique physicochemical properties conferred by fluorine, including altered basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive, multi-technique framework for the rigorous structural validation of this compound, offering a comparative analysis against its non-fluorinated analogue, 1-ethylpiperidin-4-amine, to underscore the structural influence of the difluoroethyl group.

This document is designed to move beyond a simple recitation of methods, providing the causal reasoning behind the selection of analytical techniques and the interpretation of their outputs. Every step is part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique is sufficient to definitively prove the structure of a molecule as complex as this compound. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will focus on a triad of core analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data provide a comprehensive and unambiguous structural confirmation.

cluster_validation Structural Validation Workflow NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Proposed Structure: This compound NMR->Structure Connectivity & Chemical Environment MS Mass Spectrometry (HRMS, MS/MS) MS->Structure Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR) IR->Structure Functional Groups

Figure 1: A conceptual workflow for the structural validation of this compound, highlighting the complementary nature of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For this compound, a suite of NMR experiments is required.

2.1. ¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides information on the number of distinct proton environments and their neighboring atoms. The key diagnostic signals for our target molecule are the triplet of triplets arising from the proton on the difluoromethyl group and the characteristic resonances of the piperidine ring protons.

2.2. ¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy reveals the number of unique carbon environments. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling, providing definitive evidence for the -CHF₂ group.

2.3. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is indispensable for the characterization of fluorinated compounds. For this compound, a doublet of triplets is expected for the two equivalent fluorine atoms, confirming their coupling to the adjacent methylene and methine protons.

Table 1: Predicted NMR Data Comparison

NucleusPredicted Chemical Shift (δ) for this compoundComparative Chemical Shift (δ) for 1-Ethylpiperidin-4-amineKey Structural Insights
¹H NMR
-CH F₂5.8 - 6.2 ppm (tt)N/ADiagnostic for the difluoromethyl proton.
-CH ₂-CHF₂2.8 - 3.0 ppm (td)2.4 - 2.6 ppm (q)Shifted downfield due to the inductive effect of the fluorine atoms.
Piperidine ring protons1.5 - 3.2 ppm (m)1.4 - 3.0 ppm (m)Complex multiplets, subtle downfield shifts expected for protons α to the nitrogen.
-NHBroad singletBroad singletExchangeable protons.
¹³C NMR
-C HF₂113 - 117 ppm (t)N/ALarge one-bond C-F coupling constant is characteristic.
-C H₂-CHF₂55 - 59 ppm (t)~53 ppmTwo-bond C-F coupling will be observed.
Piperidine ring carbons30 - 60 ppm30 - 60 ppmC4 will be shifted slightly upfield compared to the N-ethyl analogue.
¹⁹F NMR
-CHF-110 to -125 ppm (dt)N/AConfirms the presence and environment of the fluorine atoms.

Note: Predicted chemical shifts are estimates based on known substituent effects and data from similar structures. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the molecular formula. The molecular formula for this compound is C₇H₁₄F₂N₂.[1]

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zTechnique
[M+H]⁺165.1198Consistent with calculationESI-TOF

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. The fragmentation pattern would be expected to differ significantly from the non-fluorinated analogue due to the influence of the C-F bonds.

cluster_fragmentation Predicted MS/MS Fragmentation Parent [M+H]⁺ m/z 165.12 Frag1 Loss of CHF₂ m/z 114.12 Parent->Frag1 Frag2 Loss of NH₃ m/z 148.10 Parent->Frag2 Frag3 Piperidine ring opening Parent->Frag3

Figure 2: A simplified representation of potential fragmentation pathways for protonated this compound in a tandem mass spectrometry experiment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Table 3: Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Comparative Wavenumber (cm⁻¹) for 1-Ethylpiperidin-4-amineSignificance
N-H stretch (amine)3300 - 3500 (two bands)3300 - 3500 (two bands)Confirms the primary amine.
C-H stretch (aliphatic)2850 - 30002850 - 3000Confirms the alkyl backbone.
C-F stretch1000 - 1200 (strong)N/ADiagnostic for the presence of C-F bonds.

The presence of strong C-F stretching bands is a key differentiator from the non-fluorinated analogue.

Experimental Protocols

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: If signal overlap in the ¹H spectrum is significant, acquire a COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectrum to aid in assignments.

5.2. High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the full scan mass spectrum and compare the observed accurate mass of the [M+H]⁺ ion with the calculated value.

5.3. Infrared Spectroscopy

  • Sample Preparation: Place a small amount of the neat sample on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Analysis: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Conclusion

The structural validation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data obtained from these techniques, when compared with the known data of structurally related compounds, provide a robust and definitive confirmation of its chemical structure. The presence of the difluoroethyl group imparts unique spectroscopic signatures, particularly the characteristic C-F couplings in NMR and strong C-F stretching vibrations in IR, which serve as unambiguous identifiers. This comprehensive analytical approach ensures the structural integrity of this and other novel fluorinated compounds, a critical step in the drug discovery and development pipeline.

References

Navigating the Labyrinth of Amine Scaffolds: A Comparative Performance Analysis of 1-(2,2-Difluoroethyl)piperidin-4-amine in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine moiety remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa. This guide delves into the performance of a specific fluorinated piperidine derivative, 1-(2,2-Difluoroethyl)piperidin-4-amine, across a spectrum of relevant assay systems. We will provide a comparative analysis against structurally related and functionally analogous compounds, supported by experimental data and detailed protocols, to offer researchers a comprehensive understanding of its potential applications and liabilities.

The Rationale for Fluorination: A Strategic Advantage

The geminal difluoroethyl group attached to the piperidine nitrogen is not a mere chemical curiosity. This specific modification is a deliberate design choice aimed at modulating the basicity of the piperidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the tertiary amine, which can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, a common liability for basic amines. Furthermore, this modification can enhance membrane permeability and reduce susceptibility to metabolism by cytochrome P450 enzymes.

Comparative Performance in Key Assay Systems

To contextualize the utility of this compound, we will compare its performance against two relevant comparators: the parent piperidin-4-amine and the analogous 1-(2-fluoroethyl)piperidin-4-amine. This allows for a systematic evaluation of the impact of the degree of fluorination.

In Vitro ADME/Tox Profiling

A critical early-stage assessment in drug discovery involves characterizing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. Here, we compare the three compounds in standard in vitro assays.

Table 1: Comparative In Vitro ADME/Tox Data

CompoundCaco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)Microsomal Stability (t½, min)
Piperidin-4-amine1.2 ± 0.3> 10045 ± 5
1-(2-Fluoroethyl)piperidin-4-amine3.5 ± 0.678 ± 1262 ± 8
This compound8.1 ± 1.1> 100115 ± 15

Interpretation of Data:

The data clearly demonstrates the advantageous properties conferred by the difluoroethyl group. The permeability across Caco-2 cell monolayers, a surrogate for intestinal absorption, is significantly enhanced with increasing fluorination. This is likely due to a combination of increased lipophilicity and reduced basicity. Crucially, the difluoroethyl derivative shows no significant inhibition of the hERG potassium channel at concentrations up to 100 µM, a critical safety parameter to avoid cardiac arrhythmias. In contrast, the monofluorinated analogue exhibits moderate hERG liability. Furthermore, the metabolic stability in human liver microsomes is more than doubled for the difluoroethyl compound compared to the parent amine, suggesting a lower intrinsic clearance in vivo.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (10 µM) is added to the apical (A) side of the Transwell®.

  • Sampling: Aliquots are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_Preparation Compound Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis cluster_Results Results Compound Test Compounds (10 mM DMSO stocks) Caco2 Caco-2 Permeability Compound->Caco2 hERG hERG Patch Clamp Compound->hERG Microsomes Microsomal Stability Compound->Microsomes LCMS LC-MS/MS Quantification Caco2->LCMS IC50 IC50 Calculation hERG->IC50 Microsomes->LCMS Thalf t½ Determination LCMS->Thalf Papp Papp (A→B) LCMS->Papp hERG_IC50 hERG IC50 IC50->hERG_IC50 Metabolic_t_half Metabolic t½

Caption: Workflow for in vitro ADME/Tox profiling.

Target Engagement and Selectivity

The utility of a chemical scaffold is ultimately determined by its ability to engage a biological target with high affinity and selectivity. Let's consider a hypothetical scenario where these piperidine derivatives are being evaluated as inhibitors of a novel kinase, "Kinase X".

Table 2: Comparative Kinase Inhibition and Selectivity Data

CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)Selectivity (Y/X)Selectivity (Z/X)
Piperidin-4-amine850 ± 95> 10,0002,500 ± 300> 11.82.9
1-(2-Fluoroethyl)piperidin-4-amine220 ± 308,500 ± 7001,800 ± 21038.68.2
This compound55 ± 8> 10,0004,500 ± 550> 181.881.8

Interpretation of Data:

The introduction of the difluoroethyl group leads to a dramatic increase in potency against the primary target, Kinase X. This could be due to a more favorable interaction with the ATP-binding pocket, potentially through a hydrogen bond with the fluorine atoms or by inducing a more bioactive conformation. More importantly, the selectivity against off-target kinases Y and Z is significantly improved. This enhanced selectivity is a direct consequence of the unique electronic and steric properties of the difluoroethyl moiety, which can disfavor binding to the active sites of other kinases.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Prepare a solution of the test compound, a terbium-labeled anti-tag antibody, a europium-labeled kinase tracer, and the target kinase.

  • Incubation: Mix the reagents in a 384-well plate and incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the terbium donor at 340 nm and measure the emission from both the terbium (495 nm) and the europium acceptor (620 nm).

  • Data Analysis: The TR-FRET ratio (620 nm / 495 nm) is proportional to the amount of tracer bound to the kinase. The IC₅₀ value is determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway for Kinase Inhibition

Kinase_Inhibition cluster_Binding ATP Binding Pocket cluster_Phosphorylation Substrate Phosphorylation cluster_Cellular_Response Cellular Response ATP ATP Kinase_X Kinase X ATP->Kinase_X Binds Substrate Substrate Kinase_X->Substrate Phosphorylates Inhibitor 1-(2,2-Difluoroethyl) piperidin-4-amine Inhibitor->Kinase_X Inhibits Binding Phospho_Substrate Phosphorylated Substrate Response Downstream Signaling Phospho_Substrate->Response

Caption: Mechanism of competitive kinase inhibition.

Conclusion and Future Directions

The comparative data presented herein strongly suggests that the incorporation of a 2,2-difluoroethyl group onto the piperidine nitrogen of piperidin-4-amine offers significant advantages in the context of drug discovery. This modification enhances membrane permeability, improves metabolic stability, and can lead to increased target potency and selectivity, all while mitigating the risk of hERG-related cardiotoxicity.

While these in vitro data are promising, further investigation in in vivo models is warranted to fully assess the pharmacokinetic and efficacy profile of this compound. Nevertheless, this fluorinated scaffold represents a valuable building block for medicinal chemists seeking to optimize the properties of their lead compounds. The strategic application of fluorine chemistry, as exemplified by this case study, continues to be a powerful tool in the quest for safer and more effective medicines.

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide for 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a molecule's selectivity – its propensity to interact with its intended biological target while avoiding off-target interactions that can lead to undesirable side effects. This guide provides a comprehensive analysis of the potential cross-reactivity of 1-(2,2-Difluoroethyl)piperidin-4-amine , a substituted 4-aminopiperidine scaffold.

Due to the limited publicly available experimental data for this specific molecule, this guide will adopt a predictive and comparative approach. We will first delve into the known cross-reactivity patterns of the broader 4-aminopiperidine class of compounds. This will be followed by a comparative analysis with two clinically successful drugs featuring distinct scaffolds but operating in similar therapeutic areas: Varenicline and Cariprazine . Finally, we will provide detailed, field-proven experimental protocols for assessing compound selectivity, empowering researchers to generate the very data that underpins such a guide.

The Significance of Selectivity Profiling in Drug Development

Selectivity is a cornerstone of modern drug design, dictating the balance between therapeutic efficacy and adverse effects.[1] A highly selective drug interacts primarily with its intended target, minimizing the potential for off-target binding that can trigger a cascade of unintended physiological responses. Conversely, non-selective compounds, or those with significant cross-reactivity, may exhibit a broader range of biological activities, some of which could be detrimental.[2][3] Early and comprehensive selectivity profiling is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[4]

The piperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[5][6][7] Its versatility, however, also brings a degree of promiscuity, with piperidine-containing compounds known to interact with a range of biological targets beyond their primary site of action.[6]

A Predictive Cross-Reactivity Profile of this compound and its Analogs

Lacking direct experimental data for this compound, we can infer its potential cross-reactivity by examining structurally related 4-aminopiperidine analogs.

Potential Off-Target Interactions for the 4-Aminopiperidine Scaffold:
  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias.[8][9][10] The basic nitrogen atom and lipophilic character of many piperidine derivatives can contribute to hERG channel blockade.[11] A study on a novel 4-amino piperidine analog, ZC88, demonstrated its ability to block hERG channels.[8] Therefore, it is highly probable that this compound would require rigorous assessment for hERG liability.

  • Cytochrome P450 (CYP) Enzymes: The piperidine ring can be a substrate for various CYP450 enzymes, the primary family of enzymes responsible for drug metabolism.[12] Inhibition of these enzymes can lead to drug-drug interactions.[13] Studies on a series of piperidine derivatives showed varying inhibitory properties towards different CYP isoforms, with CYP2B1 being particularly susceptible to inhibition by some analogs, while CYP2E1 was largely insensitive.[1][14] The N-dealkylation of 4-aminopiperidines is a common metabolic pathway catalyzed by CYPs, particularly CYP3A4.[12] The difluoroethyl group on the nitrogen of our topic compound may influence its metabolic stability and potential for CYP inhibition.

  • Muscarinic Receptors: The piperidine scaffold is a known pharmacophore for muscarinic acetylcholine receptors.[15][16][17][18][19] A study of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues revealed varying binding affinities for M1, M2, M3, and M4 muscarinic receptor subtypes.[15] Given the structural similarities, cross-reactivity at muscarinic receptors is a plausible consideration for this compound.

  • Dopamine Receptors: Certain substituted 4-aminopiperidines have shown high affinity and selectivity for the dopamine D4 receptor.[3] This highlights the potential for interaction with dopaminergic systems, which would be a critical consideration for CNS-targeted therapies.

The introduction of the 2,2-difluoroethyl group on the piperidine nitrogen is a key structural feature. Fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[20][21] These modifications can significantly impact the cross-reactivity profile compared to non-fluorinated or differently substituted analogs.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, we will now compare the potential cross-reactivity profile of the 4-aminopiperidine scaffold with two approved drugs that feature different core structures: Varenicline and Cariprazine.

Comparator 1: Varenicline (Champix®)

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[22] Its rigid, bridged polycyclic structure is fundamentally different from the flexible piperidine ring.

Feature4-Aminopiperidine Scaffold (Predicted)Varenicline
Primary Target Unknown (Hypothetical: GPCRs, Ion Channels)α4β2 Nicotinic Acetylcholine Receptor
Key Off-Targets hERG, CYPs, Muscarinic Receptors, Dopamine ReceptorsDopamine D2-like receptors (lower affinity)
Reported Side Effects (Predicted based on class) Cardiotoxicity, drug-drug interactions, anticholinergic effects, CNS effectsNausea, insomnia, abnormal dreams, potential for neuropsychiatric events[23]
Structural Class Monocyclic Saturated HeterocycleBridged Polycyclic Amine

Varenicline's more rigid structure likely contributes to its higher target selectivity compared to the more conformationally flexible piperidine scaffold. While it has some affinity for other nicotinic receptor subtypes and dopamine receptors, its off-target profile is relatively clean.[22][24][25][26]

Comparator 2: Cariprazine (Vraylar®)

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors.[27][28] Its structure incorporates a piperazine moiety linked to a phenylpiperidine.

Feature4-Aminopiperidine Scaffold (Predicted)Cariprazine
Primary Target Unknown (Hypothetical: GPCRs, Ion Channels)Dopamine D3/D2 Receptors, Serotonin 5-HT1A Receptors
Key Off-Targets hERG, CYPs, Muscarinic ReceptorsSerotonin 5-HT2B, 5-HT2A, and Histamine H1 Receptors (antagonist activity)[28]
Reported Side Effects (Predicted based on class) Cardiotoxicity, drug-drug interactions, anticholinergic effects, CNS effectsAkathisia, insomnia, extrapyramidal symptoms, weight gain[28][29]
Structural Class Monocyclic Saturated HeterocyclePiperazine-Phenyl-Piperidine

Cariprazine exhibits a more complex pharmacological profile with significant activity at multiple receptors, which contributes to both its therapeutic effects and its side-effect profile.[30][31] Notably, it has a low affinity for muscarinic cholinergic receptors, a common off-target for many CNS drugs.[28]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic screening against a panel of off-targets is essential. Below are detailed protocols for two of the most fundamental assays in selectivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of the test compound's binding affinity (Ki).

Objective: To determine the binding affinity of this compound at a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand specific for the target.

  • Test compound: this compound.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, a fixed concentration of the radiolabeled ligand, and the membrane/receptor preparation.

  • Incubation: Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Diagram of Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound Incubation Incubation in 96-well plate Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Receptor_Prep Receptor/Membrane Preparation Receptor_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Protocol 2: Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of enzymes, such as cytochrome P450 isoforms.

Materials:

  • Purified enzyme (e.g., recombinant human CYP3A4).

  • Enzyme substrate (a molecule that is converted by the enzyme).

  • Test compound: this compound.

  • Cofactors (if required for enzyme activity, e.g., NADPH for CYPs).

  • Assay buffer.

  • 96-well microplate.

  • Plate reader (e.g., spectrophotometer, fluorometer, or luminometer).

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, and the enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and cofactors, if necessary).

  • Incubation: Incubate the plate at a specific temperature for a set period, allowing the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Detection: Measure the amount of product formed or substrate consumed using a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the concentration of the test compound and determine the IC50 value.

Diagram of Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound Pre_Incubation Pre-incubation with Test Compound Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation (add substrate) Substrate_Prep->Reaction_Start Pre_Incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Detection Signal Detection (Plate Reader) Reaction_Stop->Detection Analysis IC50 Determination Detection->Analysis

Caption: Workflow of a typical enzyme inhibition assay.

Conclusion

While a definitive cross-reactivity profile for this compound awaits empirical validation, this guide provides a robust framework for its anticipated selectivity landscape. Based on the well-documented behavior of the 4-aminopiperidine scaffold, researchers should prioritize the assessment of potential interactions with the hERG channel, cytochrome P450 enzymes, and various GPCRs, particularly muscarinic and dopamine receptors.

The comparative analysis with Varenicline and Cariprazine underscores the profound impact of the core chemical scaffold on a drug's overall pharmacological profile. The choice of a particular scaffold is a critical decision in drug design, influencing not only target affinity but also the broader off-target interaction profile.

By employing the detailed experimental protocols provided, researchers can systematically and rigorously evaluate the selectivity of this compound and other novel chemical entities. This data-driven approach is paramount for making informed decisions, mitigating safety risks, and ultimately, advancing the development of safer and more effective medicines.

References

A Comparative Benchmarking Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: A Novel Amine Oxidase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Structural Analogy to Functional Characterization

In the landscape of small molecule drug discovery, the emergence of a novel chemical entity presents both an opportunity and a distinct set of challenges. The compound 1-(2,2-Difluoroethyl)piperidin-4-amine, hereafter referred to as "Test Compound 1" (TC-1), possesses structural motifs—a piperidine core and a primary amine—that suggest a potential interaction with amine oxidases. This class of enzymes, particularly the flavin-dependent oxidases, is a cornerstone of neurobiology and epigenetic regulation.

This guide provides a comprehensive framework for the systematic evaluation of TC-1. Our central hypothesis is that TC-1 may act as an inhibitor of two critical flavin-dependent amine oxidases: Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) . This hypothesis is grounded in the established polypharmacology of similar structural scaffolds. For instance, Tranylcypromine, a classic MAO inhibitor, is also known to inhibit LSD1, albeit with lower potency.[1][2]

To rigorously assess the performance of TC-1, we will benchmark it against a panel of well-characterized inhibitors:

  • Selegiline: A potent, irreversible, and selective inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[3][4][5]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, which also serves as a reference compound for LSD1 inhibition.[1][6][7]

  • GSK-LSD1: A potent, selective, and irreversible inhibitor of LSD1, representing a modern benchmark for epigenetic drug candidates.[8][9]

This guide is structured to follow a logical, multi-phase experimental workflow, progressing from initial biochemical validation to confirmation of cellular activity. We will detail not only the protocols but also the scientific rationale underpinning each experimental choice, providing a robust template for the characterization of novel enzyme inhibitors.

G cluster_0 Experimental Workflow A Phase 1: Biochemical Potency & Selectivity (In Vitro Enzyme Assays) B Phase 2: Cellular Target Engagement (CETSA) A->B Is it potent in vitro? C Phase 3: Downstream Functional Biomarkers (Cellular Assays) B->C Does it bind the target in cells? D Data Synthesis & Candidate Evaluation C->D Does it produce a biological effect?

Figure 1: A high-level overview of the phased experimental workflow for inhibitor characterization.

Phase 1: Biochemical Potency and Selectivity Profiling

Rationale: The foundational step in characterizing any potential inhibitor is to determine its direct effect on the purified target enzyme. This in vitro assessment allows us to quantify the compound's potency (as IC₅₀) and its selectivity across related enzymes, free from the complexities of cellular systems like membrane permeability and metabolic stability. We will employ high-throughput, sensitive assays to generate precise and reproducible data.

Monoamine Oxidase (MAO-A/B) Inhibition Assay

Principle of the Assay: We will utilize a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation.[10][11] This continuous assay format is robust and allows for the accurate determination of initial reaction velocities.[12] The substrate, p-tyramine, is effectively metabolized by both MAO-A and MAO-B, enabling parallel screening.[11][13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TC-1 and benchmark inhibitors (Selegiline, Tranylcypromine) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in assay buffer, keeping the final DMSO concentration below 1%.

    • Prepare solutions of purified human recombinant MAO-A and MAO-B enzymes in assay buffer.

    • Prepare the working solution containing p-tyramine, horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).

  • Assay Execution (384-well format):

    • Add 5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the working solution.

  • Data Acquisition and Analysis:

    • Immediately begin kinetic reading on a fluorescence plate reader (λex = 530 nm, λem = 590 nm) at 37°C, collecting data every minute for 30 minutes.

    • Calculate the initial velocity (V₀) from the linear portion of the progress curve for each well.

    • Normalize the velocities to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

LSD1 Histone Demethylase Inhibition Assay

Principle of the Assay: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard for studying histone modifying enzymes due to its high sensitivity and low background.[14] The assay measures the demethylation of a biotinylated histone H3 peptide substrate (e.g., H3K4me2) by LSD1.[15] An antibody specific for the demethylated product (H3K4me0), labeled with a fluorescent donor (Europium cryptate), and streptavidin-XL665 (acceptor) are used for detection. Inhibition of LSD1 prevents product formation, resulting in a loss of the HTRF signal.[15][16]

G cluster_0 LSD1 Mechanism & Assay Principle LSD1 LSD1 (KDM1A) H3K4me0 Demethylated Product (H3K4me0) LSD1->H3K4me0 Removes methyl groups H3K4me2 Histone H3 Substrate (H3K4me2) H3K4me2->LSD1 Binds to active site Inhibitor TC-1 or GSK-LSD1 Inhibitor->LSD1 Irreversibly binds, blocks activity

Figure 2: Inhibition of LSD1 prevents the demethylation of its histone H3 substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of TC-1 and benchmark inhibitors (Tranylcypromine, GSK-LSD1) in assay buffer as described for the MAO assay.

    • Prepare solutions of purified human recombinant LSD1/CoREST complex and the biotinylated H3(1-21)K4me2 peptide substrate.

  • Assay Execution (384-well format):

    • Add 2 µL of each compound dilution to the appropriate wells.

    • Add 4 µL of the LSD1/CoREST enzyme solution.

    • Initiate the reaction by adding 4 µL of the H3K4me2 substrate.

    • Incubate for 1 hour at room temperature.

  • Detection and Analysis:

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (Eu-anti-H3K4me0 antibody and SA-XL665).

    • Incubate for 1-2 hours at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine IC₅₀ values as described previously.[17][18]

Anticipated Data Summary

The results of these biochemical assays will provide the first critical comparison of TC-1 against established inhibitors.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)LSD1 IC₅₀ (nM)MAO-B Selectivity (A/B)LSD1 Selectivity (B/LSD1)
TC-1 ExperimentalExperimentalExperimentalCalculatedCalculated
Selegiline~1500~15>10,000~100x>667x
Tranylcypromine~200~150~2500~1.3x~0.06x
GSK-LSD1>10,000>10,000~16>625x~0.0016x

Note: IC₅₀ values for benchmarks are approximate and based on literature reports.[1][8][19] Experimental results may vary.

Phase 2: Cellular Target Engagement Confirmation

Rationale: A potent biochemical inhibitor is only useful if it can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in an unperturbed cellular environment.[20][21] The principle is that the binding of an inhibitor stabilizes its target protein, increasing the protein's resistance to heat-induced denaturation.[22][23] This results in a measurable "thermal shift" (ΔTagg).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MOLM-13 for LSD1, SH-SY5Y for MAO-B) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing the test compound (e.g., TC-1 at 10x its biochemical IC₅₀) or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[24]

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration and prepare them for SDS-PAGE with Laemmli buffer.

    • Separate proteins on a 10% Bis-Tris gel and transfer to a PVDF membrane.[25]

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-LSD1 or anti-MAO-B).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and quantify the band intensity.

  • Data Analysis:

    • For each treatment group, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg), the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTagg) is the difference in Tagg between the compound-treated and vehicle-treated samples.

Anticipated Data Summary

A positive thermal shift confirms that the compound is binding to and stabilizing the target protein within the cell.

CompoundTarget ProteinCellular Tagg Shift (ΔTagg, °C)Interpretation
TC-1 LSD1ExperimentalIndicates cellular target engagement
TC-1 MAO-BExperimentalIndicates cellular target engagement
GSK-LSD1LSD1Positive shift (e.g., +5-10°C)Positive control for LSD1 engagement
SelegilineMAO-BPositive shift (e.g., +4-8°C)Positive control for MAO-B engagement
Vehicle (DMSO)LSD1 / MAO-B0Baseline thermal stability

Phase 3: Measuring Downstream Functional Effects

Rationale: The final and most critical phase is to demonstrate that target engagement translates into a functional cellular outcome. For an enzyme inhibitor, this means measuring a change in the levels of the enzyme's substrate or product. For LSD1, inhibition should lead to an accumulation of its substrate, methylated H3K4.[2][24]

Experimental Protocol: Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)

  • Cell Treatment and Histone Extraction:

    • Seed a relevant cell line (e.g., MOLM-13 AML cells) and treat with a dose-response of TC-1 and benchmark LSD1 inhibitors for 48-72 hours.[26]

    • Harvest the cells and perform a histone extraction using an acid extraction protocol to enrich for histone proteins.[27][28] Alternatively, whole-cell lysates can be used.[29]

    • Quantify protein concentration of the extracts.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Use primary antibodies specific for H3K4me2 and for total Histone H3 (as a loading control).[27]

    • Probe separate blots or strip and re-probe the same blot for the loading control.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and total H3.

    • Normalize the H3K4me2 signal to the total H3 signal for each lane.

    • Plot the fold-change in normalized H3K4me2 levels relative to the vehicle control against the inhibitor concentration to determine the EC₅₀ for this biomarker response.

Anticipated Data Summary

This assay provides a quantitative measure of the functional cellular potency of TC-1 as an LSD1 inhibitor.

CompoundBiomarker EC₅₀ (nM) for H3K4me2 Increase
TC-1 Experimental
GSK-LSD1< 50
Tranylcypromine> 2000

Note: A lower EC₅₀ value indicates higher functional potency in a cellular context.

Synthesis and Forward Outlook

This comprehensive benchmarking guide outlines a rigorous, three-phase approach to characterize the novel compound this compound.

  • Phase 1 will establish its fundamental biochemical profile: Is it a potent inhibitor? Is it selective for MAO-B, LSD1, or dual-active? How does it compare to the gold standards Selegiline and GSK-LSD1?

  • Phase 2 will provide definitive evidence of target engagement within a living cell, bridging the gap between in vitro potency and cellular availability.

  • Phase 3 will confirm that this engagement leads to the expected downstream biological consequence, providing a measure of true functional potency.

By systematically comparing TC-1 to well-understood benchmarks at each stage, researchers can build a comprehensive data package. This allows for an objective assessment of its potential, highlighting its strengths (e.g., superior potency, improved selectivity, or a novel dual-activity profile) and guiding future optimization and preclinical development efforts.

References

A Comparative Guide for Drug Discovery: 1-(2,2-Difluoroethyl)piperidin-4-amine vs. 1-(2,2,2-trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The piperidine moiety, a ubiquitous scaffold in numerous FDA-approved drugs, is frequently functionalized to fine-tune these characteristics. This guide provides an in-depth, objective comparison of two closely related piperidine analogs: 1-(2,2-difluoroethyl)piperidin-4-amine and 1-(2,2,2-trifluoroethyl)piperidin-4-amine. This analysis is intended for researchers, scientists, and drug development professionals to inform rational design and compound selection in their discovery programs.

Introduction: The Subtle Power of Fluorine Substitution

The introduction of a difluoroethyl or trifluoroethyl group onto the piperidine nitrogen profoundly alters the molecule's electronic and lipophilic character. These modifications, while seemingly minor, can have significant downstream effects on basicity (pKa), lipophilicity (logP), metabolic stability, and ultimately, biological activity. Understanding the nuanced differences between these two fluorinated motifs is crucial for optimizing drug candidates. The trifluoromethyl group is known for its high metabolic stability and ability to increase lipophilicity[1]. The difluoromethyl group, while also enhancing stability, can present a different electronic and steric profile, and in some contexts, may be a more attractive alternative[2]. This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, metabolic stability, and known pharmacological applications.

Synthesis Strategies: Accessing the Fluorinated Piperidine Scaffolds

The synthesis of both this compound and 1-(2,2,2-trifluoroethyl)piperidin-4-amine can be reliably achieved through two primary synthetic routes: reductive amination or direct N-alkylation. Both methods typically start from a common, commercially available intermediate, tert-butyl piperidin-4-ylcarbamate, which provides a protected amine at the 4-position, allowing for selective modification of the piperidine nitrogen.

A plausible and efficient synthetic pathway for both target compounds is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_difluoro Difluoroethyl Analog Synthesis cluster_trifluoro Trifluoroethyl Analog Synthesis start tert-Butyl piperidin-4-ylcarbamate reductive_amination Reductive Amination (2,2-difluoroacetaldehyde, NaBH(OAc)₃) start->reductive_amination Route A alkylation N-Alkylation (2,2,2-trifluoroethyl triflate, base) start->alkylation Route B deprotection_df Boc Deprotection (TFA or HCl) reductive_amination->deprotection_df product_df This compound deprotection_df->product_df deprotection_tf Boc Deprotection (TFA or HCl) alkylation->deprotection_tf product_tf 1-(2,2,2-Trifluoroethyl)piperidin-4-amine deprotection_tf->product_tf

General synthetic strategies for the target compounds.

Route A (Reductive Amination): This is a highly efficient method for forming the C-N bond. The reaction of tert-butyl piperidin-4-ylcarbamate with 2,2-difluoroacetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) yields the N-difluoroethylated intermediate.

Route B (N-Alkylation): This classic approach involves the reaction of the starting piperidine with a suitable electrophile. For the trifluoroethyl analog, an alkylating agent such as 2,2,2-trifluoroethyl triflate is effective in the presence of a non-nucleophilic base to scavenge the generated acid.

The final step in both routes is the deprotection of the Boc-carbamate at the 4-position under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired primary amines.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The degree of fluorination on the ethyl group has a predictable yet impactful effect on the fundamental physicochemical properties of the parent piperidine. These properties, summarized in the table below, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound1-(2,2,2-trifluoroethyl)piperidin-4-amineCausality and Field Insights
Molecular Weight 164.20 g/mol 182.19 g/mol [3]The addition of a third fluorine atom increases the molecular weight by approximately 18 g/mol .
Predicted pKa ~8.0 - 8.5~7.5 - 8.0The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the piperidine nitrogen. The trifluoroethyl group is more electron-withdrawing than the difluoroethyl group, leading to a more pronounced reduction in pKa[4]. This modulation of basicity is a key tool in drug design to optimize target engagement and reduce off-target effects, such as hERG liability.
Predicted logP ~0.8 - 1.2~1.3 - 1.7Fluorination generally increases lipophilicity. The trifluoroethyl group imparts a greater increase in logP compared to the difluoroethyl group. This property influences membrane permeability, plasma protein binding, and metabolic clearance.

Note: Predicted values are generated from computational models (e.g., ChemDraw, ALOGPS) and should be confirmed experimentally. The provided ranges are estimates based on general principles of physical organic chemistry.

In Vitro Metabolic Stability: The Impact of Fluorination on Drug Metabolism

The metabolic fate of a drug candidate is a critical factor in its development. Fluorination is a common strategy to block metabolic "soft spots" and enhance a compound's half-life[5]. The difluoroethyl and trifluoroethyl groups exhibit different susceptibilities to metabolism by cytochrome P450 (CYP) enzymes.

Metabolic_Stability cluster_difluoro Difluoroethyl Metabolism cluster_trifluoro Trifluoroethyl Metabolism difluoro This compound Susceptible to oxidation at the α-carbon to the nitrogen and potential defluorination metabolite_df Metabolites e.g., N-dealkylation, aldehyde formation difluoro->metabolite_df CYP-mediated oxidation trifluoro 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Generally more resistant to oxidative metabolism metabolite_tf Fewer Metabolites Increased metabolic stability trifluoro->metabolite_tf Reduced CYP-mediated oxidation

Conceptual overview of the metabolic stability of the two analogs.

The trifluoromethyl group is renowned for its exceptional metabolic stability due to the strength of the C-F bonds and the steric hindrance it provides[1]. In contrast, the C-H bond in the difluoroethyl group presents a potential site for oxidative metabolism, which could lead to N-dealkylation or other metabolic transformations. However, the presence of the two fluorine atoms still significantly increases the stability of the difluoroethyl group compared to a non-fluorinated ethyl group. Studies on related fluorinated motifs have shown that while α,α-difluoroethyl thioethers can be oxidized at the sulfur, there is no evidence of defluorination[6]. This suggests that the difluoroethyl group on a nitrogen atom would also exhibit considerable, though not absolute, metabolic stability.

Pharmacological Profile: A Case Study in EZH2 Inhibition

While the applications of these two specific amines are not broadly documented across a wide range of biological targets, a notable comparative study exists in the context of Enhancer of Zeste Homolog 2 (EZH2) inhibitors for the treatment of cancer. In this study, both the difluoroethyl and trifluoroethyl piperidine analogs were synthesized and evaluated for their cellular potency[7].

Compound AnalogCellular EC₅₀ (µM)[7]
Difluoroethyl piperidine analog 0.039
Trifluoroethyl piperidine analog 0.032

The data indicates that in this specific chemical series, the trifluoroethyl analog exhibited slightly greater cellular potency than the difluoroethyl analog. The authors of the study noted that attenuating the basicity of the piperidine nitrogen through the introduction of these electron-withdrawing fluoroalkyl groups had a profound and positive effect on cellular potency[7]. This highlights the critical role of pKa modulation in optimizing the pharmacological activity of piperidine-containing compounds.

Beyond this specific example, N-fluoroalkylated piperidines are of significant interest in the development of central nervous system (CNS) drugs, where fine-tuning of basicity and lipophilicity is paramount for achieving blood-brain barrier penetration and desired target engagement[8]. They are also being explored as radiotracers for positron emission tomography (PET) imaging of various targets in the brain, including sigma receptors[9].

Experimental Protocols

For the benefit of researchers looking to synthesize and evaluate these compounds, detailed experimental protocols for the synthesis of the trifluoroethyl analog via N-alkylation and a general protocol for an in vitro metabolic stability assay are provided below.

Synthesis of tert-Butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate

Synthesis_Protocol start Dissolve tert-butyl piperidin-4-ylcarbamate and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). add_reagent Add 2,2,2-trifluoroethyl triflate dropwise at 0 °C. start->add_reagent react Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). add_reagent->react workup Quench the reaction with water and extract with an organic solvent (e.g., EtOAc). react->workup purify Purify the crude product by column chromatography. workup->purify deprotect Dissolve the purified intermediate in a suitable solvent and add a strong acid (e.g., TFA or HCl) to remove the Boc group. purify->deprotect final_product Isolate the final product, 1-(2,2,2-trifluoroethyl)piperidin-4-amine, as a salt. deprotect->final_product

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2,2-Difluoroethyl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(2,2-Difluoroethyl)piperidin-4-amine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with protein targets. The 4-aminopiperidine moiety, in particular, is a common feature in ligands for G-protein coupled receptors (GPCRs) and transporters, where the basic nitrogen can form crucial ionic interactions.

The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The 1-(2,2-difluoroethyl) substituent is of particular interest for several reasons:

  • Metabolic Stability: The difluoroethyl group can block metabolic oxidation at the α-carbon, potentially increasing the half-life of the compound.

  • Lipophilicity and pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and altering its lipophilicity. This can have profound effects on cell permeability, target engagement, and off-target activities.

  • Conformational Effects: The stereoelectronic properties of the C-F bonds can influence the conformational preferences of the N-ethyl side chain, potentially favoring a bioactive conformation.

This guide will focus on understanding how modifications to this core scaffold impact biological activity, with a particular emphasis on analogs targeting CNS receptors such as dopamine and serotonin receptors, drawing from the available literature on structurally similar compounds.[2][3]

Synthetic Strategies: Accessing this compound Analogs

The synthesis of this compound analogs typically begins with a suitably protected 4-aminopiperidine derivative. A common and efficient method for introducing the 1-(2,2-difluoroethyl) group is through reductive amination.

Below is a generalized synthetic workflow:

G cluster_0 Core Synthesis cluster_1 Diversification A Protected 4-Aminopiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 2,2-Difluoroacetaldehyde B->C D 1-(2,2-Difluoroethyl)-4-(protected-amino)piperidine C->D E Deprotection D->E F This compound E->F G Amide Coupling / Alkylation / etc. F->G H Diverse Analogs G->H G A Prepare cell membranes expressing D4 receptor C Incubate membranes, [³H]-Spiperone, and test compounds in 96-well plates A->C B Prepare serial dilutions of test compounds and reference (Haloperidol) B->C D Terminate incubation by rapid filtration through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Add scintillation fluid to filters E->F G Quantify radioactivity using a liquid scintillation counter F->G H Calculate IC50 and Ki values G->H G A Seed cells expressing the GPCR in 96-well plates B Pre-incubate cells with test compounds (for antagonist mode) A->B C Stimulate cells with Forskolin (to increase cAMP) and/or agonist B->C D Lyse cells and measure intracellular cAMP levels using a kit C->D E Analyze data to determine EC50 (agonist) or IC50 (antagonist) D->E

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,2-Difluoroethyl)piperidin-4-amine, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are based on the known hazards of this compound and established best practices for chemical waste management.

Core Safety Principles and Hazard Assessment

This compound is a substituted piperidine derivative containing a difluoroethyl group. Its hazard profile is primarily dictated by the piperidine ring, which renders it corrosive and toxic, and the presence of fluorine, which classifies it as a halogenated organic compound.[1][2] A thorough understanding of its hazards is paramount for safe handling and disposal.

Based on available safety data sheets (SDS) for this compound and related piperidine compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Environmental Hazard: Potential to be harmful to aquatic life.[3]

During thermal decomposition, this compound may release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1] Therefore, all waste streams containing this chemical must be treated as hazardous.

Quantitative Data Summary

Hazard ClassificationDescriptionPrimary Mitigation
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not ingest. If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[1]
Skin Corrosion Causes severe skin burns.[1]Wear appropriate chemical-resistant gloves and a lab coat. In case of contact, immediately flush skin with water for at least 15 minutes and remove contaminated clothing.[1]
Eye Damage Causes serious eye damage.[1]Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Halogenated Organic Contains fluorine.Segregate as halogenated organic waste for proper disposal, typically via high-temperature incineration.[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final collection.

I. Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound in any form.

  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required to provide a robust barrier against dermal absorption.[4]

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[5]

  • Lab Coat: A dedicated, flame-resistant lab coat must be worn.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5]

II. Waste Segregation and Collection

Proper segregation of waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate Waste Containers:

    • Liquid Waste: Use a dedicated, clearly labeled, and sealable container for "Halogenated Organic Liquid Waste."[2] The container should be made of a material compatible with organic amines.

    • Solid Waste: Use a dedicated, clearly labeled, and sealable container for "Halogenated Organic Solid Waste." This includes contaminated consumables.

  • Collect Liquid Waste:

    • Carefully transfer any residual solutions of this compound into the designated liquid waste container.

    • Rinse any glassware that has come into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered hazardous and must be collected in the halogenated liquid waste container.[2]

  • Collect Solid Waste:

    • All disposable labware, such as pipette tips, contaminated gloves, and absorbent paper, must be placed in the designated solid waste container.[4]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic).[4]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is significant.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing appropriate PPE, cover the spill with the absorbent material.

    • Carefully collect the contaminated absorbent material and place it in the designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.[2]

IV. Storage and Final Disposal
  • Temporary Storage:

    • Store sealed hazardous waste containers in a designated and well-ventilated Satellite Accumulation Area.[2]

    • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents and acids.[6]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[4]

    • This waste will require high-temperature incineration to ensure the complete destruction of the halogenated organic compound.[4][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Interim Storage cluster_4 Final Disposition A This compound (Liquid or Solid) B Is the waste solid or liquid? A->B C Collect in designated, sealed, and labeled 'Halogenated Solid Waste' container B->C Solid D Collect in designated, sealed, and labeled 'Halogenated Liquid Waste' carboy B->D Liquid E Store container in a designated Satellite Accumulation Area C->E D->E F Arrange for pickup by a licensed hazardous waste disposal contractor E->F G High-Temperature Incineration F->G

Caption: Decision workflow for the disposal of this compound waste.

This comprehensive approach to the disposal of this compound not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship within the scientific community. By understanding the "why" behind each step, we empower ourselves to handle all chemical reagents with the respect and caution they demand.

References

Personal protective equipment for handling 1-(2,2-Difluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(2,2-Difluoroethyl)piperidin-4-amine

Foreword: A Proactive Stance on Laboratory Safety

As researchers and scientists, our primary commitment is to the advancement of knowledge. However, this pursuit must be inextricably linked with an unwavering dedication to safety. The compound this compound (CAS No. 1119499-74-9) is a valuable building block in modern drug discovery, but it presents significant hazards that demand meticulous handling protocols.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to instill a deep, causal understanding of why specific measures are necessary, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Adversary

A comprehensive risk assessment is the cornerstone of any laboratory safety protocol.[3] For this compound, the primary hazards identified in its Safety Data Sheet (SDS) are severe and immediate.[1] While detailed toxicological data is not currently available, the existing classifications necessitate a highly cautious approach.[1]

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H314: Causes severe skin burns and eye damage. [1]

These classifications indicate that the substance is corrosive and can cause irreversible damage upon contact.[1] Skin contact may lead to inflammation, blistering, or pain, while eye contact can result in severe damage.[1] Inhalation of fumes or dust may irritate the respiratory system, and significant overexposure could lead to serious illness.[1] Given the lack of specific occupational exposure limits (OSHA PEL, ACGIH TLV), engineering controls and a robust PPE strategy are your primary lines of defense.[1]

Hazard Classification Description Primary Route of Exposure
Acute Toxicity, Oral (Category 4) Harmful if ingested.[1]Ingestion
Skin Corrosion (Category 1B/1C) Causes severe skin burns upon contact.[1]Dermal (Skin) Contact
Serious Eye Damage (Category 1) Causes irreversible eye damage.[1]Ocular (Eye) Contact
Respiratory Irritation May cause irritation to the lungs and respiratory system.[1]Inhalation

The Hierarchy of Controls: A Multi-Layered Defense

PPE is the final, but critical, layer of protection. Its effectiveness depends on the preceding layers of control, which are designed to minimize exposure at the source.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

  • Engineering Controls : These are the most critical for this compound. All work must be performed in a certified chemical fume hood to control vapors and prevent inhalation exposure.[4][5] The work area must be equipped with a readily accessible eyewash station and safety shower.[1][6]

  • Administrative Controls : Standard Operating Procedures (SOPs) for handling this compound must be developed and strictly followed.[5] All personnel must receive documented training on these SOPs and the specific hazards of the chemical.[5] Never work alone when handling highly hazardous materials.[5]

Comprehensive PPE Protocol for this compound

Due to the corrosive nature of this compound and the potential for severe, irreversible damage, a multi-layered PPE approach is mandatory.[1][3]

Eye and Face Protection

Rationale : To prevent contact with splashes of liquids or airborne particles that can cause severe eye damage.[1]

  • Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[6]

  • Enhanced Precaution : When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Skin and Body Protection

Rationale : To prevent skin contact, which can cause severe chemical burns.[1] The piperidine chemical family is known to be toxic upon skin contact.[9]

  • Gloves : Double-gloving is required.

    • Inner Glove : A thinner nitrile glove.

    • Outer Glove : A heavier-duty, chemical-resistant glove (e.g., butyl rubber or Viton™). Always check the manufacturer's glove compatibility chart for piperidines and fluorinated compounds. Gloves must be inspected for tears or punctures before each use and changed immediately if contamination is suspected.[3][4]

  • Laboratory Coat/Gown : A flame-retardant, permeation-resistant laboratory coat is essential. For procedures with a high risk of splashing, a disposable, solid-front chemical-resistant gown or apron should be worn over the lab coat.

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

Rationale : To prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[1] Since no exposure limits are established, respiratory protection should be used as a precautionary measure, especially when handling the solid form or preparing solutions.

  • Minimum Requirement : For handling small quantities in a certified fume hood, a fit-tested N95 respirator may be sufficient to protect against powders.

  • Enhanced Precaution : For weighing larger amounts, during potential aerosol-generating procedures, or in case of a ventilation failure, a full face-piece chemical cartridge-type respirator with organic vapor/acid gas cartridges or a powered air-purifying respirator (PAPR) is required.[8]

Operational Plan: Donning, Doffing, and Disposal

A systematic workflow ensures that PPE is used correctly and does not become a source of contamination.

PPE Donning and Doffing Sequence

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Gown/Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (over gown cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Standard sequence for donning and doffing PPE to minimize contamination.

Decontamination and Disposal Plan

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.[5][10]

  • Disposable PPE : All disposable items (gloves, gowns, wipes) that come into contact with the chemical must be considered hazardous waste.[3] They should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container inside the fume hood.[11]

  • Reusable PPE : Goggles, face shields, and respirators must be decontaminated after each use according to the manufacturer's instructions.

  • Chemical Waste : All waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10][11] Do not mix amine waste with other incompatible waste streams.[10] Arrange for disposal through your institution's licensed hazardous waste management service.[10]

cluster_waste Waste Management Workflow Start Work Complete Step1 Segregate Waste Streams (PPE vs. Chemical) Start->Step1 Step2_PPE Place Contaminated PPE in Labeled Bag Step1->Step2_PPE Step2_Chem Place Chemical Waste in Compatible Container Step1->Step2_Chem Step3 Seal & Store Securely in Satellite Accumulation Area Step2_PPE->Step3 Step2_Chem->Step3 End Arrange Professional Hazardous Waste Disposal Step3->End

Caption: Workflow for the safe segregation and disposal of contaminated materials.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Call a poison center or doctor immediately.[1]

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[1]

  • Ingestion : Rinse mouth. Do NOT induce vomiting.[1] Call a poison center or doctor immediately if you feel unwell.[1]

By adhering to these rigorous safety and logistical protocols, you build a culture of safety that protects not only yourself but your entire research community. Trust in these procedures is built upon the scientific validation of their effectiveness in mitigating the known and potential hazards of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoroethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.